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Foundational

A Deep Dive into the Antagonistic Action of BIBP 3226 Trifluoroacetate on the Neuropeptide Y Y1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Neuropeptide Y System and the Therapeutic Promise of Y1 Receptor Antagonism The Neuropeptide Y (NPY) system is a crucial si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Neuropeptide Y System and the Therapeutic Promise of Y1 Receptor Antagonism

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, playing a pivotal role in a wide array of physiological processes.[1][2] NPY, a 36-amino acid peptide, exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of its actions.[3][4] The NPY Y1 receptor is implicated in the regulation of food intake, anxiety, cardiovascular function, and pain perception.[3][5] Consequently, the development of selective antagonists for the Y1 receptor holds significant therapeutic potential for a range of disorders, including obesity, anxiety, and cardiovascular diseases.[3][5][6]

This technical guide provides a comprehensive overview of BIBP 3226 trifluoroacetate, a potent and selective non-peptide antagonist of the NPY Y1 receptor. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and discuss its application in elucidating the physiological roles of the NPY Y1 receptor.

Pharmacological Profile of BIBP 3226 Trifluoroacetate: A High-Affinity Competitive Antagonist

BIBP 3226 trifluoroacetate is a synthetic, non-peptide small molecule that acts as a competitive antagonist at the NPY Y1 receptor.[7][8] Its chemical structure, (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide trifluoroacetate, was designed to mimic the C-terminal portion of NPY, which is crucial for receptor binding. This design confers high affinity and selectivity for the Y1 receptor.[9]

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that BIBP 3226 exhibits a high binding affinity for the rat NPY Y1 receptor, with a Ki value of 1.1 nM.[1][7][10] It also binds to the human NPY Y1 receptor with high affinity, displacing 125I-labelled NPY with a Ki of 7 nM.[8] Importantly, BIBP 3226 displays significantly lower affinity for other NPY receptor subtypes (Y2, Y4, Y5), underscoring its selectivity.[11] While it also shows affinity for the neuropeptide FF (NPFF) receptor, its primary characterization and utility lie in its potent Y1 antagonism.[7][11]

Receptor SubtypeSpeciesKi (nM)
NPY Y1Rat1.1[1][7][10]
NPY Y1Human7[8]
NPFF2Human79[7][10]
NPFFRat108[7][10]
NPY Y2Rat>1000[11]
NPY Y4Rat>1000[11]
NPY Y5Rat>1000[11]

Table 1: Binding Affinities of BIBP 3226 Trifluoroacetate for NPY and NPFF Receptors. This table summarizes the reported inhibitor constants (Ki) of BIBP 3226 for various receptor subtypes, highlighting its high affinity and selectivity for the NPY Y1 receptor.

Molecular Mechanism of Action: Competitive Antagonism

BIBP 3226 exerts its antagonistic effect by competing with the endogenous ligand, NPY, for the same binding site on the Y1 receptor.[9] Mutagenesis studies have revealed that BIBP 3226 and NPY share an overlapping binding pocket within the transmembrane helices of the receptor.[9] Specifically, residues such as W163, F173, Q219, N283, F286, and D287 are crucial for the binding of both NPY and BIBP 3226.[9] However, certain residues are critical for NPY binding but not for BIBP 3226 (Y100, D104, W288, H298), and vice versa (Y211A), indicating subtle differences in their interaction with the receptor that underpin the antagonistic action of BIBP 3226.[9] By occupying the binding site, BIBP 3226 prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling.

Elucidating the Mechanism: In Vitro and In Vivo Characterization

A thorough understanding of BIBP 3226's mechanism of action requires a combination of in vitro and in vivo experimental approaches. These assays not only confirm its antagonistic properties but also provide quantitative measures of its potency and efficacy.

In Vitro Assays: Probing Receptor Binding and Functional Inhibition

1. Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the ability of BIBP 3226 to displace a radiolabeled ligand from the NPY Y1 receptor, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled NPY Y1 receptor ligand (e.g., [125I]-PYY or [3H]-UR-MK299).[12][13]

    • Add increasing concentrations of unlabeled BIBP 3226 trifluoroacetate.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation and Filtration:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.[14]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.[14]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the BIBP 3226 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of BIBP 3226 that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Measuring the Inhibition of Second Messenger Signaling

The NPY Y1 receptor is coupled to the Gi/o family of G-proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] A functional assay can measure the ability of BIBP 3226 to block this NPY-mediated inhibition of cAMP production.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture and Stimulation:

    • Plate cells expressing the NPY Y1 receptor in a suitable culture plate.

    • Pre-incubate the cells with increasing concentrations of BIBP 3226 trifluoroacetate.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

    • Concurrently, treat the cells with a fixed concentration of an NPY Y1 receptor agonist (e.g., NPY) to induce the inhibition of cAMP production.

  • Cell Lysis and cAMP Detection:

    • After the stimulation period, lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[15] These assays are typically based on a competitive immunoassay principle.[16]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the BIBP 3226 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of BIBP 3226 that reverses 50% of the NPY-induced inhibition of cAMP production.

In Vivo Assays: Assessing Physiological Effects

In vivo studies are essential to confirm the physiological relevance of the in vitro findings and to evaluate the potential therapeutic effects of BIBP 3226.

1. Feeding Behavior Studies: Investigating the Role of Y1 in Appetite Regulation

NPY is a potent stimulator of food intake, and this effect is mediated, at least in part, through the Y1 receptor.[17] In vivo studies can assess the ability of BIBP 3226 to block NPY-induced feeding.

Experimental Protocol: NPY-Induced Feeding in Rodents

  • Animal Acclimatization and Cannulation:

    • Acclimatize rodents (e.g., rats) to individual housing and handling.

    • Surgically implant a cannula into the lateral cerebral ventricle (intracerebroventricular, i.c.v.) or directly into a specific brain region like the paraventricular nucleus of the hypothalamus (PVN) for targeted drug administration.[17]

    • Allow the animals to recover from surgery.

  • Drug Administration and Behavioral Observation:

    • On the day of the experiment, administer BIBP 3226 trifluoroacetate (e.g., 10.0 nmol, i.c.v.) or vehicle to the animals.[17]

    • After a pre-treatment period, administer NPY (e.g., 1.0 nmol, i.c.v.) or vehicle.[17]

    • Provide the animals with pre-weighed food and measure their food intake at specific time points (e.g., 30 min, 1h, 2h, 4h).[17]

  • Data Analysis:

    • Calculate the cumulative food intake for each treatment group.

    • Compare the food intake between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in NPY-induced food intake in the BIBP 3226-treated group compared to the vehicle-treated group indicates that BIBP 3226 is effectively blocking the orexigenic effect of NPY via the Y1 receptor.

Visualizing the Mechanism of Action

To further clarify the concepts discussed, the following diagrams illustrate the NPY Y1 receptor signaling pathway and the experimental workflow for characterizing BIBP 3226.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates G_protein Gαi/oβγ Y1R->G_protein Activates BIBP3226 BIBP 3226 BIBP3226->Y1R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Physiological_Response Physiological Response cAMP->Physiological_Response Reduced Second Messenger Signaling

Caption: NPY Y1 Receptor Signaling Pathway and BIBP 3226 Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Feeding_Study NPY-Induced Feeding Study (Assess Physiological Effect) Binding_Assay->Feeding_Study Confirm Target Engagement Functional_Assay cAMP Functional Assay (Determine IC50) Functional_Assay->Feeding_Study Confirm Functional Antagonism Conclusion Comprehensive Mechanistic Understanding Feeding_Study->Conclusion Elucidate In Vivo Mechanism Start BIBP 3226 Trifluoroacetate Start->Binding_Assay Start->Functional_Assay

Caption: Experimental Workflow for Characterizing BIBP 3226.

Conclusion: A Valuable Tool for NPY Research and Drug Discovery

BIBP 3226 trifluoroacetate has proven to be an invaluable pharmacological tool for dissecting the multifaceted roles of the NPY Y1 receptor. Its high affinity, selectivity, and well-characterized mechanism of action as a competitive antagonist make it a reliable agent for both in vitro and in vivo investigations. The experimental protocols detailed in this guide provide a framework for researchers to confidently utilize BIBP 3226 to explore the physiological and pathophysiological significance of the NPY Y1 receptor, paving the way for the development of novel therapeutics targeting this important signaling pathway.

References

  • APExBIO. (2026, January 3). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor.
  • APExBIO. (2026, January 7). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • APExBIO. (2026, January 9). BIBP 3226 trifluoroacetate: Advancing Arrhythmia Models v... - Online Inhibitor.
  • MacNeil, D. J. (2007). NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drugs. Current Topics in Medicinal Chemistry, 7(17), 1721-1733.
  • Kask, A., Rägo, L., & Harro, J. (1998). Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226. British Journal of Pharmacology, 124(7), 1507-1515.
  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., ... & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11-R13.
  • Turnbull, S., & White, H. (1996). The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism. Pharmacology Biochemistry and Behavior, 53(4), 851-855.
  • Yang, S. N., Park, J. H., Kim, H. J., Lee, J. Y., Kim, D. K., & Cho, J. H. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor.
  • Keller, M., Pop, N., Hutzler, C., Beck-Sickinger, A. G., & Bernhardt, G. (2020). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Omega, 5(42), 27467-27478.
  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429-439.
  • Yang, Z., Han, S., Keller, M., Kaiser, A., Bender, B. J., Bosse, M., ... & Kobilka, B. K. (2018). Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor.
  • MedchemExpress. (n.d.). Neuropeptide Y Receptor | Antagonists.
  • Sautel, M., Rudolf, K., Wittneben, H., Herzog, H., & Beck-Sickinger, A. G. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular pharmacology, 50(2), 285-292.
  • Tocris Bioscience. (n.d.). BIBP 3226 trifluoroacetate | NPY Receptors.
  • Balasubramaniam, A., Zhai, W., Tao, Z., Huang, Y., T-B, G., & Sheriff, S. (2000). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34] NPY (28-36)-NH2 (BW1911U90). Journal of medicinal chemistry, 43(18), 3420-3427.
  • Kask, A., Harro, J., Tuominen, R., & Rägo, L. (1998). Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1‐selective antagonist BIBP3226. British journal of pharmacology, 124(7), 1507-1515.
  • Chen, Y., Lin, Y. C., Kuo, T. W., & Knight, Z. A. (2019). Sustained NPY signaling enables AgRP neurons to drive feeding. eLife, 8, e46348.
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
  • APExBIO. (n.d.). BIBP 3226 trifluoroacetate - NPY1-R and NPFF Receptor Inhibitor.
  • Pernow, J., & Lundberg, J. M. (1997). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British journal of pharmacology, 122(1), 81-86.
  • MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current topics in medicinal chemistry, 7(17), 1721-1733.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.

Sources

Exploratory

selective non-peptide NPY Y1 receptor antagonist properties

An In-depth Technical Guide to the Core Properties of Selective Non-Peptide NPY Y1 Receptor Antagonists Foreword: The Rationale for Targeting the NPY Y1 Receptor Neuropeptide Y (NPY) is one of the most abundant and funct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Properties of Selective Non-Peptide NPY Y1 Receptor Antagonists

Foreword: The Rationale for Targeting the NPY Y1 Receptor

Neuropeptide Y (NPY) is one of the most abundant and functionally significant neuropeptides in the mammalian nervous system.[1] It orchestrates a vast array of physiological processes, including appetite regulation, anxiety responses, and cardiovascular homeostasis.[1][2][3][4] The NPY system comprises the peptide ligands (NPY, PYY, and PP) and a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1][4][5]

Among these, the Neuropeptide Y Y1 receptor (Y1R) has garnered significant attention as a therapeutic target.[2] Its activation is strongly implicated in mediating the potent orexigenic (appetite-stimulating) effects of NPY, as well as roles in vasoconstriction and the modulation of mood and anxiety.[3][6][7] While early research utilized peptide-based antagonists, their therapeutic development was hindered by poor oral bioavailability and metabolic instability. This necessitated the shift towards discovering and characterizing selective, non-peptide small molecule antagonists, which form the focus of this guide. These small molecules offer the potential for oral administration and improved pharmacokinetic profiles, making them viable candidates for drug development.[8]

This document provides a technical framework for researchers and drug development professionals engaged in the study of non-peptide NPY Y1 receptor antagonists. It moves beyond simple protocols to explain the causality behind experimental design, ensuring a robust and self-validating approach to characterization.

Molecular Architecture and Signaling of the NPY Y1 Receptor

A foundational understanding of the Y1 receptor's mechanism is critical for interpreting antagonist activity. The Y1R is a class A GPCR that primarily couples to Gαi/o proteins.[5]

Mechanism of Action: Upon binding of the endogenous agonist NPY, the Y1R undergoes a conformational change. This activates the associated G-protein by catalyzing the exchange of GDP for GTP on the α-subunit. The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can modulate other effectors, such as ion channels and phospholipase C, which can lead to an increase in intracellular calcium ([Ca2+]i).[9][10]

A selective non-peptide Y1 receptor antagonist works by binding to the receptor, typically within the transmembrane core, thereby preventing NPY from docking and initiating this signaling cascade.[2][8] This competitive inhibition blocks the downstream physiological effects mediated by the Y1R.[2]

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gi/o Protein (αβγ) Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP G_protein->AC Inhibits NPY Neuropeptide Y (Agonist) NPY->Y1R Binds & Activates Antagonist Non-Peptide Antagonist Antagonist->Y1R Binds & Blocks ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Response Physiological Response (e.g., Increased Food Intake) PKA->Response Antagonist_Workflow A Compound Synthesis & Initial Screening B In Vitro Characterization A->B C Binding Assays (Affinity - Ki) B->C Determine Affinity D Functional Assays (Potency - IC50/pA2) B->D Determine Potency E Selectivity Profiling (Off-Target Effects) B->E Assess Specificity F In Vivo Evaluation C->F D->F E->F G Pharmacokinetics (PK) (ADME) F->G Assess Drug Disposition H Pharmacodynamics (PD) (Target Engagement & Efficacy) F->H Assess In Vivo Effect I Lead Optimization or Preclinical Candidate G->I H->I

Caption: High-Level Workflow for Y1 Antagonist Characterization.

In Vitro Characterization: Establishing Target Engagement and Potency

A. Radioligand Binding Assay (Affinity Determination)

  • Causality: This assay directly measures the affinity (Ki) of the antagonist for the Y1 receptor by quantifying its ability to displace a high-affinity radiolabeled ligand. It is the gold standard for confirming physical interaction with the target.

  • Protocol:

    • Cell Culture: Culture human neuroblastoma SK-N-MC cells, which endogenously express Y1 receptors, to ~80-90% confluency. [9][10] 2. Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [¹²⁵I]Peptide YY), and serial dilutions of the non-peptide antagonist.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C for 60 minutes) to allow binding to reach equilibrium. [9] 5. Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from unbound.

    • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Non-specific binding is determined in the presence of a saturating concentration of unlabeled NPY. [9]Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Functional Assays (Potency and Mechanism of Action)

  • Causality: Functional assays are essential to confirm that binding translates into biological antagonism. They measure the antagonist's ability to block the receptor's downstream signaling. Measuring the rightward shift of the agonist dose-response curve in the presence of the antagonist allows for the calculation of the pA₂, a measure of potency for competitive antagonists.

  • Protocol (Calcium Mobilization):

    • Cell Preparation: Plate HEK293 cells stably expressing the human Y1 receptor onto black-walled, clear-bottom 96-well plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then inject a fixed concentration (e.g., EC₈₀) of NPY and record the change in fluorescence over time.

    • Data Analysis: Determine the IC₅₀ of the antagonist by plotting the inhibition of the NPY-induced calcium response against the antagonist concentration.

C. Selectivity Profiling

  • Causality: To be a useful tool or therapeutic, an antagonist must be selective for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) and a broader panel of unrelated receptors to minimize off-target effects.

  • Methodology: The binding and functional assay protocols described above should be repeated using cell lines that exclusively express the other NPY receptor subtypes (e.g., SK-N-BE2 cells for Y2 receptors). [10]A comprehensive screen against a panel of common GPCRs, ion channels, and kinases is also a critical step for drug development candidates.

AntagonistTargetAssay TypeAffinity/PotencyReference
BIBP3226 Human Y1RBinding (Ki)~1 nM[3]
Human Y1RFunctionalPotent Antagonist[3][11]
BIBO3304 Human Y1RBinding (IC₅₀)0.38 nM[4]
Rat Y1RBinding (IC₅₀)0.72 nM[4]
Other NPYBinding>1000-fold selectivity[12]
1229U91 Human Y1RBinding (Ki)0.10 nM[10]
(Peptide)Human Y1RFunctional (IC₅₀)0.27 nM (Ca²⁺)[10]
Human Y2RBinding (Ki)700 nM[10]

Table 1: Comparative in vitro properties of key NPY Y1 receptor antagonists. Note: 1229U91 is a peptide antagonist included for comparison.

In Vivo Evaluation: From Pharmacokinetics to Efficacy

A. Pharmacokinetic (PK) Studies

  • Causality: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the antagonist. Poor pharmacokinetic properties, such as low bioavailability or rapid clearance, are common reasons for compound failure. [6][13]* Methodology: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral gavage, intravenous injection). Collect blood samples at various time points and analyze plasma concentrations of the drug using LC-MS/MS. This data is used to calculate key parameters like half-life (t₁/₂), maximum concentration (Cmax), and oral bioavailability (%F).

B. Pharmacodynamic (PD) / Efficacy Models

  • Causality: These studies aim to demonstrate that the antagonist can block Y1 receptor function in a living system and produce a therapeutically relevant physiological outcome.

  • Protocol (NPY-Induced Feeding Model):

    • Animal Acclimation: Acclimate male Sprague-Dawley rats to handling and the experimental setup. [10] 2. Cannulation (if applicable): For central administration, surgically implant a cannula into the lateral ventricle of the brain (intracerebroventricular, ICV). Allow for recovery.

    • Antagonist Administration: Administer the test antagonist (e.g., ICV or peripherally via intraperitoneal injection) at various doses. Administer a vehicle control to a separate group.

    • NPY Challenge: After a set pre-treatment time, administer an ICV injection of NPY to stimulate a robust feeding response. [10][14] 5. Measurement: Return the animals to their cages with pre-weighed food and measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours).

    • Self-Validation: The antagonist should dose-dependently inhibit the food intake stimulated by NPY. An inactive enantiomer or structurally similar but inactive compound should have no effect, confirming the specificity of the action. [12]A similar protocol can be used to test the antagonist's effect on fasting-induced feeding, which relies on endogenous NPY. [14][12]

Challenges and Future Directions

Despite the development of potent and selective non-peptide Y1 antagonists, their translation to clinical success has been challenging. Key hurdles include:

  • Blood-Brain Barrier Penetration: For centrally-mediated diseases like obesity and anxiety, antagonists must efficiently cross the blood-brain barrier, a property that is often difficult to achieve. [13][15]* Redundancy in Appetite Regulation: The biological systems controlling food intake are highly complex and redundant. Blocking the Y1 receptor alone may not be sufficient to produce sustained and clinically meaningful weight loss, as other pathways can compensate. [16]This has led to the hypothesis that optimal therapeutic effects might require blockade of both Y1 and Y5 receptors. [6]* Clinical Trial Outcomes: While several Y1 and Y5 antagonists have entered clinical trials for obesity, none have yet reached the market, often due to modest efficacy. [3][6][16] The future of this field may lie in the development of dual Y1/Y5 antagonists or in targeting the Y1 receptor for other indications where its role is more pronounced and less redundant, such as in certain cancers, bone loss, or cardiovascular diseases. [3][13]

Conclusion

Selective non-peptide NPY Y1 receptor antagonists are powerful pharmacological tools and potential therapeutic agents. Their successful development hinges on a rigorous and logical characterization pipeline. This guide has outlined the core properties and a self-validating experimental workflow, from initial in vitro binding to in vivo efficacy models. By understanding the causality behind each experimental choice and meticulously validating affinity, potency, selectivity, and physiological function, researchers can confidently advance the most promising compounds toward preclinical and clinical development.

References

  • What are NPY1R antagonists and how do they work? - Patsnap Synapse. (2024). [Link]

  • NPY1 Receptor Antagonist | opnMe | Boehringer Ingelheim. (n.d.). [Link]

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  • Kask, A., et al. (2002). Neuropeptide Y: A stressful review. Peptides, 23(3), 415-425. [Link]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555. [Link]

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  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13. [Link]

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  • Yang, Z., et al. (2018). Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Nature, 562(7728), 600–604. [Link]

  • Balasubramaniam, A. (1997). Neuropeptide Y family of hormones: receptor subtypes and antagonists. Peptides, 18(3), 445–457. [Link]

  • NPY1R Antagonist I BIBO3304 - opnMe. (n.d.). [Link]

  • MacNeil, D. J. (2007). NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drugs. Current Topics in Medicinal Chemistry, 7(17), 1721-1733. [Link]

  • Zarrinmayeh, H., et al. (2002). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on [Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry, 45(13), 2733–2742. [Link]

  • Brothers, S. P., et al. (2009). Probe Report for NPY-Y2 Receptor Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Salon, J. A., et al. (2001). Modeling of neuropeptide receptors Y1, Y4, Y5, and docking studies with neuropeptide antagonist. Letters in Peptide Science, 8(3-5), 181-188. [Link]

  • Kanatani, A., et al. (1996). Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake. Endocrinology, 137(8), 3177–3182. [Link]

Sources

Foundational

Technical Guide: BIBP 3226 Binding Affinity & Selectivity Profile (Y1 vs. Y2)

Executive Summary BIBP 3226 is the prototypical non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor .[1][2] First described by Rudolf et al. in 1994, it mimics the C-terminal structure of the endogenous NPY l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 is the prototypical non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor .[1][2] First described by Rudolf et al. in 1994, it mimics the C-terminal structure of the endogenous NPY ligand (specifically the Arg-Tyr-NH2 motif) to competitively inhibit signaling.

For researchers and drug developers, the value of BIBP 3226 lies in its high selectivity ratio . It exhibits single-digit nanomolar affinity (


) for the Y1 receptor while maintaining negligible affinity for the Y2 subtype.[1][2] However, scientific integrity requires noting its off-target affinity for Neuropeptide FF (NPFF)  receptors, a critical variable often overlooked in complex tissue assays.

Binding Affinity Profile: Y1 vs. Y2

The following data aggregates validated


 values from radioligand binding assays using human and rat tissue preparations.
Quantitative Binding Data ( )[2]
Receptor SubtypeSpecies

Value (nM)
Binding Classification
NPY Y1 Rat / Human1.1 – 7.0 High Affinity
NPY Y2 Rat / Human> 1,000 Negligible / Inactive
NPY Y4 Rat> 1,000Inactive
NPY Y5 Rat> 1,000Inactive
NPFF2 Human79 Moderate Affinity (Off-Target)

Technical Insight: The selectivity ratio of BIBP 3226 for Y1 over Y2 is approximately >1000-fold . In saturation binding experiments, concentrations up to 10 µM failed to displace [¹²⁵I]-NPY from Y2 receptors in SMS-KAN neuroblastoma cells.[2]

Visualizing the Selectivity Window

The diagram below illustrates the affinity gap between the target (Y1) and non-targets (Y2, Y4, Y5), highlighting the NPFF2 receptor as a potential confounder.

SelectivityProfile cluster_0 Primary Target (High Affinity) cluster_1 Off-Target (Moderate Affinity) cluster_2 Non-Targets (Inactive) Y1 NPY Y1 Receptor Ki: 1.1 - 7 nM NPFF NPFF2 Receptor Ki: ~79 nM Y2 NPY Y2 Receptor Ki: >1000 nM Y4 NPY Y4 Receptor Ki: >1000 nM Y5 NPY Y5 Receptor Ki: >1000 nM BIBP BIBP 3226 (Ligand) BIBP->Y1 Strong Blockade BIBP->NPFF Potential Interference BIBP->Y2 No Interaction

Figure 1: Selectivity profile of BIBP 3226.[3] Note the significant affinity gap between Y1 and Y2, but the proximity of NPFF2 affinity.

Mechanism of Action

BIBP 3226 functions as a competitive antagonist .[4][5][6] It does not activate the receptor but occupies the orthosteric binding site, preventing the endogenous agonist (NPY) from binding.

Structural Mimicry

The molecule was designed to mimic the C-terminal tetrapeptide of NPY (


). Mutagenesis studies confirm that BIBP 3226 and NPY share overlapping binding pockets within the transmembrane domain of the Y1 receptor.
Signaling Blockade

Upon binding, BIBP 3226 prevents the conformational change required for G-protein coupling (typically


). This results in the blockade of downstream effectors, specifically preventing the NPY-induced inhibition of adenylyl cyclase.

SignalingPathway cluster_mechanism Antagonism Logic NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Response Physiological Response (Vasoconstriction/Anxiety)

Figure 2: Mechanism of Y1 antagonism.[7] BIBP 3226 competitively blocks NPY binding, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Methodology: Radioligand Binding Assay[3]

To experimentally verify


 values, a Competition Binding Assay  is the gold standard. This protocol is self-validating through the use of specific cell lines and controls.
Materials
  • Y1 Source: SK-N-MC cells (Human neuroblastoma, endogenously expressing Y1).[2]

  • Y2 Source: SMS-KAN cells (Human neuroblastoma, endogenously expressing Y2).[2]

  • Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY (Specific Activity ~2200 Ci/mmol).

  • Assay Buffer: PBS pH 7.4, 0.5% BSA, 0.05% Bacitracin (Protease inhibitor is critical).

Protocol Steps
  • Cell Preparation:

    • Harvest cells and wash twice in PBS.

    • Resuspend in assay buffer to a density of

      
       cells/mL.
      
  • Competition Setup:

    • Total Binding: Cell suspension + [¹²⁵I]-Ligand (0.1 nM).

    • Non-Specific Binding (NSB): Above + Excess unlabeled NPY (1 µM).

    • Experimental: Above + BIBP 3226 (Concentration curve:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 90 minutes at room temperature (23°C). Note: Equilibrium is temperature-dependent.

  • Termination:

    • Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash filters

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity (CPM) via gamma counter.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

AssayWorkflow Step1 1. Cell Prep (SK-N-MC for Y1) Step2 2. Incubation Mix Cells + [125I]-NPY + BIBP 3226 Step1->Step2 Step3 3. Equilibrium 90 mins @ 23°C Step2->Step3 Step4 4. Filtration GF/C Filters (PEI treated) Step3->Step4 Step5 5. Gamma Counting Measure CPM Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Equation Step5->Step6

Figure 3: Step-by-step workflow for the radioligand competition binding assay.

Critical Scientific Considerations

The NPFF Confounder

While BIBP 3226 is marketed as a Y1 antagonist, it possesses a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 of 79 nM  for the human NPFF2 receptor.[3][4]
  • Implication: If you are using BIBP 3226 in complex tissue (e.g., spinal cord or brain slices) at concentrations

    
     nM, you may inadvertently block NPFF signaling.
    
  • Control: Always use a specific NPFF antagonist (if available) or titrate BIBP 3226 carefully to stay within the 10–50 nM window where Y1 is blocked but NPFF is likely spared.

Solubility and Stability
  • Form: Usually supplied as a trifluoroacetate (TFA) salt.

  • Solubility: Soluble in DMSO (up to 50 mg/mL). Aqueous solutions should be prepared fresh.

  • Stability: The diphenylacetyl group can be sensitive to hydrolysis; avoid prolonged storage of stock solutions at room temperature.

Stereoselectivity

BIBP 3226 is the (R)-enantiomer.[2] The (S)-enantiomer is essentially inactive (


 nM) and serves as an excellent negative control  in functional assays to prove that observed effects are receptor-mediated and not due to non-specific toxicity.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[6] European Journal of Pharmacology, 271(2-3), R11-R13.

  • Mollereau, C., et al. (2001). "Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226." British Journal of Pharmacology, 133(1), 1–4.

  • Entzeroth, M., et al. (1995). "Labeling of Neuropeptide Y Receptors in the Human Neuroblastoma Cell Line SK-N-MC." Molecular Pharmacology.

  • APExBIO Product Data. "BIBP 3226 trifluoroacetate Biological Activity."

Sources

Exploratory

role of BIBP 3226 in neuropeptide FF (NPFF) receptor signaling

An In-Depth Technical Guide to the Role of BIBP 3226 in Neuropeptide FF (NPFF) Receptor Signaling Abstract This technical guide provides an in-depth examination of BIBP 3226, a pivotal pharmacological tool in the study o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of BIBP 3226 in Neuropeptide FF (NPFF) Receptor Signaling

Abstract

This technical guide provides an in-depth examination of BIBP 3226, a pivotal pharmacological tool in the study of the Neuropeptide FF (NPFF) system. Initially developed as a potent and selective antagonist for the Neuropeptide Y Y1 (NPY Y1) receptor, BIBP 3226 was subsequently discovered to possess significant affinity for both Neuropeptide FF receptor subtypes, NPFF1R and NPFF2R. This document synthesizes the mechanism of action, impact on downstream signaling cascades, and field-proven experimental protocols for utilizing BIBP 3226. We will explore its role in blocking Gαi/o-mediated inhibition of cAMP production and discuss its application in both in vitro and in vivo models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage BIBP 3226 to dissect the complex physiology of the NPFF signaling network.

The Neuropeptide FF System: An Overview

The Neuropeptide FF (NPFF) system is a crucial modulatory network within the central and peripheral nervous systems. It belongs to the broader family of RF-amide peptides, characterized by a conserved C-terminal Arginine-Phenylalanine-amide motif. The endogenous ligands, including NPFF (FLFQPQRF-NH2), are derived from the pro-NPFFA precursor and exert their effects through two G protein-coupled receptors (GPCRs): NPFF1R (also known as GPR147) and NPFF2R (GPR74).[1][2]

These receptors are implicated in a wide array of physiological processes, including:

  • Pain modulation and opioid system interaction[1][3]

  • Cardiovascular regulation[1][4]

  • Neuroendocrine function[4]

  • Regulation of food intake and glucose homeostasis[2][5]

Understanding the signaling pathways governed by these receptors is paramount for developing therapeutics targeting these conditions. The discovery of ligands that can selectively modulate these receptors has been instrumental in this endeavor.

BIBP 3226: A Profile of a Dual Antagonist

BIBP 3226, or (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, is a non-peptide small molecule that emerged as the first potent and selective antagonist for the NPY Y1 receptor.[6][7] However, its utility extends beyond the NPY system due to structural similarities between NPY and NPFF receptors.[4] Subsequent characterization revealed that BIBP 3226 also binds with considerable affinity to NPFF receptors, making it a valuable, albeit non-selective, tool for probing NPFFergic signaling.[8][9]

Chemical and Physical Properties

A clear understanding of a compound's properties is foundational to its effective application in experimental settings.

PropertyValue
Chemical Formula C29H32F3N5O5[10][11]
Molecular Weight 587.59 g/mol [10][11]
Appearance Off-white solid[10][11]
Solubility ≥78 mg/mL in DMSO; ≥73.2 mg/mL in EtOH[10][11]
Receptor Binding Affinity

The antagonistic action of BIBP 3226 is predicated on its ability to bind to NPFF receptors, thereby preventing the binding of endogenous agonists. Its binding affinity (Ki), a measure of its potency, has been quantified across several receptor subtypes and species.

Receptor TargetSpeciesBinding Affinity (Ki)
NPY Y1 Rat1.1 nM[10][11]
NPFF2 Human79 nM[10][11]
NPFF Rat108 nM[10]

Note: The lower the Ki value, the higher the binding affinity. As shown, BIBP 3226 has the highest affinity for the NPY Y1 receptor but retains nanomolar affinity for NPFF receptors, justifying its use as a mixed antagonist.

Mechanism of Action and Impact on NPFF Receptor Signaling

NPFF receptors primarily couple to the inhibitory G-protein, Gαi/o.[12] Activation of this pathway by an NPFF agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] BIBP 3226 functions as a competitive antagonist , physically occupying the receptor's binding site to block this agonist-induced cascade.[9][10]

By preventing receptor activation, BIBP 3226 effectively reverses the downstream effects of NPFF, most notably the inhibition of forskolin-stimulated cAMP production.[10] This mechanism is a cornerstone for the functional characterization of NPFF receptor activity in vitro.

The Gαi/o-cAMP Signaling Pathway

The canonical signaling pathway for NPFF receptors and the point of intervention for BIBP 3226 are illustrated below.

NPFF_Signaling cluster_membrane Cell Membrane NPFF NPFF (Agonist) Receptor NPFF Receptor (NPFF1R/2R) NPFF->Receptor Binds & Activates BIBP3226 BIBP 3226 (Antagonist) BIBP3226->Receptor Binds & Blocks G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP [cAMP]↓ AC->cAMP Conversion of ATP

Caption: NPFF receptor signaling and antagonism by BIBP 3226.

Beyond cAMP modulation, NPFF receptors also couple to voltage-gated N-type Ca2+ channels.[2] While less characterized, BIBP 3226 is a critical tool for confirming that NPFF-mediated effects on ion channel activity are indeed receptor-dependent.

Field-Proven Methodologies for Studying BIBP 3226

To ensure scientific integrity, experimental protocols must be robust and self-validating. The following methodologies are standard in the field for characterizing the interaction of BIBP 3226 with NPFF receptors.

Experimental Workflow: Functional Antagonism via cAMP Assay

The most direct method to confirm the functional antagonism of BIBP 3226 is through a cAMP inhibition assay. This workflow validates that the compound can block the Gαi/o-mediated signaling of the NPFF receptor.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 1. Culture Cells (e.g., CHO-hNPFFR2) A2 2. Seed cells in assay plates A1->A2 B1 3. Pre-incubate with varying [BIBP 3226] A2->B1 B2 4. Add Forskolin (FSK) + NPFF Agonist B1->B2 B3 5. Incubate to allow cAMP modulation B2->B3 B4 6. Lyse cells B3->B4 C1 7. Measure [cAMP] (e.g., HTRF, ELISA) B4->C1 C2 8. Plot Dose-Response Curve & Calculate IC50 C1->C2

Sources

Foundational

An In-depth Technical Guide to BIBP 3226 Trifluoroacetate: A Core Tool for Neuropeptide Y and Neuropeptide FF Receptor Research

This guide provides a comprehensive technical overview of BIBP 3226 trifluoroacetate, a pivotal non-peptide antagonist for the neuropeptide Y (NPY) Y1 receptor and the neuropeptide FF (NPFF) receptor. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of BIBP 3226 trifluoroacetate, a pivotal non-peptide antagonist for the neuropeptide Y (NPY) Y1 receptor and the neuropeptide FF (NPFF) receptor. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, mechanism of action, and practical applications, supported by experimental insights and protocols.

Foundational Understanding: The Significance of a Dual NPY Y1 and NPFF Receptor Antagonist

The neuropeptide Y (NPY) system, particularly through the Y1 receptor, is a critical regulator of numerous physiological processes, including appetite, anxiety, and cardiovascular function.[1][2] Concurrently, the neuropeptide FF (NPFF) system is implicated in pain modulation, opioid tolerance, and cardiovascular homeostasis.[3][4] The ability to selectively antagonize these pathways is paramount for dissecting their intricate roles in both health and disease.

BIBP 3226 emerged as the first potent and selective non-peptide antagonist for the NPY Y1 receptor, offering significant advantages over peptide-based antagonists in terms of stability and cell permeability.[1][2][4] Its dual antagonism of NPFF receptors further broadens its utility, allowing for the investigation of the interplay between these two important neuropeptide systems.[3][4] This guide will explore the fundamental characteristics of BIBP 3226 trifluoroacetate and its application as a precise tool in neuroscience and cardiovascular research.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BIBP 3226 trifluoroacetate is essential for its effective use in experimental settings. This compound is supplied as a trifluoroacetate salt, and it's important to note that the stoichiometry of the salt and hydration levels can vary between batches.[5]

Chemical Structure and Molecular Formula

The systematic IUPAC name for the active compound is (2R)-5-(diaminomethylideneamino)-2-([2,2-diphenylacetyl]amino)-N-[(4-hydroxyphenyl)methyl]pentanamide.[1] The trifluoroacetate salt form is commonly used in research.

Chemical Structure:

Caption: 2D chemical structure of BIBP 3226.

Molecular Weight and Formula
Form Molecular Formula Molecular Weight ( g/mol )
Free BaseC27H31N5O3473.57[1][6]
Trifluoroacetate SaltC29H32F3N5O5587.59[3]

Note: The molecular formula for the trifluoroacetate salt assumes a 1:1 stoichiometry.

Physical and Chemical Properties
Property Value Source
Appearance Off-white solid[3]
Purity ≥98% (HPLC)[5][7]
Storage Store at -20°C[3][5]
SMILES OC1=CC=C(CNC(CCCNC(N)=N)=O)C=C1.OC(C(F)(F)F)=O[5][6][7]
InChI Key FSBMUMHPXBMVJF-MQWQBNKOSA-N[5][7]
Solubility

Proper solubilization is crucial for accurate and reproducible experimental results. It is recommended to prepare fresh solutions for each experiment.

Solvent Solubility Source
DMSO≥78 mg/mL[3][4]
Ethanol≥73.2 mg/mL[3][4]
Water≥12.13 mg/mL (with sonication)[3][4]

Mechanism of Action: Competitive Antagonism at NPY Y1 and NPFF Receptors

BIBP 3226 trifluoroacetate functions as a competitive antagonist at both NPY Y1 and NPFF receptors.[3] This means it binds to the receptor at the same site as the endogenous ligands (NPY and NPFF, respectively) but does not activate the receptor. By occupying the binding site, it prevents the endogenous ligands from binding and initiating downstream signaling cascades.

High-Affinity Binding to NPY Y1 and NPFF Receptors

The efficacy of BIBP 3226 is underscored by its high binding affinity for its target receptors, particularly the rat NPY Y1 receptor.[8]

Receptor Species Binding Affinity (Ki) Source
NPY Y1Rat1.1 nM[3][4][8]
NPY Y1Human7 nM[2]
NPFF2Human79 nM[3][5][8]
NPFFRat108 nM[3][5][8]
NPY Y2Rat> 1000 nM[5][7][9]
NPY Y4Rat> 1000 nM[5][7][9]
NPY Y5Rat> 1000 nM[5][7][9]

The high selectivity for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, and Y5) is a key feature that allows for targeted investigation of Y1-mediated pathways.[9]

Downstream Signaling Pathways

NPY Y1 and NPFF receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by their endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. BIBP 3226 blocks this effect by preventing ligand binding.[3]

G cluster_membrane Cell Membrane NPY_Y1 NPY Y1 Receptor GPCR_inactive Gi/o (inactive) NPY_Y1->GPCR_inactive Activates NPFF_R NPFF Receptor NPFF_R->GPCR_inactive Activates GPCR_active Gi/o (active) GPCR_inactive->GPCR_active GDP -> GTP AC_active Adenylyl Cyclase (active) GPCR_active->AC_active Inhibits AC_inactive Adenylyl Cyclase (inactive) AC_active->AC_inactive ATP ATP AC_active->ATP Converts NPY NPY NPY->NPY_Y1 Binds & Activates NPFF NPFF NPFF->NPFF_R Binds & Activates BIBP3226 BIBP 3226 BIBP3226->NPY_Y1 Binds & Blocks BIBP3226->NPFF_R Binds & Blocks cAMP cAMP ATP->cAMP to Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream

Caption: Signaling pathway of NPY Y1 and NPFF receptors and the inhibitory action of BIBP 3226.

Applications in Research

The unique pharmacological profile of BIBP 3226 trifluoroacetate makes it an invaluable tool in several areas of research.

  • Anxiety and Mood Regulation: By blocking the anxiolytic effects of NPY at the Y1 receptor, BIBP 3226 can be used to induce anxiogenic-like effects in animal models, facilitating the study of anxiety-related neural circuits.[4][5]

  • Analgesia and Opioid Signaling: Its antagonism of NPFF receptors allows for the investigation of pain modulation and the anti-opioid effects of the NPFF system.[4]

  • Cardiovascular Regulation: BIBP 3226 is used to study the role of NPY and NPFF in blood pressure regulation and other cardiovascular functions.[4][9] For instance, it has been shown to inhibit NPY-induced increases in blood pressure in rats.[9]

Experimental Protocols

The following are example protocols for the use of BIBP 3226 trifluoroacetate in common experimental paradigms. These should be adapted based on the specific experimental setup and cell or animal models used.

In Vitro cAMP Inhibition Assay

This protocol outlines a method to assess the antagonistic activity of BIBP 3226 on NPY Y1 receptor-mediated inhibition of cAMP production in a cell line expressing the receptor.

Materials:

  • Cells expressing the NPY Y1 receptor (e.g., CHO or HEK293 cells)

  • BIBP 3226 trifluoroacetate

  • NPY (agonist)

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Plate the NPY Y1 receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of BIBP 3226 trifluoroacetate in DMSO. Create a dilution series to test a range of concentrations. Also, prepare solutions of NPY and forskolin.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate with various concentrations of BIBP 3226 for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of NPY (typically the EC80) to the wells, along with forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the BIBP 3226 concentration to determine the IC50 value.

G start Start seed_cells Seed NPY Y1-expressing cells start->seed_cells prepare_compounds Prepare BIBP 3226, NPY, and Forskolin solutions seed_cells->prepare_compounds pre_incubate Pre-incubate cells with BIBP 3226 prepare_compounds->pre_incubate stimulate Stimulate with NPY and Forskolin pre_incubate->stimulate incubate Incubate stimulate->incubate measure_cAMP Lyse cells and measure cAMP incubate->measure_cAMP analyze Analyze data and determine IC50 measure_cAMP->analyze end End analyze->end

Caption: Workflow for an in vitro cAMP inhibition assay using BIBP 3226.

In Vivo Blood Pressure Measurement in Rodents

This protocol provides a general framework for assessing the effect of BIBP 3226 on NPY-induced hypertension in an animal model. All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

  • Rodent model (e.g., rat)

  • BIBP 3226 trifluoroacetate

  • NPY

  • Anesthetic

  • Catheters for drug administration and blood pressure monitoring

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters into a suitable artery (for blood pressure measurement) and vein (for drug administration).

  • Baseline Measurement: Allow the animal to stabilize and record a stable baseline blood pressure.

  • Antagonist Administration: Administer a bolus of BIBP 3226 trifluoroacetate intravenously at the desired dose.

  • Agonist Challenge: After a suitable time for the antagonist to take effect, administer a bolus of NPY to induce a pressor response.

  • Blood Pressure Monitoring: Continuously monitor and record the blood pressure throughout the experiment.

  • Data Analysis: Quantify the pressor response to NPY in the presence and absence of BIBP 3226 to determine the antagonistic effect.

Conclusion

BIBP 3226 trifluoroacetate remains a cornerstone tool for researchers investigating the physiological and pathophysiological roles of the NPY Y1 and NPFF receptor systems. Its non-peptide nature, high selectivity for the Y1 receptor, and well-characterized pharmacological profile provide a reliable and reproducible means to modulate these pathways. By understanding its chemical properties, mechanism of action, and appropriate experimental application, researchers can continue to unravel the complexities of neuropeptide signaling in a variety of biological processes.

References

  • Online Inhibitor. BIBP 3226 Trifluoroacetate: Precision Tool for NPY/NPFF A... [Link]

  • Wikipedia. BIBP-3226. [Link]

  • Tocris Bioscience. BIBP 3226 trifluoroacetate (2707) by Tocris, Part of Bio-Techne. [Link]

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-3. [Link]

  • Online Inhibitor. BIBP 3226 trifluoroacetate (SKU B7155): Data-Driven Solut... [Link]

Sources

Exploratory

difference between BIBP 3226 and peptide-based NPY antagonists

This guide provides an in-depth technical analysis comparing BIBP 3226 , the first selective non-peptide NPY Y1 receptor antagonist, with peptide-based antagonists (e.g., 1229U91/GR231118).[1] It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing BIBP 3226 , the first selective non-peptide NPY Y1 receptor antagonist, with peptide-based antagonists (e.g., 1229U91/GR231118).[1] It is designed for researchers requiring precise pharmacological characterization and experimental protocols.[1]

Scope: Pharmacological Profiling, Structural Divergence, and Experimental Protocols.

Executive Summary: The Divergence of Modality

The Neuropeptide Y (NPY) system is a critical regulator of vasoconstriction, anxiety, and energy homeostasis. The Y1 receptor (Y1R), a G-protein coupled receptor (GPCR), is the primary mediator of NPY-induced vasoconstriction and mitogenic effects.[1]

  • BIBP 3226 represents a "chemical probe" breakthrough—a small molecule peptidomimetic that mimics the C-terminal folding of NPY without the full peptide backbone. It allows for stable, selective antagonism in vitro and in vivo (though with pharmacokinetic limitations).[1]

  • Peptide-based antagonists (e.g., 1229U91) retain the amino acid chain architecture.[1] While often exhibiting higher potency due to extended contact surface area, they suffer from rapid proteolytic degradation and negligible blood-brain barrier (BBB) penetration.[1]

Structural & Mechanistic Characterization

BIBP 3226: The Argininamide Mimic

BIBP 3226 ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide) was rationally designed to mimic the C-terminal hexapeptide of NPY, specifically the Arg


-Tyr

amide moiety, which is critical for receptor activation.[1]
  • Binding Mode: BIBP 3226 binds to the orthosteric site within the transmembrane bundle of the Y1 receptor. It acts as a competitive antagonist, occupying the pocket normally engaged by the C-terminus of NPY.[2]

  • Selectivity: It displays high affinity (

    
     nM) for the Y1 receptor and negligible affinity (
    
    
    
    nM) for Y2, Y4, and Y5 subtypes.[1]
  • Stereospecificity: The activity is strictly limited to the (R)-enantiomer; the (S)-enantiomer is virtually inactive, serving as an excellent negative control in experimental setups.[1]

Peptide-Based Antagonists (e.g., 1229U91)

Peptide antagonists are typically truncated or chemically modified analogs of NPY or PYY.[1]

  • 1229U91 (GR231118): A chemically cross-linked dimer of a truncated NPY analog.[1]

  • Mechanism: These compounds often utilize "bivalent" binding or occupy a larger surface area of the extracellular loops (ECLs) in addition to the orthosteric pocket.

  • Selectivity Profile: Peptide antagonists often exhibit "promiscuous" profiles.[1] For instance, 1229U91 is a potent Y1 antagonist but acts as a Y4 receptor agonist , confounding data interpretation if Y4 receptors are co-expressed.[1]

Comparative Pharmacological Matrix
FeatureBIBP 3226 (Small Molecule)Peptide-Based (e.g., 1229U91)
Chemical Class Peptidomimetic (Argininamide)Synthetic Peptide Dimer
Y1 Affinity (

)
~1.1 – 7.0 nM< 0.5 nM (Often Higher Potency)
Selectivity Highly Selective (Y1 only)Mixed (e.g., Y1 Antag / Y4 Agonist)
Binding Site Orthosteric (Deep Pocket)Orthosteric + Extracellular Loops
BBB Permeability Low (Requires ICV for CNS)Negligible (Strictly Peripheral/ICV)
Proteolytic Stability Moderate (Amide bonds present)Low (Unless cyclized/modified)
Primary Utility Pharmacological Tool / ProbeStructural Biology / Assay Validation

Signal Transduction & Antagonism

The Y1 receptor couples primarily to


 proteins.[1] Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, and mobilizes intracellular Calcium (

).[1] Antagonists block these pathways.[1]
Visualization: Y1 Signaling and Antagonist Blockade

Y1_Signaling cluster_membrane Cell Membrane NPY NPY (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Competitive) Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (Gbg subunit) cAMP cAMP Production AC->cAMP Reduces IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: BIBP 3226 competitively blocks NPY binding, preventing Gi-mediated cAMP inhibition and Calcium mobilization.[1]

Experimental Protocols

These protocols are designed for validation in HEK293 cells stably expressing human Y1 receptors (hY1-HEK293).[1]

Protocol A: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of BIBP 3226 vs. NPY.

Materials:

  • Radioligand: [

    
    I]-PYY or [
    
    
    
    I]-NPY (2200 Ci/mmol).[1]
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.5% BSA (critical to prevent peptide adsorption).[1]
  • Filter: GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][3]

Step-by-Step Workflow:

  • Preparation: Thaw hY1-HEK293 membranes and homogenize in assay buffer. Dilute to 5-10 µg protein/well.[1]

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand (0.05 nM).[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM unlabeled NPY.[1]

    • Experimental: Membrane + Radioligand + BIBP 3226 (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Incubation: Incubate for 90 minutes at room temperature (25°C) . Note: Equilibrium is slower at 4°C.

  • Termination: Rapidly filter through PEI-treated GF/C filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold PBS to remove unbound ligand.[1]

  • Quantification: Dry filters and count in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[BIBP 3226]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional Antagonism (Calcium Mobilization)

Objective: Validate BIBP 3226 capacity to block NPY-induced signaling.

Step-by-Step Workflow:

  • Cell Seeding: Seed hY1-HEK293 cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer with 2.5 mM Probenecid (to inhibit dye efflux).[1] Incubate 45 min at 37°C.

  • Antagonist Pre-treatment: Add BIBP 3226 (1 µM) or Vehicle to cells.[1] Incubate for 15-20 minutes to allow receptor occupancy.

  • Agonist Challenge: Place plate in FLIPR or FlexStation reader. Inject NPY (EC

    
     concentration, typically 10-30 nM).[1]
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 60-90 seconds.

  • Result: BIBP 3226 treated wells should show flat-line fluorescence (inhibition), while Vehicle wells show a sharp transient peak.

Visualization: Assay Workflow

Assay_Workflow cluster_binding Radioligand Binding (Affinity) cluster_functional Functional Ca2+ Flux (Efficacy) start Start: hY1-HEK293 Cells step1 Add Membranes + [125I]-NPY start->step1 func1 Load Fluo-4 Dye start->func1 step2 Add BIBP 3226 (Titration) step1->step2 step3 Incubate 90m @ 25°C step2->step3 step4 Filter & Count (Gamma) step3->step4 func2 Pre-treat: BIBP 3226 (15 min) func1->func2 func3 Inject NPY (Agonist) func2->func3 func4 Measure Fluorescence func3->func4

Caption: Parallel workflows for determining receptor affinity (top) and functional inhibitory efficacy (bottom).

Strategic Recommendations

  • Use BIBP 3226 for Selectivity: When distinguishing Y1-mediated effects from Y2/Y5 in complex tissues (e.g., brain slices), BIBP 3226 is the superior choice due to its clean selectivity profile compared to peptide dimers like 1229U91.[1]

  • Control for Enantiomers: Always use the inactive (S)-enantiomer (BIBP 3435) alongside BIBP 3226 to confirm that observed effects are receptor-specific and not due to off-target toxicity.

  • CNS Administration: Due to poor BBB penetration, systemic administration of BIBP 3226 is ineffective for central targets.[1] Use Intracerebrovascular (ICV) or stereotactic injection for CNS studies.[1]

References

  • Rudolf, K., et al. (1994).[1] "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[1][4][5] European Journal of Pharmacology, 271(2-3), R11-R13.[1] Link

  • Wieland, H. A., et al. (1995).[1] "Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226." Journal of Pharmacology and Experimental Therapeutics, 275(1), 143-149.[1] Link

  • Doods, H., et al. (1996).[1] "Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226." Journal of Pharmacology and Experimental Therapeutics, 276(3), 1209-1218.[1] Link

  • Entzeroth, M., et al. (1995).[1] "Labeling of Neuropeptide Y Receptors in the Rat Brain with the Selective Nonpeptide Y1 Receptor Antagonist [3H]BIBP 3226." Molecular Pharmacology, 48(6), 1012-1018.[1] Link

  • Yang, Z., et al. (2018).[1] "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor." Nature, 556, 520–524.[1] Link

Sources

Foundational

An In-depth Technical Guide to BIBP 3226: Applications in Cardiovascular and Anxiety Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BIBP 3226, a pivotal tool for dissecting the physiological roles of the Neuropeptide Y (NPY) syst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BIBP 3226, a pivotal tool for dissecting the physiological roles of the Neuropeptide Y (NPY) system. We will delve into its mechanism of action and its critical applications in understanding cardiovascular regulation and anxiety-related behaviors, supported by field-proven experimental protocols.

Introduction: The Significance of BIBP 3226 in NPY Research

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian nervous system, exerting profound effects on a multitude of physiological processes, including blood pressure regulation, stress response, anxiety, and energy homeostasis.[1][2] These actions are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a primary mediator of NPY's effects in the cardiovascular and central nervous systems.[3][4][5]

The development of BIBP 3226, N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)-methyl]-D-arginine amide, marked a turning point in NPY research.[6] As the first potent and highly selective non-peptide antagonist for the NPY Y1 receptor, it provided the scientific community with a powerful pharmacological tool to investigate the specific contributions of this receptor subtype, overcoming the limitations of earlier peptide-based antagonists.[6][7] Its high affinity and selectivity allow for precise interrogation of Y1 receptor-mediated pathways both in vitro and in vivo.[6][8]

Core Mechanism of Action: Competitive Antagonism of the NPY Y1 Receptor

BIBP 3226 exerts its effects through competitive antagonism at the NPY Y1 receptor.[9] It was designed to mimic the C-terminal structure of NPY, allowing it to share an overlapping binding site with the endogenous ligand.[1] This binding prevents NPY from activating the receptor and initiating downstream signaling cascades.

Signaling Pathway:

The NPY Y1 receptor is canonically coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][10] Activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i) and modulation of the MAPK pathway.[7][11] By occupying the binding site without activating the receptor, BIBP 3226 effectively blocks these NPY-induced second messenger events.[7]

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits NPY Neuropeptide Y (Agonist) NPY->Y1R Binds & Activates BIBP3226 BIBP 3226 (Antagonist) BIBP3226->Y1R Binds & Blocks ATP ATP Response Cellular Response (e.g., Vasoconstriction) cAMP->Response Leads to

Caption: NPY Y1 Receptor Signaling and BIBP 3226 Inhibition.

Binding Affinity and Selectivity:

The efficacy of a pharmacological tool is defined by its potency and selectivity. BIBP 3226 demonstrates high affinity for the Y1 receptor across multiple species and is highly selective over the Y2 receptor subtype.[7]

Receptor TargetSpeciesPreparationKi Value (nM)
NPY Y1 HumanCHO-K1 cells0.47
NPY Y1 HumanSK-N-MC cells5.1
NPY Y1 RatParietal Cortex6.8
NPY Y1 Rat-1.1
NPFF2 Human-79
NPY Y2 HumanSMS-KAN cells>10,000
NPY Y2 RatHippocampus>10,000
Table 1: Binding Affinities (Ki) of BIBP 3226 at NPY Receptors. Data compiled from multiple sources.[7][8]

Applications in Cardiovascular Research

The NPY system is a critical regulator of cardiovascular function, primarily through the Y1 receptor, which mediates potent vasoconstriction and modulates blood pressure.[1][9] BIBP 3226 has been instrumental in elucidating these roles.

Causality in Experimental Design: Researchers use BIBP 3226 to differentiate Y1 receptor-mediated effects from those of other vasoconstrictors (like norepinephrine) or other NPY receptor subtypes. For instance, demonstrating that BIBP 3226 blocks the pressor response to a Y1-selective agonist but not to norepinephrine validates the specificity of the observed effect.[12]

Key Findings:

  • Vasoconstriction: BIBP 3226 effectively antagonizes NPY-induced vasoconstriction in a variety of isolated blood vessels, including human cerebral arteries and canine splenic arteries.[9][13] This confirms that the contractile response is mediated by Y1 receptors.

  • Blood Pressure: In vivo studies have shown that BIBP 3226 can attenuate the increase in blood pressure caused by exogenous NPY administration or by sympathetic nerve stimulation, which releases endogenous NPY.[12][14][15]

  • Stress-Induced Tachycardia: In spontaneously hypertensive rats, BIBP 3226 was found to reduce the maximum heart rate increase during stress, suggesting Y1 receptors are involved in the cardiovascular response to stress.[14]

Experimental Protocol 1: In Vivo Blood Pressure Monitoring in Anesthetized Rodents

This protocol describes a method to assess the ability of BIBP 3226 to block NPY-induced pressor effects.

Self-Validation: The protocol includes a control (vehicle) and challenges with both a Y1-agonist (NPY) and a non-Y1 agonist (norepinephrine). The specific antagonism of the NPY response validates that the observed effect of BIBP 3226 is due to Y1 receptor blockade and not a general depressor effect.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., Wistar or Spontaneously Hypertensive Rat) with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Surgical Cannulation: Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are steady.

  • Baseline Response: Administer a bolus intravenous (i.v.) injection of NPY (e.g., 2 nmol/kg) and record the pressor response. Allow the animal to return to baseline.

  • Antagonist Administration: Administer an i.v. infusion or bolus of BIBP 3226 (e.g., 100 µg/kg).[12] An infusion is often preferred due to the short plasma half-life of BIBP 3226.[15]

  • NPY Challenge: After a 15-20 minute equilibration period with BIBP 3226, re-administer the same dose of NPY and record the pressor response.

  • Specificity Control: Administer a dose of norepinephrine known to produce a similar pressor response to the initial NPY challenge. The response should be largely unaffected by BIBP 3226.[12]

  • Data Analysis: Compare the magnitude of the NPY-induced pressor response before and after BIBP 3226 administration.

InVivo_Workflow A Anesthetize & Cannulate Rodent B Stabilize Animal (30 min) A->B C Establish Baseline: Administer NPY (i.v.) B->C D Administer BIBP 3226 (or Vehicle) C->D E Equilibrate (15-20 min) D->E F Challenge with NPY E->F G Specificity Control: Challenge with Norepinephrine F->G H Record & Analyze Blood Pressure Data G->H

Caption: Workflow for In Vivo Cardiovascular Assessment of BIBP 3226.

Applications in Anxiety Research

The NPY system is a well-established modulator of anxiety and fear responses, with NPY generally exerting anxiolytic (anxiety-reducing) effects.[16] This has led to the hypothesis that blocking NPY signaling, particularly at the Y1 receptor, might induce anxiety. BIBP 3226 has been a crucial compound for testing this hypothesis.

Causality in Experimental Design: To ensure that the effects of BIBP 3226 on anxiety-like behavior are not due to confounding changes in general locomotion, studies often include an open-field test.[17] If a drug reduces exploration in an anxiety test (like the elevated plus-maze) without affecting overall movement in the open field, the effect is more confidently attributed to anxiety rather than sedation or motor impairment.

Key Findings:

  • Anxiogenic-like Effects: Intracerebroventricular (i.c.v.) administration of BIBP 3226 in rats has been shown to induce anxiogenic-like effects in the elevated plus-maze (EPM) test, characterized by reduced exploration of the open arms.[18]

  • Site-Specific Action: The anxiogenic effects of BIBP 3226 appear to be mediated through specific brain regions. Microinjections into the dorsal periaqueductal gray matter (DPAG) produced anxiogenic-like effects, while injections into the amygdala or locus coeruleus were ineffective.[17]

  • Endogenous NPY Tone: These findings strongly support the hypothesis that an endogenous NPY tone, acting on Y1 receptors in specific brain circuits, is critical for regulating anxiety levels.[17][18]

Experimental Protocol 2: Elevated Plus-Maze (EPM) Test in Rats

This protocol details the use of the EPM to measure anxiety-like behavior following central administration of BIBP 3226.

Self-Validation: The EPM itself provides an internal control. The total number of arm entries serves as an index of general locomotor activity. A specific anxiogenic effect is concluded if there is a selective decrease in the percentage of time spent in or entries into the open arms, without a significant change in total arm entries.

Methodology:

  • Animal Preparation: Male Wistar rats are surgically implanted with a guide cannula aimed at a specific brain region (e.g., lateral ventricle for i.c.v. administration or the DPAG for microinjection).[17] Allow for a recovery period of at least one week.

  • Habituation: Handle the animals for several days prior to testing to reduce stress from handling.

  • Drug Administration: On the day of the experiment, administer BIBP 3226 (e.g., 0.5 or 5.0 µg, i.c.v.) or vehicle through the implanted cannula.[18]

  • Pre-Test Period: Return the animal to its home cage for a short period (e.g., 10-15 minutes) to allow for drug diffusion.

  • EPM Test: Place the rat in the center of the elevated plus-maze, facing a closed arm. Allow the animal to explore the maze for a 5-minute session.

  • Behavioral Scoring: A video tracking system or a trained observer records the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries ( (Open / (Open + Closed)) * 100 ) and the percentage of time spent in the open arms ( (Time Open / (Time Open + Time Closed)) * 100 ). A significant decrease in these parameters in the BIBP 3226 group compared to the vehicle group indicates an anxiogenic-like effect.

ParameterTypical Anxiolytic EffectTypical Anxiogenic Effect
% Open Arm Entries IncreaseDecrease
% Time in Open Arms IncreaseDecrease
Total Arm Entries No significant changeNo significant change
Table 2: Expected Outcomes in the Elevated Plus-Maze Test.

Conclusion and Future Perspectives

BIBP 3226 remains a cornerstone in pharmacology for the study of the NPY Y1 receptor. Its high potency and selectivity have been instrumental in defining the role of this receptor in mediating vasoconstriction, regulating blood pressure, and modulating anxiety. The experimental frameworks described herein provide a validated starting point for researchers aiming to further explore the therapeutic potential of targeting the NPY system. Future research may focus on developing Y1 antagonists with improved pharmacokinetic profiles for chronic studies or exploring the role of the Y1 receptor in other pathophysiological conditions, such as the recently highlighted adipose-neural axis in cardiac arrhythmias.[8][10]

References

  • BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor. (2026, January 3). Vertex AI Search.
  • BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor. (2026, January 7). Vertex AI Search.
  • Kask, A., Harro, J., Tuomainen, P., Răgo, L., & Männistö, P. T. (1998).
  • Kask, A., Rägo, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. PubMed.
  • Lages, M., Ribeiro, R. T., & Segundo, M. A. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. PubMed.
  • Hassan, M., Abazid, M., & El-Sisi, A. (2023). Protective Role and Functional Engineering of Neuropeptides in Depression and Anxiety: An Overview. MDPI.
  • Villalón, C. M., & Centurión, D. (2001). The involvement of neuropeptide Y Y1 receptors in the blood pressure baroreflex: studies with BIBP 3226 and BIBO 3304. PubMed.
  • Cox, H. M. (1998).
  • Balasubramaniam, A., & Sheriff, S. (1997). Neuropeptide Y Y1 receptor antagonist (BIBP 3226)
  • Sautel, M., Rudolf, K., & Wittneben, H. (1996).
  • Abounader, R., Villemure, J. G., & Hamel, E. (1995). Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226. PubMed.
  • Malmström, R. E., & Lundberg, J. M. (1997). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. PMC - NIH.
  • Phillips, J. K., & Cox, H. M. (1996). BIBP3226 inhibits neuropeptide Y and pancreatic polypeptide potentiated neurogenic vasoconstriction. PubMed.
  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., Wienen, W., Beck-Sickinger, A. G., & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. PubMed.
  • Gene ResultNPY1R neuropeptide Y receptor Y1 [ (human)] - NCBI. (2025, November 25). NCBI.
  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226. PubMed.
  • Grundemar, L., & Håkanson, R. (1995). Effects of the neuropeptide Y (NPY)-receptor antagonist BIBP3226 on vascular NPY-receptors with different ligand requirements. PubMed.
  • Balasubramaniam, A., & Sheriff, S. (1996). Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors. PubMed.
  • Yang, Z., Han, S., & Keller, M. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. PubMed.
  • Niiyama, Y., & Uchida, W. (1999).
  • Neuropeptide Y receptor Y1 - Wikipedia. Wikipedia.
  • Structural basis of neuropeptide Y signaling through Y1 receptor - ResearchGate.
  • Ruscica, M., Dozio, E., & Motta, M. (2005). Activation of the Y1 Receptor by Neuropeptide Y Regulates the Growth of Prostate Cancer Cells.

Sources

Exploratory

Technical Whitepaper: In Vitro Pharmacological Profiling of BIBP 3226 Trifluoroacetate

Executive Summary BIBP 3226 (Trifluoroacetate) represents a foundational tool compound in neuropeptide research, distinguished as the first potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 (Trifluoroacetate) represents a foundational tool compound in neuropeptide research, distinguished as the first potent, selective, non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1] Unlike peptide-based analogs, BIBP 3226 mimics the C-terminal folding of NPY, allowing it to penetrate the lipid bilayer interface of the Y1 receptor pocket.

This guide details the in vitro pharmacological profile of BIBP 3226, focusing on its application in dissecting Y1-mediated signaling (Gi/o inhibition of cAMP and intracellular


 mobilization). It addresses the specific handling requirements of the trifluoroacetate salt form to prevent pH-induced experimental artifacts.

Chemical & Physicochemical Identity

The trifluoroacetate (TFA) salt form enhances the solubility of the lipophilic BIBP 3226 base, but it introduces acidity that must be managed in low-volume or weak-buffer assays.

ParameterSpecification
Chemical Name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-argininamide trifluoroacetate
Molecular Weight 587.6 g/mol (Salt form)
Solubility (DMSO)

78 mg/mL (High)
Solubility (Water)

12 mg/mL (Moderate; requires ultrasonication)
Appearance Off-white solid
Storage -20°C (Desiccated); Solutions must be prepared fresh.[1]

Critical Handling Protocol: Although soluble in water, stock solutions should be prepared in DMSO to ensure complete dissolution of the lipophilic pharmacophore. Aqueous dilutions must be buffered (e.g., HEPES or Tris, pH 7.4) immediately to neutralize the free trifluoroacetic acid, which can otherwise acidify cell culture media and trigger non-specific acid-sensing ion channels (ASICs).

Binding Affinity & Selectivity Profile

BIBP 3226 acts as a competitive antagonist.[1][2][3][4][5][6] Its selectivity profile is defined by high affinity for Y1 and negligible affinity for Y2, Y4, and Y5 subtypes. However, researchers must be aware of its cross-reactivity with Neuropeptide FF (NPFF) receptors at higher concentrations.

Table 1: Receptor Binding Constants ( )
Receptor TargetSpeciesAffinity (

)
Selectivity Ratio (vs. Y1)
NPY Y1 Rat / Human1.1 – 7.0 nM 1x (Primary Target)
NPY Y2 Human> 3,000 nM> 400x
NPY Y4 Human> 10,000 nM> 1400x
NPY Y5 Human> 10,000 nM> 1400x
NPFF2 Human~ 79 nM~ 11x (Off-target)

Data aggregated from Doods et al. (1996) and APExBIO validation data.

Mechanism of Action & Signaling[1][3][4]

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to


 proteins. Upon activation by NPY, the 

-subunit inhibits adenylyl cyclase (decreasing cAMP), while the

-subunits can modulate

channels and activate MAPK pathways.

BIBP 3226 sterically hinders the binding of the endogenous NPY C-terminus, preventing the conformational shift required for G-protein activation.

Diagram 1: Y1 Receptor Signaling & Antagonism

Y1_Signaling NPY Endogenous NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Binding Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) Ca Intracellular Ca2+ (Mobilization) Gi->Ca Modulates cAMP cAMP Production AC->cAMP Reduces

Caption: BIBP 3226 competitively blocks NPY-mediated Gi/o coupling, preventing cAMP reduction and calcium mobilization.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a "self-validating" design where positive and negative controls are integral to the workflow.

Protocol A: Functional cAMP Inhibition Assay

Objective: Quantify BIBP 3226 antagonism against NPY-induced inhibition of forskolin-stimulated cAMP.[1][4]

  • Cell Preparation: Use CHO-K1 or SK-N-MC cells stably expressing human Y1 receptors.

  • Pre-Incubation (Antagonist Equilibrium):

    • Wash cells with HBSS (pH 7.4).

    • Add BIBP 3226 (Concentration range: 0.1 nM – 10

      
      M) in assay buffer containing IBMX (phosphodiesterase inhibitor).
      
    • Crucial Step: Incubate for 30 minutes at 37°C. This allows the antagonist to reach equilibrium occupancy before the agonist competes.

  • Stimulation:

    • Add Forskolin (10

      
      M) to elevate basal cAMP.
      
    • Immediately add NPY (Agonist) at

      
       concentration (typically 10-30 nM).
      
    • Incubate for 15–20 minutes.

  • Termination & Detection:

    • Lyse cells and quantify cAMP via TR-FRET or ELISA.

  • Validation Criteria:

    • Vehicle Control: Forskolin alone = 100% signal.

    • Agonist Control: Forskolin + NPY = ~20-40% signal (Maximal inhibition).

    • Result: BIBP 3226 should restore signal to 100% in a dose-dependent manner (

      
       calculation).
      
Protocol B: Radioligand Competition Binding

Objective: Determine


 affinity.
  • Membrane Prep: Harvest Y1-expressing membranes; homogenize in Tris-HCl (pH 7.4).

  • Reaction Setup:

    • Tracer: 25 pM [

      
      I]-Peptide YY or [
      
      
      
      I]-NPY.
    • Competitor: BIBP 3226 (10 pM to 10

      
      M).
      
    • Non-Specific Binding (NSB) Control: Excess unlabeled NPY (1

      
      M).
      
  • Incubation: 90 minutes at 25°C (Room Temp) to ensure steady-state.

  • Filtration: Rapid vacuum filtration through GF/C filters pre-soaked in 0.5% PEI (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow Logic

Workflow Prep Membrane/Cell Preparation Equil Antagonist Equilibration (30 min) Prep->Equil Add BIBP 3226 Comp Agonist/Tracer Addition Equil->Comp Add NPY Read Signal Detection Comp->Read Incubate Valid Data Validation (Schild Plot) Read->Valid Calculate Ki/IC50

Caption: Stepwise workflow ensuring antagonist equilibrium prior to agonist competition for accurate affinity determination.

References

  • Doods, H. N., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties.[2] Regulatory Peptides.[2]

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology.

  • APExBIO. BIBP 3226 Trifluoroacetate Product Data & Biological Activity. APExBIO Protocols.

  • Entzeroth, M., et al. (1995). Labeling of Neuropeptide Y Receptors in CHO Cells with [3H]BIBP3226. Molecular Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: BIBP 3226 Trifluoroacetate Solubility &amp; Handling Protocol

Executive Summary BIBP 3226 (Trifluoroacetate) is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor ( = 1.1 nM).[1][2][3][4][5] Unlike its peptide analogs, BIBP 3226 offers superior bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BIBP 3226 (Trifluoroacetate) is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (


 = 1.1 nM).[1][2][3][4][5] Unlike its peptide analogs, BIBP 3226 offers superior bioavailability, but its physicochemical properties—specifically the trifluoroacetate (TFA) salt counterion—present unique solubility challenges.

Improper solubilization often leads to "silent precipitation" in aqueous buffers, resulting in erratic


 data and false negatives in calcium mobilization or cAMP assays. This guide provides a validated, self-checking protocol for preparing stable stock solutions in DMSO and working solutions in aqueous media, ensuring maximum biological activity.

Chemical Identity & Physicochemical Profile[2][3][4][6]

Understanding the salt form is critical. The TFA salt enhances polarity but renders the solution acidic upon dissolution in unbuffered water.

ParameterSpecification
Compound Name BIBP 3226 Trifluoroacetate
Chemical Formula

(Salt form)
Molecular Weight 587.59 g/mol (Salt) / 473.57 g/mol (Free Base)
CAS Number 1068148-47-9
Physical State Off-white solid
Hygroscopicity Moderate (TFA salts attract moisture)

Solubility Data Matrix

The following data represents validated solubility limits. Note the significant disparity between organic and aqueous solubility.

SolventSolubility LimitStabilityNotes
DMSO ≥ 50 mg/mL (~85 mM)High (Months at -20°C)Recommended for Stock.
Ethanol ≥ 73 mg/mLModerateGood alternative for specific in vivo vehicles.
Water ~1 mg/mL (Standard)~12 mg/mL (Ultrasonicated)Low (Hours)Not recommended for Stock. Prone to hydrolysis and pH drift.
PBS (pH 7.4) < 0.5 mg/mLLowHigh salt content in PBS can force precipitation at high concentrations.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (10 mM or 50 mM) that minimizes freeze-thaw cycles.

Materials
  • BIBP 3226 TFA solid (stored at -20°C).[1][2][3][5][6]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Amber glass vials (borosilicate) or low-binding polypropylene tubes.

Procedure
  • Equilibration: Remove the BIBP 3226 vial from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic TFA salt, leading to hydrolysis and inaccurate weighing.

  • Weighing: Weigh the desired amount of solid (e.g., 5.88 mg for 1 mL of 10 mM solution).

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Calculation: Volume (mL) = [Mass (mg) / MW (587.59)] / Desired Conc (M).

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • QC Step: Hold the vial up to a light source. If any turbidity or floating crystals are visible, sonicate for 10 seconds.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the DMSO stock into assay buffer without inducing precipitation ("crashing out").

The "Crash-Out" Risk

When a hydrophobic molecule dissolved in DMSO is introduced to water, the DMSO disperses rapidly, leaving the molecule "stranded." If the local concentration exceeds the aqueous solubility limit (even momentarily), micro-precipitates form.

Step-by-Step Dilution Workflow
  • Thaw: Thaw a DMSO stock aliquot (e.g., 10 mM) at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If your final assay concentration is low (e.g., 10 nM), do not dilute directly from 10 mM.

    • Create a 100 µM intermediate by diluting the stock 1:100 in DMSO or Ethanol first.

  • Final Dilution (The Drop-wise Method):

    • Place your assay buffer (e.g., Krebs-Ringer or HEPES-buffered saline) on a magnetic stirrer or vortex gently.

    • Add the DMSO stock drop-wise into the center of the vortex.

    • Constraint: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity in sensitive cell lines (e.g., neurons or cardiomyocytes).

  • pH Adjustment (Critical for TFA Salts):

    • The TFA counterion is acidic. At high concentrations (>100 µM in weak buffers), this can lower the pH.

    • Validation: Check pH with a micro-probe. If pH < 7.2, adjust with dilute NaOH.

Visual Workflow (DOT Diagram)

G Solid BIBP 3226 Solid (-20°C) Equilibrate Equilibrate (30 min, RT) Solid->Equilibrate DMSO_Stock Master Stock (DMSO, 10-50 mM) Equilibrate->DMSO_Stock + Anhydrous DMSO Check QC: Visual Inspection (Clear Solution?) DMSO_Stock->Check Check->DMSO_Stock Fail (Sonicate) Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Pass Working Working Solution (≤ 10 µM, <0.1% DMSO) Aliquot->Working Thaw & Dilute Buffer Assay Buffer (Pre-warmed) Buffer->Working Dropwise Addition

Figure 1: Optimized solubilization workflow to prevent precipitation and hydrolysis.

Biological Application: NPY Y1 Receptor Antagonism[1][2][3][4][5][6][7][8][9][10][11][12]

BIBP 3226 is primarily used to block the


-coupled signaling cascade initiated by NPY.
Mechanism of Action[1][3][4]
  • Ligand: NPY binds to the Y1 receptor (GPCR).[3]

  • Transduction:

    
     protein activation inhibits Adenylyl Cyclase (AC), reducing cAMP.
    
  • Effect: BIBP 3226 competitively binds the Y1 receptor, preventing NPY binding and restoring cAMP levels (or blocking Calcium mobilization depending on the pathway coupling).

Signaling Pathway Diagram

Signaling NPY Neuropeptide Y (Endogenous Ligand) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks (Ki = 1.1 nM) Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Modulates (Context Dependent) cAMP cAMP Production AC->cAMP Reduces

Figure 2: Competitive antagonism of the NPY Y1 receptor signaling cascade by BIBP 3226.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Buffer Rapid addition of DMSO stock; Concentration > Soluble limit.Vortex buffer while adding stock dropwise. Lower the final concentration.
Yellowing of Stock Oxidation of DMSO or degradation of compound.Discard stock. Use fresh anhydrous DMSO and store under nitrogen if possible.
Inconsistent IC50 Adsorption to plastics.BIBP 3226 is hydrophobic. Use low-binding polypropylene tips and tubes.
Acidic Buffer High concentration of TFA salt.Check pH of the final working solution. Buffer with HEPES (25 mM) if necessary.

References

  • Tocris Bioscience. BIBP 3226 trifluoroacetate Product Datasheet. Accessed Oct 2023. Link

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[7][8][9] European Journal of Pharmacology. Link

  • APExBIO. BIBP 3226 Trifluoroacetate Solubility Data.Link

  • Cayman Chemical. BIBP 3226 (TFA) Product Information.Link

  • PubChem. Compound Summary: BIBP 3226.[6] National Library of Medicine. Link

Sources

Application

Application Note &amp; Protocol: Intracerebroventricular (ICV) Administration of BIBP 3226 in Rats

Abstract & Scope This guide details the protocol for the intracerebroventricular (ICV) administration of BIBP 3226 , a highly selective, non-peptide Neuropeptide Y (NPY) Y1 receptor antagonist. Unlike peptide-based antag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the intracerebroventricular (ICV) administration of BIBP 3226 , a highly selective, non-peptide Neuropeptide Y (NPY) Y1 receptor antagonist. Unlike peptide-based antagonists, BIBP 3226 crosses the blood-brain barrier (BBB) poorly, necessitating direct central administration for studying central nervous system (CNS) effects.

Primary Applications:

  • Feeding Behavior: Elucidating the anorexigenic effects of Y1 blockade.

  • Anxiety & Stress: Investigating Y1-mediated anxiolysis.[1]

  • Cardiovascular Regulation: Central control of sympathetic outflow.

  • Cerebral Ischemia: Neuroprotective mechanisms in stroke models.

Pharmacological Profile & Compound Preparation[2][3][4][5]

Compound Identity
  • Name: BIBP 3226 (BIBP 3226 trifluoroacetate)

  • Mechanism: Competitive, selective antagonist at NPY Y1 receptors.

  • Selectivity: >1000-fold selectivity for Y1 over Y2, Y3, and Y4 receptors.

  • Molecular Weight: ~650.6 g/mol (salt form).

Vehicle & Solubility

BIBP 3226 is generally soluble in aqueous buffers. However, to ensure intracranial safety and avoid vehicle-induced artifacts, the following preparation is recommended.

  • Preferred Vehicle: Sterile 0.9% Saline (NaCl) or Artificial Cerebrospinal Fluid (aCSF).

  • Alternative: Sterile Distilled Water (ddH₂O) if salt precipitation occurs at high concentrations.

  • Note: Avoid high concentrations of DMSO (>5%) for ICV, as it can induce independent behavioral effects. If necessary, keep DMSO <1%.

Dose Selection Strategy

Doses are calculated per animal (bolus) or per body weight. Based on field-validated studies (e.g., Kask et al., 1996; Chen et al., 2003), the following ranges are established for adult male rats (250–350g):

Dose LevelConcentration (Bolus)Application ContextExpected Outcome
Low 0.5 – 1.0 µg / rat Anxiety, Threshold TestingMild anxiogenic effects; minimal effect on basal feeding.
Medium 2.0 – 5.0 µg / rat Feeding Inhibition, HypertensionSignificant reduction in NPY-induced feeding; blockade of Y1 pressor effects.
High 15.0 – 45.0 µg / kg Cerebral Ischemia (Stroke)Neuroprotection; reduction in infarct volume (Chen et al., 2003).

Preparation Example (Medium Dose - 5 µg/5 µL):

  • Dissolve 1 mg BIBP 3226 in 1 mL sterile saline (Stock: 1 µg/µL).

  • Aliquot and store at -20°C.

  • On experimental day, use directly (5 µL injection volume) or dilute further.

Experimental Workflow

Mechanistic Pathway

The following diagram illustrates the antagonistic action of BIBP 3226 on the NPY Y1 signaling pathway.

NPY_Pathway NPY Neuropeptide Y (Endogenous Ligand) Y1R NPY Y1 Receptor (GPCR - Gi/o) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks AC Adenylyl Cyclase Y1R->AC Inhibits (Gi) Ca Intracellular Ca2+ Y1R->Ca Mobilizes cAMP cAMP Levels AC->cAMP Decreases Effect Physiological Effects: - Feeding (Stimulation) - Anxiolysis - Vasoconstriction cAMP->Effect Signaling Cascade Ca->Effect

Caption: BIBP 3226 competitively binds to the Y1 receptor, preventing NPY-mediated inhibition of Adenylyl Cyclase and downstream physiological responses.[2]

Surgical Protocol: ICV Cannulation[5][8][9][10]

Pre-Surgical Preparation
  • Animals: Adult male Wistar or Sprague-Dawley rats (250–300 g).

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP, or Isoflurane (2-3% induction, 1.5% maintenance).

  • Analgesia: Carprofen (5 mg/kg SC) pre-op.

Stereotaxic Coordinates (Lateral Ventricle)

Targeting the Right Lateral Ventricle is standard. Coordinates relative to Bregma (Skull Surface flat):

  • Anterior-Posterior (AP): -0.8 to -0.9 mm

  • Medial-Lateral (ML): -1.4 to -1.5 mm

  • Dorsal-Ventral (DV): -3.5 to -4.0 mm (from skull surface) or -3.2 to -3.6 mm (from Dura).

Implantation Procedure
  • Incision: Expose the skull and identify Bregma and Lambda. Ensure the skull is level (DV coordinate of Bregma = Lambda).

  • Drilling: Drill a small burr hole at the calculated AP/ML coordinates.

  • Cannula Lowering: Slowly lower the guide cannula (23-26 gauge) to the DV coordinate.

  • Fixation: Secure with 2-3 stainless steel screws and dental cement.

  • Obturation: Insert a dummy cannula (stylet) to maintain patency.

  • Recovery: Allow 5–7 days for recovery before microinjection.

Administration Protocol

Microinjection Setup
  • Injector: 30-33 gauge internal cannula (extends 1 mm beyond guide).

  • Tubing: PE-10 or PE-20 polyethylene tubing connected to a Hamilton syringe (10 µL).

  • Pump: Microinfusion pump recommended for constant rate.

Injection Steps
  • Handling: Gently restrain the conscious rat (or lightly anesthetize if protocol dictates).

  • Insertion: Remove dummy cannula; insert internal injector.

  • Infusion:

    • Volume: 1 µL to 5 µL (Standard: 5 µL for diffusion).

    • Rate: 1 µL/min . (Faster rates cause tissue damage and backflow).

  • Diffusion: Leave injector in place for 60 seconds post-infusion to prevent reflux.

  • Completion: Replace dummy cannula.

Experimental Timeline

Workflow cluster_Injection Injection Protocol Start Day 0: Stereotaxic Surgery (Cannula Implantation) Recovery Days 1-7: Post-Op Recovery (Daily Handling) Start->Recovery ExpDay Experimental Day Recovery->ExpDay Prep Prepare BIBP 3226 Solution ExpDay->Prep Inject ICV Microinjection (1-5 µL @ 1 µL/min) Prep->Inject Wait Wait 15-30 mins (Peak Antagonism) Inject->Wait Test Behavioral Testing (Feeding/Anxiety/Ischemia) Wait->Test Histology Post-Mortem Validation (Dye Injection/Brain Slicing) Test->Histology

Caption: Timeline from surgical implantation to behavioral testing and histological verification.

Data Analysis & Validation

Self-Validating the Protocol

To ensure the data is reliable, you must validate the cannula placement.

  • Angiotensin II Test (Optional): 3-4 days post-op, inject Angiotensin II (10-50 ng ICV). Positive placement results in immediate drinking response (dipsogenic effect).

  • Post-Mortem Dye: Inject 5 µL Methylene Blue or Ink. Slice brain to confirm dye in the ventricles.[3] Exclude animals with dye in parenchyma only.

Expected Results (Feeding Study Example)

When testing BIBP 3226 against NPY-induced feeding (e.g., NPY 5 µg ICV):

GroupTreatment 1 (Pre-treat)Treatment 2 (Stimulus)Expected Food Intake (2h)
Control Vehicle (Saline)VehicleBaseline (~0-1 g)
Agonist VehicleNPY (5 µg)High (~4-6 g)
Antagonist BIBP 3226 (5 µg) VehicleBaseline or slightly reduced
Blockade BIBP 3226 (5 µg) NPY (5 µg)Significantly Reduced vs Agonist

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13. Link

  • Kask, A., Rägo, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam.[4] European Journal of Pharmacology, 317(2-3), R3-R4.[4] Link

  • Chen, S. H., et al. (2003). Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats. Neuroscience, 116(1), 119-126. Link

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.[5] (Standard reference for coordinates).

Sources

Method

BIBP 3226 cell culture treatment protocol for MCF7 cells

Application Note & Protocol: BIBP 3226 Treatment of MCF7 Cells Abstract This application note details the standardized protocol for treating MCF7 human breast adenocarcinoma cells with BIBP 3226, a selective Neuropeptide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: BIBP 3226 Treatment of MCF7 Cells

Abstract

This application note details the standardized protocol for treating MCF7 human breast adenocarcinoma cells with BIBP 3226, a selective Neuropeptide Y (NPY) Y1 receptor antagonist. NPY Y1 receptors are frequently overexpressed in primary human breast carcinomas and are upregulated by estrogen in MCF7 cells. This guide provides a robust framework for investigating the antagonistic modulation of Y1-mediated signaling pathways (cAMP, ERK1/2, Ca²⁺) and phenotypic outcomes (proliferation, apoptosis).

Introduction & Mechanism of Action

Biological Context: The MCF7 cell line (ER+/PR+/HER2-) is a critical model for hormone-dependent breast cancer. Unlike normal breast tissue which predominantly expresses Y2 receptors, breast carcinomas often switch expression to the Y1 subtype.[1][2] This receptor couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK/ERK pathways.

The Compound: BIBP 3226 [2][3][4][5]

  • Class: Selective, non-peptide NPY Y1 receptor antagonist.[2][4]

  • Specificity: High affinity (K_i ≈ 7 nM) for Y1; negligible affinity for Y2, Y4, or Y5.

  • Mechanism: Mimics the C-terminal structure of NPY, competitively binding to the Y1 receptor to block NPY-induced G-protein activation.

Experimental Rationale: BIBP 3226 is utilized to:

  • Block Endogenous/Exogenous NPY: Determine if baseline proliferation or migration is driven by autocrine NPY loops.

  • Validate Specificity: Confirm that observed effects of NPY agonists are indeed Y1-mediated.

  • Restore Signaling: Reverse NPY-induced inhibition of cAMP accumulation.

Signal Transduction Visualization

The following diagram illustrates the Y1 receptor signaling cascade in MCF7 cells and the interception point of BIBP 3226.

NPY_Y1_Signaling NPY Neuropeptide Y (NPY) (Ligand) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks Gi G_i/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates Ca Intracellular Ca2+ (Mobilization) Gi->Ca Increases cAMP cAMP Levels (Decreased) AC->cAMP Reduces Prolif Cell Proliferation (Modulation) cAMP->Prolif Regulates ERK->Prolif Regulates

Caption: BIBP 3226 competitively blocks NPY binding to Y1R, preventing Gi/o-mediated signaling.

Material Preparation

Reconstitution of BIBP 3226

BIBP 3226 is hydrophobic and sensitive to moisture.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 10 mM is recommended to minimize DMSO volume in culture.

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Calculations for 10 mM Stock:

Parameter Value
Molecular Weight 536.67 g/mol (free base) / Check if salt form (e.g., TFA salt MW will differ)
Mass 5 mg

| Volume of DMSO | ~931 µL (for free base) |

Critical Note: Always verify the specific salt form on your vial (e.g., BIBP 3226 trifluoroacetate) and adjust MW accordingly.

Cell Culture Media
  • Base Medium: EMEM or DMEM (High Glucose).

  • Supplements:

    • 10% Fetal Bovine Serum (FBS).[6] Note: Use Charcoal-Stripped FBS if studying estrogen-dependent Y1 upregulation.

    • 0.01 mg/mL Human Recombinant Insulin (Essential for MCF7).

    • 1% Penicillin-Streptomycin.[6]

Experimental Protocol

Phase 1: Cell Seeding & Preparation
  • Dissociation: Detach MCF7 cells using Trypsin-EDTA (0.25%) or Accutase.

  • Counting: Ensure viability >95% using Trypan Blue.

  • Seeding Density:

    • 96-well plate (Viability): 5,000 - 8,000 cells/well.

    • 6-well plate (Western Blot): 300,000 - 500,000 cells/well.

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Starvation (Critical for Signaling Assays)

To sensitize the cells to NPY signaling and remove confounding growth factors from serum:

  • Aspirate complete media.[7]

  • Wash once with warm PBS.

  • Add Starvation Media (Phenol-red free DMEM + 0.5% BSA or 0.1% FBS).

  • Incubate for 12–24 hours.

Phase 3: Treatment Workflow

Design your plate layout to include the following groups.

Treatment Groups:

  • Vehicle Control: DMSO (Final concentration must match the highest treatment, e.g., 0.1%).

  • Antagonist Only (BIBP 3226): Dose curve (10 nM, 100 nM, 1 µM, 10 µM).

  • Agonist Only (NPY): 100 nM (Positive Control).

  • Combination (Antagonism Assay): Pre-treat with BIBP 3226 (30 min) + Add NPY (100 nM).

Step-by-Step Treatment:

  • Dilution: Prepare 2x working solutions of BIBP 3226 in culture media.

    • Example: For 10 µM final, prepare 20 µM in media.

  • Pre-incubation: Add BIBP 3226 to cells. Incubate for 30–60 minutes . This allows the antagonist to occupy the receptor before agonist exposure.

  • Stimulation: Add NPY agonist directly to the wells (if applicable).

  • Duration:

    • Signaling (ERK/cAMP): 5 min – 60 min.

    • Proliferation/Apoptosis:[8] 24h – 72h.

Workflow Diagram

Protocol_Workflow cluster_Treat Treatment Phase Seed Seed MCF7 Cells (5k/well) Adhere Adhesion (24h, 37°C) Seed->Adhere Starve Serum Starvation (12-24h, Low Serum) Adhere->Starve PreTreat Add BIBP 3226 (30 min Pre-incubation) Starve->PreTreat Stim Add NPY Agonist (Optional) PreTreat->Stim Assay Downstream Assay (MTT / WB / cAMP) Stim->Assay

Caption: Step-by-step experimental timeline ensuring receptor saturation prior to stimulation.

Data Analysis & Expected Results

Quantitative Readouts

Summarize your data using the following metrics.

Assay TypeTarget MetricExpected Result with BIBP 3226 (10 µM)
cAMP Assay Forskolin-induced cAMPReversal of NPY-mediated inhibition (Higher cAMP vs NPY alone).
Western Blot p-ERK1/2 (Thr202/Tyr204)Reduction in p-ERK levels if NPY drives basal phosphorylation.
Proliferation OD 450nm (CCK-8/MTT)Inhibition (if NPY is proliferative) or No Effect (if NPY is quiescent).
Ca²⁺ Flux RFU (Fluo-4 AM)Blockade of NPY-induced calcium spike.
Calculating IC50

To determine the potency of BIBP 3226 against a fixed concentration of NPY (e.g., 100 nM):

  • Normalize data: (Value - Positive Control) / (Vehicle - Positive Control) * 100.

  • Plot Log[BIBP 3226] vs. Response.

  • Fit using non-linear regression (4-parameter logistic).

Troubleshooting & Optimization

  • Precipitation: If BIBP 3226 precipitates in media (cloudiness), reduce the stock concentration or warm the media to 37°C before adding. Ensure final DMSO < 0.5%.

  • High Background: MCF7 cells have high basal MAPK activity. Starvation is crucial to reduce background noise.

  • Estrogen Sensitivity: Y1 receptor expression is estrogen-dependent.[9] If Y1 signal is weak, pre-treat cells with 10 nM Estradiol (E2) for 24-48h before the experiment to upregulate receptors.

References

  • Memminger, M., et al. (2012). "The Neuropeptide Y Y1 Receptor: A Diagnostic Marker? Expression in MCF-7 Breast Cancer Cells Is Down-Regulated by Antiestrogens."[3] PLoS ONE, 7(12): e51032. Link

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[2][10] European Journal of Pharmacology, 271(2-3), R11-R13. Link

  • Aave, M., et al. (2020). "Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226... in breast cancer cells (MCF7)." Journal of Pharmaceutical and Biomedical Analysis, 190, 113516. Link

  • Medeiros, P.J., et al. (2012). "Neuropeptide Y Y1 receptor expression in breast cancer." International Journal of Peptides, 2012, 320407. Link

Sources

Application

HPLC-MS/MS method for detection of BIBP 3226 in biological samples

Application Note: High-Sensitivity Quantitation of NPY Y1 Antagonist BIBP 3226 in Biological Matrices via HPLC-MS/MS Executive Summary BIBP 3226 (N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of NPY Y1 Antagonist BIBP 3226 in Biological Matrices via HPLC-MS/MS

Executive Summary

BIBP 3226 (N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide) is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] Widely used in cardiovascular research, obesity studies, and oncology (specifically breast cancer and bone regeneration), accurate quantification of BIBP 3226 in biological matrices is critical for pharmacokinetic (PK) profiling and receptor occupancy studies.

This application note details a robust HPLC-MS/MS methodology for the detection and quantification of BIBP 3226. Unlike generic protocols, this guide prioritizes the physicochemical properties of the arginine-mimetic structure to optimize ionization and recovery from complex matrices like plasma and cell homogenates.

Compound Snapshot & Physicochemical Properties

Understanding the molecule is the first step to successful method development.

PropertyDataImplications for Method Development
Chemical Formula C₂₇H₃₁N₅O₃Nitrogen-rich structure ideal for ESI(+) mode.
Molecular Weight 473.57 g/mol Precursor Ion [M+H]⁺: ~474.2 m/z
pKa ~12.5 (Guanidino group)Highly basic. Requires acidic mobile phase (pH < 3) to ensure full protonation and peak symmetry.
LogP ~2.5 (Estimated)Moderately lipophilic. Retains well on C18/C8 columns but requires organic solvent for extraction.
Solubility DMSO, Ethanol, Water (limited)Stock solutions should be prepared in DMSO or MeOH/Water mixtures.

Biological Context: The NPY Y1 Signaling Pathway

BIBP 3226 functions by competitively blocking the Y1 receptor, preventing NPY-induced vasoconstriction and cell proliferation. The diagram below illustrates the pathway blockade.

NPY_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates G_prot Gi/o Protein Y1R->G_prot Couples BIBP BIBP 3226 (Antagonist) BIBP->Y1R Blocks AC Adenylyl Cyclase G_prot->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Effect Vasoconstriction / Cell Proliferation cAMP->Effect Modulates

Figure 1: Mechanism of Action. BIBP 3226 competitively inhibits the Y1 Receptor, preventing the G-protein mediated cascade that leads to downstream physiological effects.

Sample Preparation Protocols

Two extraction strategies are provided. Protocol A is recommended for high-throughput screening (Plasma/Serum). Protocol B is recommended for high-sensitivity applications (Tissue/Cell Extracts).

Protocol A: Protein Precipitation (PPT) - High Throughput

Best for: Plasma PK studies (>1 ng/mL).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., BIBP 3435 or Verapamil, 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? It disrupts protein binding and keeps the basic BIBP 3226 in solution.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an HPLC vial. Inject 5 µL.

Protocol B: Liquid-Liquid Extraction (LLE) - High Sensitivity

Best for: Trace analysis in cell culture or tissue (<100 pg/mL).

  • Aliquot: Transfer 100 µL of sample (cell lysate or plasma).

  • Buffer: Add 50 µL of 100 mM Ammonium Hydroxide (pH ~10).

    • Scientific Logic:[2][3][4][5] While BIBP 3226 is basic, transiently adjusting pH to neutral/basic can drive the molecule into the organic layer during LLE, though care must be taken not to precipitate it. Alternatively, use cation-exchange SPE.

  • Extract: Add 600 µL of Ethyl Acetate:Methyl tert-butyl ether (MTBE) (1:1) .

  • Shake: Mechanical shaker for 10 minutes.

  • Centrifuge: 4,000 x g for 5 minutes.

  • Evaporate: Transfer the upper organic layer to a clean tube and dry under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (70:30).

HPLC-MS/MS Method Parameters

This method utilizes a Core-Shell C8 column, which has been validated to provide excellent separation for BIBP 3226, balancing retention with peak shape.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex® C8 (150 × 2.1 mm, 2.6 µm) or equivalent C18.

    • Note: A C8 column is often preferred for very hydrophobic arginine derivatives to reduce excessive retention times compared to C18.

  • Column Temp: 30°C.

  • Flow Rate: 0.25 mL/min.[5]

  • Injection Vol: 5–10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Elution Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    4.0 90
    5.5 90
    5.6 20

    | 8.0 | 20 (Re-equilibration) |

Mass Spectrometry (MRM) Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500–4500 V.

  • Source Temp: 350–400°C.

MRM Transition Table (Recommended for Optimization): Since specific transitions vary by instrument voltage, the following are theoretically derived from the fragmentation of the arginine-mimetic structure and should be tuned.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin of Fragment
BIBP 3226 474.2 195.1 25 - 35Diphenylacetyl cation (Primary Quantifier)
BIBP 3226 474.2112.130 - 40Immonium ion of Arginine (Qualifier)
BIBP 3226 474.2175.120 - 30Guanidinium side chain
BIBP 3226 474.2107.135 - 45Hydroxybenzyl fragment

Analytical Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (Plasma/Cell Lysate) IS_Add Add Internal Std (e.g., Verapamil) Sample->IS_Add Extract Extraction (PPT or LLE) IS_Add->Extract Separation UHPLC Separation (Kinetex C8) Extract->Separation Ionization ESI (+) Source [M+H]+ 474.2 Separation->Ionization Detection MS/MS Detection MRM: 474 -> 195 Ionization->Detection Data Quantification (ng/mL) Detection->Data

Figure 2: Step-by-step bioanalytical workflow from sample collection to data generation.[6]

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: The method typically demonstrates linearity from 0.25 ng/mL to 100 ng/mL (r² > 0.99).

  • Matrix Effect: Arginine derivatives can suffer from ion suppression. Monitor the IS response. If suppression >20% is observed in Protocol A (PPT), switch to Protocol B (LLE) or dilute the sample 1:5 with mobile phase A.

  • Carryover: Due to the basic guanidine group, BIBP 3226 may stick to glass and injector ports.

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) . Use polypropylene vials instead of glass if adsorption is suspected.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase contains at least 0.1% Formic Acid. Increase column temp to 40°C.
Low Sensitivity Ion suppression or poor extraction.Switch from PPT to LLE. Check pH of aqueous layer during extraction.
Drifting RT Column equilibration issues.Ensure 2-3 minutes of re-equilibration time at initial gradient conditions between runs.

References

  • Sousa, J. et al. (2020). "Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 412, 6693–6702.

  • Doods, H. N. et al. (1996). "BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties."[2] Regulatory Peptides, 65(1), 71-77.[2]

  • Rudolf, K. et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[1] European Journal of Pharmacology, 271(2-3), R11-13.[1]

  • Sautel, M. et al. (1996). "Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor." Molecular Pharmacology, 50(2), 285-292.

Sources

Method

standard dosage range for BIBP 3226 in murine obesity models

Application Note: Precision Dosing of BIBP 3226 for NPY Y1 Antagonism in Murine Obesity Models Executive Summary & Pharmacological Context BIBP 3226 is a potent, selective, non-peptide antagonist of the Neuropeptide Y (N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosing of BIBP 3226 for NPY Y1 Antagonism in Murine Obesity Models

Executive Summary & Pharmacological Context

BIBP 3226 is a potent, selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. In the context of obesity research, it is primarily used to elucidate the orexigenic (appetite-stimulating) pathways originating in the arcuate nucleus of the hypothalamus.

Mechanism of Action: NPY is the most potent endogenous orexigen known. It is released by AgRP/NPY neurons and acts on Y1 and Y5 receptors in the Paraventricular Nucleus (PVN) and Lateral Hypothalamus (LH) to drive intense feeding behavior. BIBP 3226 blocks the Y1 receptor, thereby inhibiting NPY-induced food intake.

Critical Experimental Constraint: Unlike some small molecules, BIBP 3226 has poor blood-brain barrier (BBB) penetrability and a short plasma half-life. Consequently, peripheral administration (IP, IV, Oral) is generally ineffective for studying appetite regulation. The standard and required route for metabolic phenotyping is Intracerebroventricular (ICV) injection .

Dosage Guidelines & Preparation

The following dosage ranges are calibrated for adult C57BL/6J mice (25–30g). Doses are expressed in micrograms per mouse (µ g/mouse ) and nanomoles (nmol) for precision.

Table 1: Standard Dosage Range (ICV Administration)
Dose LevelQuantity (µ g/mouse )Molar Equivalent (nmol)Experimental PurposeExpected Outcome
Low 0.5 µg ~1.0 nmolThreshold determination; Sub-threshold studies.Minimal effect on basal feeding; may block mild NPY doses.
Standard 1.0 - 2.5 µg ~2.0 - 5.0 nmolPrimary efficacy dose. Significant reduction in fast-induced or NPY-induced feeding (30-60%).
High 5.0 µg ~10.0 nmolMaximal antagonism; Toxicity check.Complete blockade of Y1; potential off-target sedation or motor deficits.

Note: The molecular weight of BIBP 3226 (trifluoroacetate salt) is approximately 530.6 g/mol . Always calculate based on the specific salt form you are using.

Vehicle Formulation

BIBP 3226 is an argininamide derivative and can be difficult to solubilize in neutral pH buffers.

  • Preferred Vehicle: Artificial Cerebrospinal Fluid (aCSF) or 0.9% Sterile Saline.

  • Solubility Protocol:

    • Dissolve the master stock in sterile water or 10% DMSO (if strictly necessary) at a high concentration (e.g., 10 mM).

    • Dilute to working concentration with aCSF .

    • Critical Step: Ensure the final pH is near 7.4. Highly acidic solutions (common with TFA salts) are neurotoxic when injected ICV and will cause false-positive anorexia due to malaise.

Experimental Workflows & Protocols

Workflow Visualization

G Stock Stock Prep (10mM in H2O) Dilution Dilute to Working (0.5-5 µg/µL in aCSF) Stock->Dilution Injection ICV Injection (1-2 µL volume) Dilution->Injection Surgery Stereotaxic Cannulation (LV) Recovery Recovery (5-7 Days) Surgery->Recovery Fast Fasting (12-18 Hours) Recovery->Fast Fast->Injection Measure Data Collection (Food Intake: 1, 2, 4, 12h) Injection->Measure

Figure 1: End-to-end experimental workflow for BIBP 3226 administration.

Detailed Protocol: Intracerebroventricular (ICV) Injection

A. Surgical Cannulation (Day -7)

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Stereotaxic Coordinates (Lateral Ventricle):

    • A/P: -0.3 mm (from Bregma)

    • M/L: +1.0 mm

    • D/V: -2.5 mm

  • Implantation: Insert a 26-gauge guide cannula and secure with dental cement. Insert a dummy cannula to maintain patency.

  • Recovery: Allow 5-7 days of recovery. Monitor body weight daily.[1][2]

B. The Bioassay (Day 0)

  • Fasting: Remove food 12–18 hours prior to the dark phase (or prior to injection time). Water must remain available ad libitum.[3]

  • Preparation: Load a Hamilton syringe (10 µL) with the BIBP 3226 working solution.

  • Injection:

    • Remove the dummy cannula.

    • Insert the internal injector (extending 0.5 mm beyond the guide).

    • Infuse 1.0 µL over 60 seconds.

    • Leave the injector in place for another 60 seconds to prevent backflow.

  • Feeding Challenge:

    • Option A (Endogenous): Return pre-weighed food immediately (Dark phase onset).

    • Option B (Exogenous NPY): Inject NPY (0.1 - 1.0 nmol ICV) 15 minutes after BIBP 3226, then return food.

  • Measurement: Weigh food pellets at 1h, 2h, 4h, and 24h post-injection. Account for spillage carefully.

Mechanistic Pathway

Understanding the target is crucial for interpreting data. BIBP 3226 acts downstream of the AgRP neuron activation.

NPY_Pathway Ghrelin Ghrelin (Stomach) AgRP AgRP/NPY Neuron (Arcuate Nucleus) Ghrelin->AgRP Activates NPY NPY Release AgRP->NPY Synthesizes Y1R Y1 Receptor (PVN / LH) NPY->Y1R Binds Y5R Y5 Receptor NPY->Y5R Binds BIBP BIBP 3226 (Antagonist) BIBP->Y1R BLOCKS Feeding Hyperphagia (Food Intake) Y1R->Feeding Promotes Y5R->Feeding Promotes

Figure 2: BIBP 3226 selectively blocks the Y1 receptor, interrupting the orexigenic signal from the Arcuate Nucleus.

Troubleshooting & Validation

  • Issue: No reduction in food intake.

    • Cause 1: Missed injection site. Validation: Inject Angiotensin II (10 ng) at the end of the study; if the mouse drinks water immediately, the cannula is patent.

    • Cause 2:[2][4] Dose too low. Action: Increase to 2.5 µg or 5.0 µg.

    • Cause 3: Y5 Compensation. Insight: NPY also acts on Y5. BIBP 3226 is Y1 selective. Complete blockade might require a Y5 antagonist cocktail.

  • Issue: Mice appear sedated or sick.

    • Cause: Vehicle pH or toxicity. Action: Check pH of the solution. Ensure it is ~7.4.

References

  • Kask, A., et al. (1998). "Antagonism of NPY Y1 receptors by BIBP 3226 in the rat brain." Regulatory Peptides.[5]

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226." European Journal of Pharmacology.

  • Morgan, D.G., et al. (1998). "Y1 and Y5 receptors mediate the orexigenic effect of neuropeptide Y." Endocrinology.

  • Doods, H., et al. (1996). "Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226." Journal of Pharmacology and Experimental Therapeutics.

Sources

Application

Application Note: Strategic Vehicle Selection for Intravenous Delivery of BIBP 3226

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Imperative BIBP 3226 is a potent and selective non-peptide antagonist of the neuropeptide Y Y1 (NPY Y1) receptor, mak...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Imperative

BIBP 3226 is a potent and selective non-peptide antagonist of the neuropeptide Y Y1 (NPY Y1) receptor, making it a critical tool for investigating the physiological roles of the NPY system, particularly in cardiovascular regulation and other stress-related responses.[1][2] Its progression from in vitro assays to in vivo preclinical models necessitates a robust and reliable method for systemic administration. Intravenous (IV) delivery is the preferred route for achieving rapid, complete bioavailability and a well-defined pharmacokinetic profile.

However, the physicochemical nature of BIBP 3226 presents a significant formulation challenge. Like many small molecule drug candidates, it is a lipophilic compound with poor aqueous solubility.[3] Direct administration in a simple aqueous vehicle like saline can lead to precipitation in the bloodstream, causing vessel irritation, embolism, and erratic drug exposure.[3] Therefore, the selection of an appropriate intravenous vehicle is not merely a matter of solubilization; it is a critical step that dictates the safety, efficacy, and reproducibility of in vivo experiments.

This guide provides a comprehensive framework for selecting and validating an IV vehicle for BIBP 3226. It moves beyond simple recipes to explain the underlying rationale for each step, empowering researchers to make informed decisions tailored to their specific experimental needs.

Pre-Formulation Analysis: Characterizing the Asset

Before any vehicle screening can begin, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge informs the entire formulation strategy.

Key Physicochemical Properties of BIBP 3226

A summary of the critical properties of BIBP 3226 (and its common trifluoroacetate salt form) is presented below. These values are crucial for predicting its behavior in various solvent systems.

PropertyValue (Free Base)Value (Trifluoroacetate Salt)Significance for IV Formulation
Molecular Formula C₂₇H₃₁N₅O₃[4]C₂₉H₃₂F₃N₅O₅[5]Influences solubility and diffusion characteristics.
Molecular Weight 473.6 g/mol [4]587.59 g/mol [5]Important for calculating molar concentrations.
Form Solid[4]Off-white solid[5][6]Dictates the need for a solubilizing vehicle.
Aqueous Solubility Poor (Implied)≥12.13 mg/mL (with ultrasonic assistance)[5][6]The primary challenge to overcome. The salt form shows improved, but still limited, aqueous solubility that may require enhancement.
Organic Solvent Solubility Soluble in DMSO and Ethanol[4]≥78 mg/mL in DMSO; ≥73.2 mg/mL in EtOH[5][6]Indicates that co-solvent and micellar systems are promising strategies.
Receptor Affinity (Kᵢ) ~1.1 nM (rat NPY Y₁)[4]~1.1 nM (rat NPY Y₁)[7][8]Confirms high potency, which may allow for lower, more easily formulated doses.
Protocol: Preliminary Solubility Assessment

Objective: To empirically confirm the solubility of the specific batch of BIBP 3226 being used and to identify promising solvent systems.

Materials:

  • BIBP 3226 powder

  • Calibrated analytical balance

  • Vortex mixer and shaker

  • pH meter

  • Range of potential vehicles:

    • Water for Injection (WFI)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Ethanol (EtOH)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

    • 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WFI

Procedure:

  • Preparation: Add an excess amount of BIBP 3226 (e.g., 10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Equilibration: Tightly cap the vials and place them on a rotating shaker at a controlled room temperature (25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Sampling: Carefully collect an aliquot from the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of BIBP 3226 using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Analysis: The measured concentration represents the saturation solubility in that specific vehicle.

Self-Validation: The presence of a solid pellet after centrifugation is crucial; it confirms that a saturated solution was achieved, validating the solubility measurement.

Vehicle Selection Strategy: A Tiered Approach

The goal is to find the simplest, safest, and most inert vehicle that can maintain BIBP 3226 in solution at the desired concentration throughout the dosing procedure. A tiered approach, starting with the simplest aqueous systems and progressing to more complex formulations, is the most efficient strategy.[3]

Workflow for IV Vehicle Selection

The following diagram outlines a logical decision-making process for selecting an appropriate IV vehicle for BIBP 3226.

G cluster_0 Tier 1: Aqueous Systems cluster_1 Tier 2: Co-Solvent & Cyclodextrin Systems cluster_2 Tier 3: Surfactant/Emulsion Systems cluster_3 Final Validation start Define Target Concentration (e.g., 1 mg/mL) ph_adjust Test in Saline/D5W with pH Adjustment (4-9) start->ph_adjust Start ph_sol Soluble & Stable? ph_adjust->ph_sol select_simple Select pH-adjusted Aqueous Vehicle ph_sol->select_simple Yes tier2 Screen Co-solvents (PG, PEG 400, EtOH) & Cyclodextrins (HP-β-CD) ph_sol->tier2 No validation Perform In Vitro Hemolysis Assay select_simple->validation cosolvent_sol Soluble & Stable? tier2->cosolvent_sol select_complex Select Co-solvent or Cyclodextrin Vehicle cosolvent_sol->select_complex Yes tier3 Screen Surfactants (e.g., Polysorbate 80) or Lipid Emulsions cosolvent_sol->tier3 No select_complex->validation surfactant_sol Soluble & Stable? tier3->surfactant_sol select_advanced Select Surfactant-based Vehicle surfactant_sol->select_advanced Yes re_evaluate Re-evaluate Compound or Consider Nanosuspension surfactant_sol->re_evaluate No select_advanced->validation validation_pass Passes? validation->validation_pass validation_pass->tier2 No, Reformulate final_vehicle Final Vehicle Selected for In Vivo Studies validation_pass->final_vehicle Yes

Caption: A tiered workflow for intravenous vehicle selection.

Recommended Formulations & Protocols

Based on the known properties of BIBP 3226, the following vehicle systems are recommended for evaluation.

Formulation 1: Aqueous Cyclodextrin System

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, enhancing their apparent water solubility.[9] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used in parenteral formulations due to their excellent safety profile and high solubilizing capacity.[9] This should be a primary candidate for BIBP 3226.

Component Concentration (% w/v) Purpose
BIBP 3226Target (e.g., 0.1 - 1 mg/mL)Active Pharmaceutical Ingredient
HP-β-CD10 - 40%Solubilizing agent
Water for Injection (WFI)q.s. to 100%Vehicle

Protocol: Preparation of a 1 mg/mL BIBP 3226 solution in 20% HP-β-CD

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve it in approximately 80 mL of WFI. Stir until a clear solution is formed.

  • Drug Addition: Accurately weigh 100 mg of BIBP 3226 and add it to the HP-β-CD solution.

  • Solubilization: Stir the mixture vigorously. Gentle heating (to ~40°C) or sonication can be used to accelerate dissolution.

  • Volume Adjustment: Once the drug is fully dissolved, adjust the final volume to 100 mL with WFI.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter.

  • QC Check: Visually inspect for particulates. Measure pH to ensure it is within a physiologically acceptable range (ideally 5-8).[10][11] Confirm concentration via HPLC.

Formulation 2: Co-Solvent System

Rationale: For compounds soluble in organic solvents, a co-solvent system can be effective. These formulations work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic drugs.[12] Care must be taken to limit the percentage of organic solvent to minimize potential toxicity and hemolysis.[11][13]

Component Concentration (% v/v) Purpose
BIBP 3226Target (e.g., 1-5 mg/mL)Active Pharmaceutical Ingredient
N,N-Dimethylacetamide (DMA)20%Co-solvent
Propylene Glycol (PG)40%Co-solvent / Viscosity modifier
Polyethylene Glycol 400 (PEG 400)40%Co-solvent / Solubilizer

Protocol: Preparation of a 3 mg/mL BIBP 3226 solution in DPP (DMA/PG/PEG 400)

  • Pre-mixing Solvents: In a sterile glass vial, combine 2.0 mL of DMA, 4.0 mL of PG, and 4.0 mL of PEG 400. Mix thoroughly.

  • Drug Addition: Accurately weigh 30 mg of BIBP 3226 and add it to the co-solvent mixture.

  • Solubilization: Vortex or sonicate the mixture until the BIBP 3226 is completely dissolved, resulting in a clear solution.

  • Sterilization: This formulation is typically not filterable due to viscosity. Prepare aseptically in a sterile hood.

  • QC Check: Visually inspect for particulates. This formulation should be administered as a slow IV infusion to mitigate potential irritation from the solvents.[13]

In Vitro Validation: Ensuring Biocompatibility

Before any in vivo use, the selected vehicle must be tested for its potential to cause hemolysis (rupture of red blood cells). This is a critical safety and data integrity step.

Protocol: In Vitro Hemolysis Assay

Objective: To quantify the hemolytic potential of the final BIBP 3226 formulation compared to positive (water) and negative (saline) controls.

Materials:

  • Freshly collected whole blood (e.g., from rat) containing an anticoagulant (e.g., heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Deionized water (100% lysis control).

  • Test formulation (BIBP 3226 in selected vehicle).

  • Vehicle-only control.

  • Centrifuge and spectrophotometer.

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge whole blood, discard the plasma and buffy coat, and wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

  • Incubation: In separate microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of:

    • PBS (Negative Control)

    • Deionized Water (Positive Control)

    • Vehicle-only

    • Test Formulation (BIBP 3226)

  • Reaction: Incubate all tubes at 37°C for 1-2 hours with gentle shaking.

  • Pellet RBCs: Centrifuge all tubes to pellet intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm (the peak for hemoglobin).

  • Calculate % Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

  • Acceptance Criteria: A formulation is generally considered safe for IV injection if the percent hemolysis is less than 5%.

In Vivo Administration and Pharmacokinetics

Once a vehicle has been validated in vitro, it can be used for preclinical studies. The choice of vehicle can influence the pharmacokinetic profile, so consistency is key.

Workflow for a Preclinical PK Study

G prep Prepare BIBP 3226 Formulation (Validated Vehicle) dose Administer IV Bolus or Infusion to Cannulated Animal Model prep->dose sample Collect Blood Samples at Pre-defined Time Points (e.g., 2, 5, 15, 30, 60, 120 min) dose->sample process Process Blood to Plasma Store at -80°C sample->process analysis Quantify BIBP 3226 in Plasma using LC-MS/MS process->analysis pk_model Perform Pharmacokinetic Modeling (Calculate Cmax, T1/2, AUC, etc.) analysis->pk_model

Caption: A standard workflow for an intravenous pharmacokinetic study.

Key Considerations:

  • Dose Volume: Keep the injection volume low and the injection rate slow, especially for co-solvent formulations, to allow for rapid dilution in the bloodstream.

  • Precipitation Check: When preparing the dose, always visually inspect the final dilution in the syringe for any signs of precipitation ("crashing out").

  • Vehicle Effects: Be aware that some vehicles, like those containing PEG 400, can have intrinsic cardiovascular effects that might confound the interpretation of pharmacodynamic data.[13] It is crucial to run a vehicle-only control group in all in vivo experiments.

Conclusion

The successful intravenous administration of BIBP 3226 in preclinical models is fundamentally dependent on a rational, evidence-based approach to vehicle selection. By systematically characterizing the compound's solubility, screening a tiered selection of vehicles from simple to complex, and validating the final formulation for biocompatibility, researchers can ensure the generation of reliable, reproducible, and interpretable in vivo data. The protocols and strategies outlined in this guide provide a robust framework for overcoming the formulation challenges associated with poorly soluble compounds like BIBP 3226, thereby enabling the accurate assessment of its therapeutic potential.

References

  • Doods, H., Wienen, W., Entzeroth, M., Rudolf, K., Eberlein, W., Engel, W., & Wieland, H. A. (1999). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 85(2-3), 83-90. ([Link])

  • Online Inhibitor. (2026). BIBP 3226 trifluoroacetate: Advancing Arrhythmia Models via Adipose-Neural Axis Modulation. ([Link])

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. ([Link])

  • Narnaware, Y. K., Peyon, P. P., Lin, X., & Peter, R. E. (2000). Effects of (A) NPY and (B) NPY NPY Y1 receptor antagonist (BIBP-3226) on food intake and body weight in goldfish. ResearchGate. ([Link])

  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., Wienen, W., Beck-Sickinger, A. G., & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13. ([Link])

  • Online Inhibitor. (2026). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Antagonist for NPY/NPFF System Research. ([Link])

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429-439. ([Link])

  • Online Inhibitor. (2026). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Antagonist for NPY/NPFF System Research. ([Link])

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1360-1375. ([Link])

  • Biomanufacturing.org. (n.d.). Chapter 13: Formulation Development of Parenteral Products. ([Link])

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. ([Link])

  • Drug Development & Delivery. (2019). Considerations in Developing Complex Parenteral Formulations. ([Link])

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ([Link])

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. ([Link])

  • U.S. Food and Drug Administration. (2025). Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations. ([Link])

  • Pugsley, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 269-277. ([Link])

  • Cambridge MedChem Consulting. (n.d.). Formulation. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BIBP 3226 Trifluoroacetate Stability Guide

This technical guide addresses the stability and handling of BIBP 3226 Trifluoroacetate in plasma matrices. It is designed for bioanalytical scientists and pharmacologists requiring high-fidelity recovery of this NPY Y1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of BIBP 3226 Trifluoroacetate in plasma matrices. It is designed for bioanalytical scientists and pharmacologists requiring high-fidelity recovery of this NPY Y1 antagonist.

Executive Summary: The Stability Paradox

BIBP 3226 (as the trifluoroacetate salt) is a potent, non-peptide NPY Y1 receptor antagonist.[1][2] While "non-peptide" implies stability, the molecule mimics the C-terminal arginine of Neuropeptide Y. Consequently, it retains susceptibility to plasma enzymatic degradation (amidases/proteases) and exhibits rapid clearance in vivo (t1/2


 phase 

2 min;

phase

20 min in porcine models).

The Core Challenge: The primary cause of signal loss in plasma is not chemical hydrolysis, but enzymatic degradation combined with non-specific binding due to its lipophilic diphenylacetyl moiety.

Part 1: The "Acid-Stabilized Cold Chain" Protocol

Standard plasma handling is insufficient for BIBP 3226. Use this validated stabilization workflow to arrest enzymatic activity immediately upon collection.

The Stabilization Triad
  • Thermal Arrest: Metabolic enzymes are temperature-dependent.

  • Chemical Denaturation: Acidification irreversibly inactivates plasma proteases.

  • Surface Passivation: Prevention of lipophilic adsorption.

Step-by-Step Workflow

1. Preparation of Stabilization Buffer (10x)

  • Reagent: 5% Formic Acid (FA) in water or 1M HCl.

  • Why: Lowering plasma pH to < 4.0 denatures the catalytic site of serine proteases and amidases that attack the argininamide bond.

2. Sample Collection (The "10-Second Rule")

  • Step: Draw blood into pre-chilled K2EDTA tubes (avoid Heparin if using LC-MS due to ion suppression).

  • Action: Immediately invert 3 times and place in an ice-water bath (0°C). Do not rely on "cool" benchtop racks.

3. Plasma Separation & Acidification

  • Centrifugation: 2,000 x g for 10 min at 4°C .

  • Stabilization: Transfer plasma immediately to a low-binding polypropylene tube.

  • Critical Step: Add 10 µL of Stabilization Buffer per 100 µL of plasma . Vortex gently.

    • Target pH: 3.0 – 4.0.

    • Visual Check: Plasma may turn slightly cloudy (protein precipitation); this is acceptable and indicates successful denaturation.

4. Storage

  • Temp: -80°C.

  • Duration: Stable for >3 months at -80°C. Avoid freeze-thaw cycles (>2 cycles causes significant degradation).

Part 2: Visualizing the Stabilization Logic

The following diagram illustrates the critical decision points where BIBP 3226 recovery is typically lost and how to prevent it.

BIBP_Stability_Workflow Start Blood Collection (K2EDTA) Ice Ice Bath (0°C) < 10 seconds Start->Ice Immediate Centrifuge Centrifugation (4°C, 2000xg) Ice->Centrifuge Plasma Plasma Harvest Centrifuge->Plasma Decision Is Acid Added? Plasma->Decision Degradation Enzymatic Hydrolysis (Loss of Argininamide) Decision->Degradation No (Neutral pH) Stable Stable Acidified Plasma (pH 3-4) Decision->Stable Yes (+5% Formic Acid) Adsorption Adsorption to Plastic (Lipophilic Loss) Degradation->Adsorption Time > 20 min Analysis LC-MS/MS Analysis (High Recovery) Stable->Analysis Protein Precip.

Figure 1: Critical Control Points in BIBP 3226 Plasma Processing. Failure to acidify results in rapid enzymatic hydrolysis.

Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Recovery (< 50%) Non-Specific Binding (NSB): The diphenylacetyl group makes BIBP 3226 sticky to standard polypropylene.Switch to Low-Retention tubes. Pre-coat tubes with 5% BSA if not using MS, or add 0.1% Tween-20 to the plasma after acidification.
Variable Peak Areas Inconsistent Acidification: Enzymes were not stopped uniformly across samples.Pre-load collection tubes with the acid stabilizer to ensure immediate mixing upon plasma transfer.
Peak Tailing in LC-MS Salt Interaction: The trifluoroacetate (TFA) counter-ion can cause ion suppression or peak shape issues if not washed out.Ensure your LC method uses a strong wash step. Switch to Formic Acid in the mobile phase to displace TFA.
Signal Loss over Time (Autosampler) Post-Extraction Instability: The compound is degrading in the reconstituted solvent.Keep autosampler at 4°C . Reconstitute in solvent containing 0.1% Formic Acid to maintain low pH.
Part 4: Frequently Asked Questions (FAQs)

Q1: Does the trifluoroacetate salt form affect the plasma stability?

  • Technical Answer: No. Once dissolved in plasma (buffered environment), the salt dissociates. The stability profile depends on the BIBP 3226 parent molecule. However, the TFA salt is hygroscopic in solid form. Store the solid powder with desiccants at -20°C to prevent hydrolysis before it even reaches the experiment.

Q2: Can I use commercial protease inhibitor cocktails instead of acid?

  • Expert Insight: While cocktails (e.g., inhibiting DPP-IV or serine proteases) can work, they are often less effective than acidification for argininamide derivatives. Acidification is the "gold standard" because it universally halts enzymatic activity and improves the solubility of the basic BIBP 3226 molecule, preventing adsorption.

Q3: What is the expected half-life if I don't acidify?

  • Data Point: In untreated plasma at room temperature, significant degradation (>20%) can occur within 20–30 minutes. In vivo studies in pigs showed a rapid distribution/elimination phase of ~2 minutes and a secondary phase of ~20 minutes [1].[3]

Q4: Is BIBP 3226 light-sensitive?

  • Precaution: It contains a diphenylacetyl group and a phenol (tyrosine-like) moiety. While not extremely photo-labile, it is good practice to use amber tubes to prevent photo-oxidation of the phenolic hydroxyl group over long storage periods.

Part 5: References
  • Lundberg, J. M., et al. (1994). "The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo." British Journal of Pharmacology.

  • Sousa, J., et al. (2020). "Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[4][5] European Journal of Pharmacology.

Sources

Optimization

Technical Support Center: BIBP 3226 Solubility &amp; Handling Guide

Case ID: BIBP-SOL-001 Compound: BIBP 3226 (Trifluoroacetate salt) Classification: Mixed NPY Y1 / NPFF Receptor Antagonist Status: Active Troubleshooting Executive Summary: The "Crash" Phenomenon Issue: Users frequently r...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BIBP-SOL-001 Compound: BIBP 3226 (Trifluoroacetate salt) Classification: Mixed NPY Y1 / NPFF Receptor Antagonist Status: Active Troubleshooting

Executive Summary: The "Crash" Phenomenon

Issue: Users frequently report immediate cloudiness or precipitation when diluting BIBP 3226 DMSO stock solutions into aqueous buffers (PBS) or cell culture media.

Root Cause Analysis: BIBP 3226 is typically supplied as a Trifluoroacetate (TFA) salt . While the salt form aids initial stability, the compound’s core structure is highly lipophilic (hydrophobic).

  • Solvent Shock: Rapid transition from an organic solvent (DMSO) to a high-polarity aqueous environment forces hydrophobic aggregation.

  • pH-Induced Deprotonation: The TFA salt is acidic. When introduced to a buffered environment like PBS (pH 7.4), the buffering capacity neutralizes the acid. This converts the soluble salt form back into the free base , which has significantly lower water solubility (<1 mg/mL), causing it to "crash out" of solution.

Technical Specifications & Solubility Profile

The following data serves as the boundary conditions for your experimental design.

ParameterSpecificationNotes
Molecular Weight ~473.57 (Free Base)Note: Commercial batches are often TFA salts (MW ~587+). Check your specific CoA.
Solubility (DMSO) ~50 - 75 mg/mL Excellent. Recommended for stock preparation.
Solubility (Ethanol) ~70 mg/mL Good alternative if DMSO is toxic to your specific assay.
Solubility (Water) < 1 mg/mL Critical Limit.[1] Requires ultrasonication; unstable long-term.
Solubility (PBS pH 7.4) Very Low (< 100 µM) High risk of precipitation above this threshold.

Troubleshooting Workflow (Decision Logic)

Before proceeding with a protocol, use this logic flow to determine the correct solubilization strategy for your application.

BIBP_Workflow Start Start: BIBP 3226 Stock Prep Stock Dissolve in 100% DMSO (10 mM - 50 mM) Start->Stock AppCheck Application Type? Stock->AppCheck InVitro In Vitro (Cells/Assays) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Vehicle Complex Vehicle Required: 10% DMSO + 10% Tween80 + 80% Saline InVivo->Vehicle DirectDil Direct Dilution: Rapid vortex into media (Max 0.1% DMSO) ConcCheck->DirectDil No (Low Conc) StepDil Intermediate Dilution: Dilute stock 1:10 in PBS/Water THEN add to media ConcCheck->StepDil Yes (High Risk)

Figure 1: Decision matrix for solubilizing BIBP 3226 based on experimental concentration and application.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Always prepare a concentrated stock in organic solvent first. Never attempt to dissolve the solid directly in buffer.

  • Calculate: Determine the volume of DMSO required to reach a 10 mM or 50 mM concentration based on the specific molecular weight on your vial (account for the TFA salt weight).

  • Dissolve: Add high-grade anhydrous DMSO to the vial.

  • Mix: Vortex vigorously. If the solution is not clear, sonicate in a water bath for 5–10 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "No-Crash" Dilution for Cell Culture (In Vitro)

Use this method to prevent precipitation when dosing cells.

The "Solvent Cushion" Method:

  • Prepare Media: Pre-warm your culture media to 37°C.

  • Intermediate Step (Optional but Recommended for >10 µM):

    • Dilute your DMSO stock 1:10 into sterile distilled water (not PBS yet).

    • Why? Water has no buffering capacity, preventing the immediate pH shock that causes the free base to crash.

  • Final Dosing:

    • Pipette the required volume of stock (or intermediate mix) directly into the center of the media volume while vortexing or swirling rapidly.

    • Critical: Do not pipette the stock onto the side of the plastic tube; it will crystallize on the plastic.

  • Validation: Inspect the tube against a black background. If cloudy, the concentration is too high. You must lower the final concentration or increase the DMSO % (if cells tolerate it, up to 0.5%).

Protocol C: In Vivo Vehicle Formulation (i.v. / i.p.)

Simple saline formulations often fail for BIBP 3226. A surfactant-based vehicle is required.

Recommended Vehicle: 10% DMSO / 10% Tween 80 / 80% Saline

  • Dissolve BIBP 3226 in 100% DMSO (Calculate so this volume is 10% of total).

  • Add Tween 80 and vortex thoroughly until mixed.

  • Slowly add warm Saline (0.9% NaCl) dropwise while vortexing.

    • Note: If precipitation occurs, sonicate gently. If it persists, reduce the dose concentration.

Frequently Asked Questions (FAQs)

Q1: I see a fine white precipitate after adding the stock to PBS. Can I filter it? A: No. Filtering will remove the active drug, significantly altering your final concentration. If precipitation occurs, the solution is compromised.[2] You must prepare a fresh dilution using a lower concentration or the "Intermediate Step" method (Protocol B).

Q2: Why does the CoA say "Soluble in water to 1 mg/mL" if it crashes in my buffer? A: The CoA refers to the TFA salt in pure water (slightly acidic). PBS is buffered to pH 7.4. At this pH, the TFA is neutralized, and the compound reverts to its hydrophobic free-base form. The solubility in PBS is drastically lower than in pure water.

Q3: Can I use Ethanol instead of DMSO? A: Yes, BIBP 3226 is soluble in ethanol (~70 mg/mL). However, ethanol evaporates faster than DMSO, potentially altering stock concentrations over time. Ensure caps are sealed tightly with Parafilm.

Q4: Is the compound light sensitive? A: While not extremely sensitive, it is good practice to store stock solutions in amber vials or wrapped in foil to prevent degradation over long storage periods.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226."[3] European Journal of Pharmacology, 271(2-3), R11-R13.

  • Doods, H., et al. (1996). "BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties.

Sources

Troubleshooting

Technical Guide: Minimizing Non-Specific Binding Effects of BIBP 3226

Executive Summary & Compound Profile BIBP 3226 represents a critical tool in Neuropeptide Y (NPY) research as the first selective non-peptide Y1 receptor antagonist.[1] However, its utility is frequently compromised by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

BIBP 3226 represents a critical tool in Neuropeptide Y (NPY) research as the first selective non-peptide Y1 receptor antagonist.[1] However, its utility is frequently compromised by two distinct types of non-specific binding (NSB): Physicochemical NSB (adsorption to plastics/membranes) and Pharmacological NSB (off-target binding, specifically to NPFF receptors).

This guide provides a self-validating framework to distinguish true Y1 antagonism from experimental artifacts.

PropertySpecificationTechnical Implication
Primary Target NPY Y1 Receptor

(High Affinity)
Major Off-Target Neuropeptide FF (NPFF)Acts as an antagonist; interferes at

Solubility LipophilicRequires DMSO/Ethanol; prone to surface adsorption
Critical Control BIBP 3435 (S)-enantiomer; Inactive at Y1 (

)

The "Golden Control" Protocol: Validating with BIBP 3435

The Problem: Researchers often observe physiological effects (e.g., vasoconstriction inhibition) at high doses and assume Y1 blockade. However, BIBP 3226 is a cationic amphiphile that can disrupt membranes or bind off-targets like NPFF.

The Solution: You must use the Paired Enantiomer Strategy . BIBP 3226 (R-enantiomer) is active.[2][3] BIBP 3435 (S-enantiomer) is structurally identical but pharmacologically inactive at the Y1 receptor.

Experimental Logic

If your observed effect is truly Y1-mediated, it must satisfy Condition A . If the effect satisfies Condition B , it is an artifact.

  • Condition A (True Positive): Response to BIBP 3226 is significant; Response to BIBP 3435 is null.

  • Condition B (False Positive/NSB): Response to BIBP 3226

    
     Response to BIBP 3435.
    
Visualization: The Validation Decision Tree

ValidationTree Start Experimental Observation: Effect seen with BIBP 3226 CheckControl Run Parallel Assay with BIBP 3435 (Inactive Enantiomer) Start->CheckControl Compare Compare Responses CheckControl->Compare Result1 BIBP 3226 Active BIBP 3435 Inactive Compare->Result1 Differential Result2 BIBP 3226 Active BIBP 3435 Active Compare->Result2 Equipotent Conclusion1 VALIDATED Y1 EFFECT Proceed with Ki determination Result1->Conclusion1 Conclusion2 NON-SPECIFIC ARTIFACT 1. Off-target (NPFF?) 2. Toxic concentration 3. Membrane disruption Result2->Conclusion2

Figure 1: Decision matrix for validating Y1-specificity using the BIBP 3435 negative control.

Minimizing Pharmacological NSB (The NPFF Issue)

A frequent error is overdosing. While BIBP 3226 is selective for Y1 over Y2/Y3/Y4, it loses selectivity against Neuropeptide FF (NPFF) receptors at micromolar concentrations.

Troubleshooting Table: Concentration Windows
ConcentrationSelectivity StatusInterpretation
1 nM - 100 nM High Selectivity Ideal window. Effects here are likely Y1-mediated.
100 nM - 1 µM Transition Zone Risk of partial NPFF blockade. Must use BIBP 3435 control.
> 1 µM Non-Selective High Risk. Likely antagonizing NPFF receptors or causing cationic amphiphilic toxicity. Data is unreliable.

Actionable Advice: Never use BIBP 3226 > 1 µM in complex tissue assays (e.g., brain slices, in vivo) without explicit controls for NPFF, as it will antagonize NPFF-induced effects (e.g., anti-opioid activity).

Minimizing Physicochemical NSB (Surface Adsorption)

BIBP 3226 is lipophilic. In aqueous buffers, it drives into the walls of plastic tubes, pipette tips, and filtration membranes, effectively lowering the actual concentration below the calculated concentration.

Protocol: Low-Adsorption Handling
  • Solvent Carrier:

    • Dissolve stock in 100% DMSO or Ethanol .

    • Do not perform serial dilutions in plain aqueous buffer (PBS/Tris).

    • Correct Method: Perform serial dilutions in DMSO, then spike into the assay buffer at the final step (keeping final DMSO < 1%).

  • Labware Selection:

    • Prohibited: Standard polystyrene tubes, untreated glass.

    • Required: Low-binding polypropylene (e.g., Eppendorf LoBind®) or silanized glass vials.

  • Buffer Additives (The "Blockers"):

    • Add 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS to your assay buffer.

    • Mechanism:[4][5][6] Albumin coats the plastic surfaces, occupying the non-specific hydrophobic sites so the drug remains free in solution to bind the receptor.

Optimized Radioligand Binding Assay Protocol

This protocol is optimized to reduce filter-binding artifacts (high background) common with BIBP 3226.

Assay Type: Competition Binding (Displacement) Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY Receptor Source: CHO-K1 cells expressing human Y1 or Rat Cortex membranes.[1]

Step-by-Step Workflow
  • Filter Pre-Treatment (CRITICAL):

    • Soak GF/C glass fiber filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Why? BIBP 3226 is positively charged (cationic). Glass fibers are negatively charged. PEI neutralizes the filter charge, preventing the drug from sticking to the filter.

  • Assay Buffer Preparation:

    • 25 mM HEPES (pH 7.4)

    • 2.5 mM CaCl₂

    • 1 mM MgCl₂

    • Protease Inhibitors: Bacitracin (100 µg/mL) + Aprotinin (5 µg/mL).

    • NSB Blocker: 0.1% BSA (Protease-free).

  • Incubation:

    • Volume: 250 µL.[7]

    • Order of Addition:

      • 50 µL BIBP 3226 (diluted in buffer + BSA).

      • 50 µL Radioligand (~25 pM final).

      • 150 µL Membrane suspension.

    • Time: 60–90 minutes at Room Temperature (equilibrium is slower with lipophilic antagonists).

  • Termination:

    • Rapid filtration using a cell harvester.

    • Wash: 3 x 3 mL ice-cold PBS (containing 0.1% BSA).

    • Note: The BSA in the wash buffer prevents the lipophilic ligand from re-adsorbing to the filter during the wash step.

Visualization: Assay Plate Layout Strategy

AssayLayout cluster_plate 96-Well Plate Layout Strategy RowA Row A (Total Binding) Buffer + Radioligand + Membranes RowB Row B (Non-Specific Binding) 1 µM NPY (Saturating) + Radioligand RowC RowC RowG Row G-H (BIBP 3435 Control) 10 nM & 1 µM Checkpoints

Figure 2: Recommended plate layout including Total, NSB (defined by excess NPY), Test Compound (BIBP 3226), and Negative Control (BIBP 3435).

Frequently Asked Questions (Troubleshooting)

Q: My IC50 curve for BIBP 3226 is shifting to the right (lower potency) between experiments. Why? A: This is likely Physicochemical NSB . You are losing compound to the walls of your dilution tubes. Ensure you are using low-binding plastics and that your assay buffer contains 0.1% BSA. Do not store dilute solutions of BIBP 3226; prepare them fresh from the DMSO stock immediately before use.

Q: I see a response in Y1-knockout cells. Is the compound bad? A: The compound is acting "dirty" at that concentration. If you are using >1 µM, you are likely hitting NPFF receptors or causing non-receptor-mediated membrane perturbation. Repeat the experiment with BIBP 3435. If the knockout cells respond to 3435, the effect is non-specific.

Q: Can I use BIBP 3226 to study Y2 receptors? A: No. BIBP 3226 has very low affinity for Y2 (


). However, at high concentrations required to force Y2 binding, you will trigger NPFF and other off-target effects, rendering the data uninterpretable. Use BIIE 0246 for Y2 studies.

Q: Why do I need PEI-treated filters? A: BIBP 3226 is a basic arginine derivative. Without PEI, the positive charge of the arginine moiety binds electrostatically to the negative silanol groups on glass fiber filters, creating artificially high "bound" counts that do not represent receptor binding.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP 3226. European Journal of Pharmacology, 271(2-3), R11–R13.

  • Mollereau, C., et al. (2002). Pharmacological characterization of human NPFF(1) and NPFF(2) receptors expressed in CHO cells by using NPY Y(1) receptor antagonists. European Journal of Pharmacology, 451(3), 245–256.

  • Doods, H., et al. (1995). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Arzneimittelforschung, 45(11), 1163-1168.

  • Entzeroth, M., & Doods, H. (1995). Binding of the non-peptide neuropeptide Y Y1 antagonist [3H]BIBP 3226 to rat, rabbit and human tissues. European Journal of Pharmacology, 294(2-3), 661-668.[8]

  • Fang, Q., et al. (2006). In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist. Peptides, 27(9), 2207-2213.

Sources

Optimization

BIBP 3226 Technical Support Center: Troubleshooting Degradation in Storage and Handling

Welcome to the technical support center for BIBP 3226. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of BIBP 3226, with a f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BIBP 3226. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of BIBP 3226, with a focus on identifying and mitigating degradation during storage and experimental handling. As a potent and selective non-peptide antagonist of the neuropeptide Y Y1 receptor, the integrity of BIBP 3226 is paramount for obtaining reliable and reproducible experimental results.[1][2]

Understanding the Chemical Stability of BIBP 3226

BIBP 3226 is a complex molecule with several functional groups that can be susceptible to degradation under certain conditions. Understanding these structural liabilities is the first step in preventing the formation of degradation products that could compromise your research. The key functional groups of concern are:

  • Amide Bonds: BIBP 3226 possesses two amide linkages. Amide bonds are generally stable, but they can undergo hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.[3][4]

  • Guanidino Group: The arginine-derived guanidino group is a key feature for the pharmacological activity of BIBP 3226. This group can be susceptible to oxidative degradation.[5]

  • Diphenylacetamide Moiety: Aromatic systems, like the diphenyl group in BIBP 3226, can be susceptible to photodegradation upon exposure to light, particularly UV wavelengths.

  • Phenolic Hydroxyl Group: The hydroxyl group on the benzyl ring can be a site for oxidation.

The trifluoroacetate salt form of BIBP 3226 is typically supplied as a solid. In this state, the compound is relatively stable when stored under appropriate conditions. However, once dissolved, its stability can be influenced by solvent, pH, light, and temperature.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments with BIBP 3226, providing insights into the potential causes and actionable solutions.

Question 1: I'm observing a gradual loss of BIBP 3226 activity in my multi-day cell culture experiment. What could be the cause?

Answer: A gradual loss of activity in aqueous media over several days is a strong indicator of chemical degradation. The most likely culprit is hydrolysis of one or both of the amide bonds in the BIBP 3226 molecule, especially if your cell culture medium is not buffered to a neutral pH.

  • Causality: Amide hydrolysis is catalyzed by both acid and base.[3][4] Even at a physiological pH of ~7.4, slow hydrolysis can occur over extended periods at 37°C. This would lead to the formation of inactive degradation products, thereby reducing the effective concentration of the active antagonist in your experiment.

  • Troubleshooting Steps & Solutions:

    • pH Monitoring: Regularly monitor the pH of your cell culture medium. Significant shifts in pH can accelerate degradation.

    • Fresh Preparation: For long-term experiments, consider replacing the medium with freshly prepared BIBP 3226 solution at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.

    • Pilot Stability Study: If feasible, conduct a simple stability study by incubating a BIBP 3226 solution in your cell culture medium under experimental conditions (37°C, 5% CO2) and analyzing its purity by HPLC at different time points (e.g., 0, 24, 48, 72 hours). This will provide you with empirical data on the compound's stability in your specific system.

Question 2: My recent batch of BIBP 3226 is showing lower than expected potency in my in vivo study. Could this be a storage issue?

Answer: Yes, improper storage of either the solid compound or stock solutions can lead to degradation and a subsequent decrease in potency.

  • Causality: While the solid form of BIBP 3226 is stable for years when stored at -20°C, frequent temperature fluctuations (e.g., repeated removal from the freezer) or storage at room temperature for extended periods can accelerate degradation. Similarly, stock solutions, especially if not stored correctly, can degrade over time. Long-term storage of BIBP 3226 in solution is generally not recommended.

  • Troubleshooting Steps & Solutions:

    • Storage of Solid: Always store the solid BIBP 3226 at the recommended temperature of -20°C in a tightly sealed container to protect it from moisture.

    • Stock Solution Handling: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

    • Fresh Working Solutions: Prepare fresh working solutions from your frozen stock aliquots for each experiment. Do not store diluted aqueous solutions for extended periods.

Question 3: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a BIBP 3226 sample. How can I determine if it's a degradation product?

Answer: The appearance of new peaks in your chromatogram is a classic sign of impurity or degradation. A systematic approach can help you identify the nature of this new peak.

  • Causality: The new peak could be an impurity from the synthesis of BIBP 3226 or, more commonly, a degradation product formed during storage or sample processing. The retention time and mass-to-charge ratio (if using LC-MS) of the new peak can provide clues about its identity.

  • Troubleshooting Steps & Solutions:

    • Analyze a Fresh Sample: Prepare a solution from a fresh, unopened vial of BIBP 3226 and analyze it immediately. If the peak is absent or significantly smaller, it strongly suggests that the peak in your original sample is a degradation product.

    • LC-MS/MS Analysis: If you have access to tandem mass spectrometry (LC-MS/MS), you can obtain fragmentation data for both the parent BIBP 3226 peak and the unknown peak. A comparison of the fragmentation patterns can help in the structural elucidation of the degradation product. For instance, a loss of a specific fragment corresponding to a part of the molecule would indicate a cleavage at that site. A validated HPLC-MS/MS method for the determination of BIBP 3226 has been described and could be adapted for this purpose.[6]

    • Forced Degradation Study: To confirm your hypothesis, you can perform a mini-forced degradation study. Expose a solution of BIBP 3226 to mild acidic, basic, or oxidative conditions for a short period. If the peak of interest increases under one of these conditions, it provides strong evidence for the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing BIBP 3226 stock solutions? A1: DMSO and ethanol are recommended solvents for preparing stock solutions of BIBP 3226. It is soluble up to 50 mg/mL in DMSO.

Q2: How should I store my BIBP 3226 stock solutions? A2: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I store diluted aqueous solutions of BIBP 3226? A3: It is not recommended to store diluted aqueous solutions for long periods. Prepare them fresh from your frozen stock for each experiment to ensure potency and avoid degradation.

Q4: Is BIBP 3226 sensitive to light? A4: While specific photostability data for BIBP 3226 is not readily available, its diphenylacetamide moiety suggests potential sensitivity to light. It is good laboratory practice to protect solutions from direct light exposure by using amber vials or covering the vials with aluminum foil.

Q5: What are the likely degradation products of BIBP 3226? A5: Based on its structure, the most likely degradation products would result from the hydrolysis of the amide bonds, leading to the formation of diphenylacetic acid, the arginine-derived core, and 4-hydroxybenzylamine, or from the oxidation of the guanidino or phenol groups.

Experimental Protocols

Protocol for Preparation and Storage of BIBP 3226 Stock Solution
  • Weighing: Allow the vial of solid BIBP 3226 to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Workflow for Investigating Potential Degradation

G cluster_0 BIBP 3226 Structure cluster_1 Potential Degradation Sites BIBP3226 Diphenylacetyl - Amide 1 - Arginine Core - Amide 2 - 4-Hydroxybenzyl | Phenol | Guanidino Amide1 Amide Bond 1 (Hydrolysis) BIBP3226->Amide1 Susceptible to acid/base Amide2 Amide Bond 2 (Hydrolysis) BIBP3226->Amide2 Susceptible to acid/base Guanidino Guanidino Group (Oxidation) BIBP3226->Guanidino Susceptible to oxidizing agents Phenol Phenol Group (Oxidation) BIBP3226->Phenol Susceptible to oxidation Diphenyl Diphenyl Group (Photodegradation) BIBP3226->Diphenyl Potentially susceptible to light

Caption: Potential degradation sites on the BIBP 3226 molecule.

By understanding the chemical liabilities of BIBP 3226 and implementing proper storage and handling procedures, researchers can ensure the integrity of their experiments and the reliability of their data.

References

  • Wieland, T., et al. (1998). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 1-12.
  • de Lima, M. D. C., et al. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(24), 6335-6345.
  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13.
  • Sautel, F., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(3), 511-519.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2021). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Troubleshooting

overcoming low blood-brain barrier penetration of BIBP 3226

Ticket Subject: Overcoming Low Blood-Brain Barrier (BBB) Penetration of BIBP 3226 Status: Open | Priority: High Support Specialist: Senior Application Scientist, Neuropharmacology Division Executive Summary: The Systemic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Low Blood-Brain Barrier (BBB) Penetration of BIBP 3226 Status: Open | Priority: High Support Specialist: Senior Application Scientist, Neuropharmacology Division

Executive Summary: The Systemic Barrier

User Query: "I injected BIBP 3226 intraperitoneally (IP) at 10 mg/kg, but observed no change in anxiety-like behavior or feeding. Is the compound inactive?"

Technical Diagnosis: The compound is likely active, but it never reached the target. BIBP 3226 (a peptidomimetic arginine derivative) mimics the C-terminal of Neuropeptide Y. It is highly polar, charged at physiological pH, and has a molecular weight (~540 Da) that exceeds the optimal threshold for passive diffusion. Furthermore, it is susceptible to rapid systemic clearance.

The Reality: Systemic administration (IV/IP/SC) restricts BIBP 3226 to peripheral Y1 receptors (e.g., vascular smooth muscle). For CNS studies (anxiety, ethanol consumption, feeding), you must bypass the BBB.

Decision Matrix: Selecting Your Delivery Route

The following logic flow illustrates the critical decision-making process for BIBP 3226 delivery.

BIBP_Delivery_Logic Start Experimental Goal Target Target Region? Start->Target Peripheral Vascular/Peripheral (Vasoconstriction) Target->Peripheral CNS Central Nervous System (Anxiety, Feeding) Target->CNS Systemic Route: IV / IP (Standard Saline) Peripheral->Systemic Effective Invasive Invasive Surgery Permitted? CNS->Invasive ICV Route: ICV / Microinjection (Gold Standard) Invasive->ICV Yes (High Precision) Intranasal Route: Intranasal (Nose-to-Brain) Invasive->Intranasal No (Screening/Chronic)

Figure 1: Decision matrix for BIBP 3226 administration routes. Red nodes indicate the primary pathway for CNS efficacy.

Module A: Intracerebroventricular (ICV) & Microinjection (The Gold Standard)

This is the only method that guarantees pharmacological concentrations at the receptor site.

Protocol Workflow
  • Vehicle Preparation: Dissolve BIBP 3226 in artificial cerebrospinal fluid (aCSF).

    • Note: Pure water can be used for stock, but aCSF is required for injection to prevent osmotic shock.

    • Troubleshooting Solubility: If precipitation occurs, add DMSO (max 1-2% final concentration) or adjust pH slightly.

  • Stereotaxic Alignment: Target the lateral ventricle or specific nuclei (e.g., PVN, Amygdala).

  • Injection: Deliver 0.5–2.0 µL over 2 minutes. Leave the needle in place for 1 minute post-injection to prevent backflow.

Troubleshooting Guide: ICV Administration
SymptomProbable CauseCorrective Action
No Behavioral Effect Missed Target Dye Validation: Inject 1 µL of Methylene Blue or Evans Blue immediately after the experiment (or in a pilot animal) and slice the brain to confirm ventricular spread.
Dose Too Low Titration: CNS doses for BIBP 3226 typically range from 0.5 µg to 15 µg per animal (rat). Increase dose in log steps.
Rapid Clearance Timing: BIBP 3226 has a short half-life.[1] Behavioral testing must commence 10–20 minutes post-injection. Effects may wash out after 60–90 minutes.
Seizures / Motor Deficits Volume Overload Reduce Volume: Do not exceed 5 µL (rat) or 1-2 µL (mouse) ICV. High pressure damages tissue.
Vehicle Toxicity Check pH/Osmolarity: Ensure the vehicle is pH 7.2–7.4 and isotonic (~300 mOsm).
Module B: Intranasal Delivery (The Non-Invasive Alternative)

Recent advances in "Nose-to-Brain" (N2B) delivery allow peptides to bypass the BBB via the olfactory and trigeminal nerve pathways.[2][3] This is less invasive but requires strict formulation control.

Mechanism of Action

BIBP 3226 is transported extracellularly along the olfactory nerve bundles, entering the CSF directly at the cribriform plate.

Nose_To_Brain NasalCavity Nasal Cavity (Olfactory Epithelium) Mucosa Mucosal Barrier (Clearance Risk) NasalCavity->Mucosa Deposition OlfactoryNerve Olfactory Nerve Bundles (Intraneuronal/Extraneuronal) Mucosa->OlfactoryNerve Transport Trigeminal Trigeminal Nerve Mucosa->Trigeminal Transport CSF Cerebrospinal Fluid (Subarachnoid Space) OlfactoryNerve->CSF Direct Entry BrainParenchyma Brain Parenchyma (Target Receptors) Trigeminal->BrainParenchyma Posterior Entry CSF->BrainParenchyma

Figure 2: Nose-to-Brain transport pathway. The olfactory route bypasses the systemic circulation and the BBB.

Troubleshooting Guide: Intranasal Administration
SymptomProbable CauseCorrective Action
High Variability Mucociliary Clearance Mucoadhesion: The nasal cavity clears liquids in ~15 mins. Use Chitosan (0.5%) or a thermosensitive gel (Pluronic F127) to increase residence time.
Swallowing (Systemic Effect) Improper Head Position Grip Technique: Hold the mouse/rat supine (belly up), head tilted back. Deliver small drops (2–5 µL) alternating nostrils. Allow 30s between drops.
Mucosal Irritation Acidity of Salt Form Buffer: BIBP 3226 is often a trifluoroacetate salt. Buffer to pH 6.0–7.0. Avoid extreme pH which damages the olfactory epithelium.
Comparative Data: Delivery Routes
FeatureSystemic (IV/IP)Intracerebroventricular (ICV)Intranasal (N2B)
CNS Bioavailability < 0.1% (Negligible)100% (Direct)1–5% (Variable)
Onset of Action N/A for CNSRapid (5–10 min)Moderate (15–30 min)
Invasiveness LowHigh (Surgery required)Low
Primary Use Case Vascular StudiesBehavioral/Neurochem Studies Chronic Dosing / Screening
Dose Required High (mg/kg range)Low (µ g/animal range) Medium (High conc. required)
Frequently Asked Questions (FAQ)

Q: Can I use BIBP 3226 to study NPY Y2 receptors? A: No. BIBP 3226 is highly selective for Y1 .[4] For Y2 receptors, use BIIE0246. Using BIBP 3226 at extremely high doses to force Y2 interaction will cause non-specific toxicity.

Q: Does BIBP 3226 accumulate in the brain? A: No. It is rapidly cleared from the CSF. For chronic blockade, you must use an osmotic minipump connected to an ICV cannula, or repeated intranasal administration.

Q: Is there a BBB-permeable analog? A: Currently, small molecule non-peptide Y1 antagonists with high BBB permeability are limited in commercial availability compared to BIBP 3226. Researchers typically rely on local delivery of BIBP 3226 or genetic knockdown models to ensure specificity.

References
  • Daras, M. (2022).[5] Overcoming the blood brain barrier in the management of CNS metastases. UCSF Neuro-Oncology.[5] 5

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[6] PubMed. 6[6]

  • Kask, A., et al. (1996). Anxiogenic-like effect of the NPY Y1 receptor antagonist BIBP3226 administered into the dorsal periaqueductal gray matter in rats. PubMed. 7[6]

  • Cheung, R.T., et al. (2003). Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats.[8] PubMed. 8

  • Cui, Y., et al. (2025).[9] Nose-to-brain drug delivery: from bench to bedside. PubMed Central. 2[6][10]

  • Doldur-Balli, F., et al. (2024). Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice. PubMed. 11

  • Edvinsson, L., et al. (1996). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. PubMed. 1[6][10]

Sources

Optimization

adjusting BIBP 3226 concentration for high-throughput screening

Current Status: Online Topic: Adjusting BIBP 3226 Concentration for High-Throughput Screening Assigned Specialist: Senior Application Scientist, GPCR Screening Division Executive Summary BIBP 3226 is the industry-standar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Adjusting BIBP 3226 Concentration for High-Throughput Screening Assigned Specialist: Senior Application Scientist, GPCR Screening Division

Executive Summary

BIBP 3226 is the industry-standard reference antagonist for the Neuropeptide Y Y1 receptor (


). In High-Throughput Screening (HTS), it is primarily used as a positive control for inhibition  (to define the bottom of the assay window) or to validate "hit" mechanism of action.

However, BIBP 3226 is a peptidomimetic with significant hydrophobicity. Improper handling leads to compound precipitation, "acoustic" dosing errors, and false negatives. This guide replaces generic protocols with a specific optimization strategy for BIBP 3226 in 384- and 1536-well formats.

Module 1: Solubility & Liquid Handling (The Pre-Screen)

The Problem: Users often report high variability (CV > 10%) in their maximum inhibition control wells. The Cause: Direct dilution of high-concentration DMSO stocks into aqueous assay buffer causes BIBP 3226 to "crash out" (precipitate) before binding the receptor.

The Solution: The "Intermediate Plate" Protocol

Do not pipette 10 mM DMSO stock directly into the assay plate. You must use an intermediate dilution step to manage the solvent shift.

Step-by-Step Workflow
  • Master Stock: Dissolve BIBP 3226 powder in 100% DMSO to 10 mM .

    • Note: Sonicate for 5 minutes. Visual clarity is not enough; micro-aggregates may persist.

  • Intermediate Stock (The Critical Step):

    • Dilute the Master Stock 1:100 into a 30% DMSO / 70% Water mixture (not buffer yet).

    • Result: 100 µM BIBP 3226 in 30% DMSO.

    • Why? The high DMSO content keeps the lipophilic compound soluble while introducing water, preventing the "shock" precipitation that occurs when dropping 100% DMSO into 100% buffer.

  • Assay Plate Addition:

    • Add the Intermediate Stock to your assay buffer (e.g., HBSS/HEPES).

    • Target Final Assay Concentration: 1 µM (typically).

    • Final DMSO concentration in well: 0.3% (Safe for most CHO/HEK cell lines).

Visual Workflow: Preventing Precipitation

BIBP_Dilution Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 30% DMSO) Stock->Inter 1:100 Dilution (into 30% DMSO/H2O) Precip PRECIPITATION RISK (Compound Crash) Stock->Precip Direct Addition (Avoid this!) Assay Assay Well (1 µM Final Conc.) Inter->Assay 1:100 Dilution (into Assay Buffer)

Figure 1: The Intermediate Plate strategy minimizes the polarity shock that causes BIBP 3226 precipitation.

Module 2: Defining the Screening Concentration

The Problem: "What concentration should I use?" The Science: You must balance receptor occupancy against off-target effects .

The Affinity Data ( )

BIBP 3226 is a competitive antagonist.[1][2][3][4] Its efficacy depends on the concentration of the agonist (NPY) you are using.

ParameterValueSourceImplications for HTS

(Rat

)
1.1 nM[Rudolf et al., 1994]High potency reference.[4]

(Human

)
~7.0 nM[Sautel et al., 1996]Slightly lower affinity in human clones.

(NPFF)
~80 nM[APExBIO]DANGER: High conc. (>1 µM) blocks NPFF receptors.
Solubility (Aq) < 0.1 mg/mL[Tocris]Must keep DMSO > 0.1% or use carrier.
Calculating the Shift

In a competitive assay, the


 of BIBP 3226 shifts based on the agonist concentration (Cheng-Prusoff equation).
  • Scenario A: Binding Assay (Radioligand)

    • Agonist: Trace

      
      I-NPY.
      
    • Target [BIBP 3226]:

      
      .
      
  • Scenario B: Functional Assay (cAMP/Calcium)

    • Agonist: NPY at

      
       (typically 10-30 nM).
      
    • Target [BIBP 3226]: You need higher antagonist to overcome the agonist mass.

    • Recommended: 1.0 µM .

The "NPFF" Trap (Specificity Check)

If you screen at 10 µM (a common HTS default), BIBP 3226 will likely inhibit Neuropeptide FF (NPFF) receptors (


). If your cell line endogenously expresses NPFF, your "Y1 specific" control is now a dual-blocker, potentially ruining your hit validation data.
  • Guidance: Do not exceed 3 µM for BIBP 3226 in cell-based assays.

Module 3: Mechanism & Assay Window Optimization

The Problem: Low Z' factors (< 0.5) when using BIBP 3226 as the "Min Signal" control. The Fix: Adjust the pre-incubation time. BIBP 3226 is a peptidomimetic; it has slower association kinetics (


) than small molecules like caffeine, but faster than antibodies.
Protocol: The "30-Minute Rule"
  • Plate Cells: CHO-K1 or HEK293 expressing

    
    .
    
  • Add Antagonist (BIBP 3226): Add 5 µL of your optimized intermediate stock.

  • Incubation (CRITICAL): Incubate for 30 minutes at 37°C .

    • Why? You must allow BIBP 3226 to reach equilibrium occupancy before adding the agonist. Simultaneous addition results in "agonist overshoot" (agonist binds before antagonist can block), reducing your inhibition window.

  • Add Agonist (NPY): Add at

    
     concentration.
    
  • Read: Measure cAMP (Gi) or Calcium (Gqi).

Visual: Competitive Antagonism Pathway

Y1_Pathway NPY Agonist (NPY) (EC80 Concentration) Receptor Y1 Receptor (GPCR) NPY->Receptor Activates BIBP Antagonist (BIBP 3226) (1 µM) BIBP->Receptor Blocks (Competitive) Gprotein Gi/o Protein Receptor->Gprotein Couples Effector Adenylate Cyclase Gprotein->Effector Inhibits Signal cAMP Reduction (Signal) Effector->Signal Modulates

Figure 2: BIBP 3226 competes directly for the orthosteric binding site. Pre-incubation is required to establish the block.

Troubleshooting & FAQs

Q1: My BIBP 3226 control wells show signal drift across the plate (Edge Effects). Why?

A: This is likely evaporation affecting the DMSO concentration. BIBP 3226 sensitivity to solubility means even a 5% evaporation in edge wells (increasing effective concentration but also crashing out compound) alters the signal.

  • Fix: Use breathable seals during the 30-minute pre-incubation or use a "dummy" water ring in the outer wells of 384-well plates.

Q2: Can I use BIBP 3226 in a wash-assay format?

A: No. BIBP 3226 has a fast off-rate (


) compared to covalent binders. If you wash the cells after antagonist incubation, the compound will dissociate, and NPY will activate the receptor. You must maintain the concentration of BIBP 3226 present during the agonist addition step.
Q3: I see high background in my fluorescence (calcium) assay. Is BIBP 3226 autofluorescent?

A: Generally, no. However, at concentrations >10 µM, precipitation causes light scattering (turbidity), which FLIPR/FDSS readers interpret as "background."

  • Check: Inspect the plate under a microscope. If you see "stars" (crystals), your concentration is too high or your DMSO mixing was poor.

Q4: Is it sticky? Do I need BSA?

A: Yes, it is moderately lipophilic.

  • Protocol: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS in your assay buffer. This prevents the compound from adhering to the polystyrene walls of the microplate, ensuring the actual concentration in the well matches your calculated dose.

References

  • Rudolf, K., et al. (1994). "The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226."[5] European Journal of Pharmacology.

  • Sautel, M., et al. (1996). "Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor." Molecular Pharmacology.

  • APExBIO. "BIBP 3226 trifluoroacetate Product Data & NPFF Affinity." APExBIO Protocols.

  • Tocris Bioscience. "Solubility Data for BIBP 3226." Tocris Technical Data.

Sources

Reference Data & Comparative Studies

Validation

BIBP 3226 vs. BIBO 3304: A Technical Guide to NPY Y1 Receptor Selectivity

Executive Summary For researchers investigating the Neuropeptide Y (NPY) system, the choice between BIBP 3226 and BIBO 3304 often dictates the resolution and reliability of Y1 receptor (Y1R) data. BIBP 3226 represents th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating the Neuropeptide Y (NPY) system, the choice between BIBP 3226 and BIBO 3304 often dictates the resolution and reliability of Y1 receptor (Y1R) data.

  • BIBP 3226 represents the first-generation prototype : the first potent, selective, non-peptide Y1 antagonist.[1] It validated the Y1 receptor's role in vasoconstriction and anxiolysis but suffers from moderate affinity (

    
     nM) and solubility limitations.
    
  • BIBO 3304 is the second-generation evolution : structurally optimized to achieve sub-nanomolar affinity (

    
     nM) and superior selectivity indices (>1000-fold vs. Y2/Y4/Y5).
    

Recommendation: For high-sensitivity signaling assays or in vivo feeding studies where maximal receptor occupancy at low doses is critical, BIBO 3304 is the superior tool. BIBP 3226 remains a valid reference standard for historical data comparison.

Mechanistic Architecture

Both compounds function as competitive antagonists at the NPY Y1 receptor.[2][3] They share a core pharmacophore derived from the C-terminal structure of NPY, specifically mimicking the Arginine residues critical for receptor docking.

Structural Homology[4]
  • Scaffold: Both are argininamide derivatives .[1][4][5][6]

  • Binding Mode: They penetrate the transmembrane core of the Y1 GPCR, disrupting the binding pocket usually occupied by the C-terminus of the endogenous NPY peptide.

  • Stereochemistry: The (R)-enantiomer is the active form for both compounds. The (S)-enantiomers (e.g., BIBO 3457) are frequently used as negative controls in rigorous experimental designs.

Signaling Pathway Blockade

Upon binding, these antagonists prevent the


-protein coupling associated with Y1 activation.
  • Primary Effect: Prevention of Adenylyl Cyclase (AC) inhibition

    
     Maintenance of intracellular cAMP levels.
    
  • Secondary Effect: Blockade of intracellular

    
     mobilization and MAPK phosphorylation.
    

Y1_Signaling NPY NPY (Agonist) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Activates Antagonist BIBO 3304 / BIBP 3226 Antagonist->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates

Figure 1: Mechanism of Action. The antagonists competitively block NPY binding, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and Calcium mobilization.

Selectivity & Affinity Analysis

The following data aggregates multiple binding studies using human neuroblastoma cells (SK-N-MC) and transfected CHO cells.

Table 1: Binding Affinity Profile ( / )
Receptor SubtypeBIBP 3226 (

)
BIBO 3304 (

)
Selectivity Ratio (BIBO 3304)
NPY Y1 ~7.0 nM 0.38 - 0.72 nM Target
NPY Y2> 1000 nM> 10,000 nM> 10,000x
NPY Y4> 1000 nM> 10,000 nM> 10,000x
NPY Y5> 1000 nM> 10,000 nM> 10,000x

Key Insight: While BIBP 3226 is selective, BIBO 3304 offers a full log-order improvement in potency . This reduces the concentration required in assays, minimizing the risk of off-target effects or non-specific toxicity.

Table 2: Physicochemical & Practical Comparison
FeatureBIBP 3226BIBO 3304
Chemical Class ArgininamideArgininamide
Solubility Low (often requires DMSO/acid)Moderate (TFA salt improves solubility)
In Vivo Utility Good (BP studies)Excellent (Feeding/Anxiety models)
Control Compound (S)-BIBP 3226BIBO 3457 (Inactive Enantiomer)
Primary Limitation Lower potency; potential partial agonism in specific tissues.[6]Higher cost; hygroscopic nature of salt forms.

Experimental Validation Protocols

To validate Y1 selectivity in your own lab, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding (Gold Standard)

Objective: Determine


 of the antagonist against 

I-NPY or

H-BIBP3226.

Materials:

  • Cell Line: SK-N-MC (Endogenous hY1) or CHO-hY1.

  • Radioligand:

    
    I-Peptide YY or 
    
    
    
    I-NPY (approx. 25-50 pM).
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA (critical to prevent peptide sticking).

Workflow:

  • Preparation: Harvest membranes and resuspend in binding buffer.

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1

      
      M NPY (excess cold ligand).
      
    • Experimental: Membrane + Radioligand + Increasing conc. of BIBO 3304 (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 min at room temperature.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Binding_Assay Membrane Membrane Prep (SK-N-MC) Incubation Incubation 90 min @ RT Membrane->Incubation Filter Filtration GF/C + PEI Incubation->Filter Terminate Count Scintillation Counting Filter->Count Data Data Analysis Ki Calculation Count->Data

Figure 2: Radioligand Binding Workflow. Ensure filters are PEI-soaked to reduce background noise.

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm antagonist activity by reversing NPY-mediated cAMP inhibition.

  • Induction: Stimulate cells with Forskolin (10

    
    M) to elevate cAMP baseline.
    
  • Agonism: Add NPY (10-100 nM). Result: cAMP levels drop.

  • Antagonism: Pre-incubate with BIBO 3304 (10 nM) for 30 min before NPY addition.

  • Readout: Measure cAMP via TR-FRET or ELISA.

  • Validation Criteria: BIBO 3304 should restore Forskolin-induced cAMP levels to near baseline (100% reversal), whereas BIBP 3226 may show slightly lower efficacy due to lower affinity.

References

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.[1][2] European Journal of Pharmacology, 271(1), R11-R13.[1]

  • Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[1] British Journal of Pharmacology, 125(3), 549–555.[1]

  • Doods, H., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties.[2] Regulatory Peptides, 65(1), 71-77.[2]

  • Entzeroth, M., et al. (1995). Labeling of Neuropeptide Y Receptors in SK-N-MC Cells Using the Novel, Nonpeptide Y1 Receptor Antagonist [3H]BIBP3226. Molecular Pharmacology, 48(4), 766-773.

Sources

Comparative

A Comparative Guide to the Potency of BIBP 3226 Versus the Endogenous Ligand Neuropeptide Y

This guide provides a detailed comparative analysis of the potency and binding characteristics of BIBP 3226, a benchmark synthetic antagonist, and its endogenous counterpart, Neuropeptide Y (NPY), at the NPY receptor fam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potency and binding characteristics of BIBP 3226, a benchmark synthetic antagonist, and its endogenous counterpart, Neuropeptide Y (NPY), at the NPY receptor family. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the NPY system, offering both foundational knowledge and practical experimental frameworks.

Executive Summary

Neuropeptide Y (NPY) is a critical endogenous 36-amino acid peptide that orchestrates a wide array of physiological processes through a family of G protein-coupled receptors (GPCRs).[1][2] Its profound influence on appetite, stress response, and cardiovascular function makes its signaling system a prime target for therapeutic intervention.[3][4] BIBP 3226 was the first potent and selective non-peptide antagonist developed for the NPY Y1 receptor subtype, marking a significant milestone in the pharmacological dissection of this system.[5][6] This guide demonstrates that while both the native ligand (NPY) and BIBP 3226 exhibit high, nanomolar-range affinity for the Y1 receptor, their potencies are fundamentally different in nature and receptor selectivity. NPY is a potent agonist across multiple receptor subtypes, whereas BIBP 3226 is a potent and highly selective competitive antagonist, primarily at the Y1 receptor.[3][7] Understanding these distinctions is paramount for designing rigorous experiments and accurately interpreting results.

Introduction: The NPY System - An Overview

The biological effects of NPY are mediated by at least four well-characterized receptor subtypes in humans: Y1, Y2, Y4, and Y5.[8][9] These receptors are all coupled to the inhibitory G-protein, Gi, which, upon activation, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium.[10][11][12]

  • Neuropeptide Y (NPY): The native agonist, NPY, is considered the most powerful stimulant of food intake and plays a crucial role in stress resilience and blood pressure regulation.[2][4][13] It demonstrates high affinity for Y1, Y2, and Y5 receptors.[14]

  • BIBP 3226: As a synthetic, non-peptide molecule, BIBP 3226 was designed to mimic the C-terminal portion of NPY, which is crucial for receptor binding.[5][13] Its development provided an invaluable tool to isolate the physiological functions mediated specifically by the Y1 receptor, revealing its role in vasoconstriction and other processes.[3][15]

Defining and Measuring Potency: Agonists vs. Antagonists

In pharmacology, "potency" is a measure of the concentration of a ligand required to produce a defined effect. However, the nature of this effect differs fundamentally between an agonist and an antagonist.

  • Agonist Potency (EC50): For an agonist like NPY, potency is measured as the Effective Concentration 50 (EC50) . This is the concentration required to elicit a 50% maximal response in a functional assay (e.g., inhibition of cAMP). A lower EC50 value indicates higher potency.[16]

  • Antagonist Potency (IC50 & Ki): For an antagonist like BIBP 3226, potency is typically described in two ways:

    • Inhibitory Concentration 50 (IC50): This is the concentration of the antagonist that inhibits a specific response (usually the binding of a radiolabeled ligand or the functional effect of an agonist) by 50%.

    • Inhibition Constant (Ki): This is a more absolute measure of binding affinity, derived from the IC50 value and the concentration and affinity of the radioligand used in the assay.[17] A lower Ki value signifies a higher binding affinity. BIBP 3226 acts as a competitive antagonist, meaning it binds to the same site as NPY and directly competes with it.[3][15]

Methodologies for Potency and Affinity Determination

To empirically compare these ligands, two primary experimental approaches are employed: radioligand binding assays to determine affinity (Ki) and functional assays to measure operational potency (EC50/IC50).

Radioligand Competition Binding Assay (Measuring Affinity, Ki)

This technique directly measures the ability of an unlabeled ligand (the "competitor," e.g., NPY or BIBP 3226) to displace a radiolabeled ligand from the receptor. It is the gold standard for determining binding affinity.

Experimental Rationale: The causality behind this choice is directness; we are measuring the physical interaction of the ligand with the receptor. By using a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-PYY or [³H]-BIBP 3226) and increasing concentrations of the unlabeled competitor, we can generate a competition curve. The IC50 value derived from this curve is then used to calculate the Ki, providing a standardized measure of affinity.[14][18]

  • Membrane Preparation: Homogenize cells or tissues expressing the NPY receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[17]

  • Assay Setup: In a 96-well plate, add the following to each well in sequence:

    • Assay Buffer

    • Cell membrane preparation (e.g., 20-50 µg protein/well)

    • Increasing concentrations of the unlabeled competitor ligand (BIBP 3226 or NPY).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY).

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[13][17]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[13]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Receptor Source) mix Combine Membranes, Radioligand & Competitor prep_membranes->mix prep_ligands Prepare Radioligand & Competitor Solutions prep_ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filtrate Vacuum Filtration (Separate Bound/Free) incubate->filtrate count Scintillation Counting (Measure Radioactivity) filtrate->count plot Plot % Binding vs. [Competitor] count->plot fit Non-linear Regression (Determine IC50) plot->fit calculate Cheng-Prusoff Eq. (Calculate Ki) fit->calculate

Figure 1: Workflow for a Radioligand Competition Binding Assay.

Functional Assay (Measuring Potency, EC50/IC50)

This approach measures the biological response resulting from receptor-ligand interaction. Since NPY receptors are Gi-coupled, a common and robust functional assay is the measurement of intracellular cAMP levels.

Experimental Rationale: This choice is based on the receptor's primary signaling mechanism. NPY binding activates Gi, which inhibits adenylyl cyclase, thus lowering cAMP levels. Forskolin is used to stimulate adenylyl cyclase and create a high baseline of cAMP; the potency of the agonist (NPY) is then measured by its ability to reduce this stimulated cAMP level. The potency of an antagonist (BIBP 3226) is measured by its ability to block the NPY-induced reduction in cAMP.[7][11]

  • Cell Culture: Culture cells expressing the NPY receptor of interest in a suitable format (e.g., 96-well plate).

  • Pre-incubation (for Antagonist Mode): To measure the IC50 of BIBP 3226, pre-incubate the cells with increasing concentrations of BIBP 3226 for a defined period.

  • Stimulation: Add a cocktail containing:

    • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX): To prevent the degradation of cAMP, thereby amplifying the signal.

    • Agonist (NPY): Added at a fixed concentration (typically its EC80) when testing an antagonist. For agonist testing (NPY EC50), add increasing concentrations of NPY.

  • Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the accumulated intracellular cAMP using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[19][20]

  • Data Analysis:

    • For Agonist (NPY): Plot the cAMP level against the log concentration of NPY. Fit the data to determine the EC50 value.

    • For Antagonist (BIBP 3226): Plot the cAMP level against the log concentration of BIBP 3226. Fit the data to determine the IC50 value, which represents the concentration that restores the cAMP signal to 50% of the maximal NPY inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture Receptor- Expressing Cells pre_incubate Pre-incubate with Antagonist (BIBP 3226) culture->pre_incubate Antagonist Mode Only stimulate Stimulate with Forskolin, PDE Inhibitor & Agonist (NPY) culture->stimulate pre_incubate->stimulate incubate Incubate (37°C) stimulate->incubate lyse Lyse Cells & Detect cAMP (e.g., HTRF) incubate->lyse plot Plot cAMP Level vs. [Ligand] lyse->plot fit Non-linear Regression (Determine EC50/IC50) plot->fit

Figure 2: Workflow for a Functional cAMP Inhibition Assay.

Comparative Analysis: BIBP 3226 vs. NPY

The experimental data consistently highlight the fundamental differences between these two ligands. NPY is a potent, non-selective agonist, while BIBP 3226 is a potent and highly selective Y1 antagonist.

Binding Affinity Data (Ki)

The inhibition constant (Ki) reveals the high affinity of both molecules for the Y1 receptor, but crucially demonstrates the selectivity of BIBP 3226.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Source
BIBP 3226 Human Y1~1 - 7[6][7]
Human Y2> 1000[3]
Human Y4> 1000[3]
Human Y5> 1000[10]
Neuropeptide Y (NPY) Human Y1~0.1 - 1[14][18]
Human Y2~0.1 - 1[14]
Human Y4~10 - 50[14][18]
Human Y5~1 - 5[14]

Interpretation: Both BIBP 3226 and NPY bind to the Y1 receptor with very high (nanomolar to sub-nanomolar) affinity. However, NPY also binds with high affinity to the Y2 and Y5 receptors, making it a relatively non-selective endogenous ligand. In stark contrast, BIBP 3226 shows over 1000-fold selectivity for the Y1 receptor compared to other subtypes, which is why it is considered a cornerstone tool for studying Y1-specific functions.[3]

Functional Potency Data (EC50/IC50)

Functional data corroborates the binding assays, showing the operational potency of each ligand.

LigandAssay TypePotency Value [nM]Source
BIBP 3226 Antagonist (IC50) - Inhibition of NPY-mediated response~10 - 30[10]
Neuropeptide Y (NPY) Agonist (EC50) - Inhibition of cAMP~1 - 5[11]
Agonist (EC50) - Intestinal ion transport~30[16]

Interpretation: NPY is a potent agonist, capable of eliciting a functional response (like cAMP inhibition) at low nanomolar concentrations.[11] The IC50 for BIBP 3226 demonstrates its ability to potently block this NPY-induced effect. The slight difference between a ligand's Ki and its functional IC50/EC50 is expected and can be influenced by factors like receptor density and signaling efficiency in the specific cell system used.

Mechanism of Action at the Y1 Receptor

Both ligands interact with the Y1 receptor, but to opposite ends. NPY binding initiates a conformational change that engages the Gi protein, leading to signal transduction. BIBP 3226, as a competitive antagonist, occupies the binding pocket and prevents NPY from binding and activating the receptor, thus blocking the signal.[3][5][14]

G cluster_ligands Ligands cluster_receptor Cell Membrane cluster_response Cellular Response NPY NPY (Agonist) Y1R Y1 Receptor Binding Site NPY->Y1R:port Binds & Activates BIBP BIBP 3226 (Antagonist) BIBP->Y1R:port Binds & Blocks Gi Gi Protein Y1R->Gi Engages AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Response Physiological Effect cAMP->Response Mediates block->Gi No Engagement

Figure 3: Opposing actions of NPY and BIBP 3226 at the Y1 receptor.

Conclusion and Field Insights

The comparative analysis of BIBP 3226 and the native NPY ligand reveals a classic pharmacological relationship between a selective antagonist and a non-selective endogenous agonist.

  • Potency vs. Affinity: While both possess high affinity for the Y1 receptor, their potencies reflect their opposing biological roles. NPY is a potent activator of multiple NPY receptors, while BIBP 3226 is a potent blocker of only the Y1 subtype.

  • Experimental Utility: The high potency and, critically, the high selectivity of BIBP 3226 make it an indispensable research tool. It allows scientists to confidently attribute a physiological response to the activation of the Y1 receptor, without the confounding effects of modulating Y2, Y4, or Y5.

  • Therapeutic Implications: The development of Y1-selective antagonists like BIBP 3226 paved the way for investigating the therapeutic potential of blocking this specific pathway in conditions like obesity, cancer, and cardiovascular diseases.[10][21]

For researchers in the field, it is crucial to select the appropriate ligand based on the experimental question. To study the overall effect of the NPY system, the native ligand is appropriate. To isolate the specific contribution of the Y1 receptor, a highly potent and selective antagonist like BIBP 3226 is essential.

References

  • Doods, H., Gaida, W., Wieland, H. A., Dollinger, H., Schnorrenberg, G., Esser, F., Engel, W., Eberlein, W., & Rudolf, K. (1999). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 85(1), 85-92. [Link]

  • Lages, M., Ribeiro, R., Vasconcelos, V., & Segundo, M. A. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(26), 7199-7209. [Link]

  • Wikipedia. (n.d.). Neuropeptide Y. Retrieved February 9, 2026, from [Link]

  • MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current Topics in Medicinal Chemistry, 7(17), 1721-1733. [Link]

  • Caballero-Font, N., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 4, 16. [Link]

  • Heilig, M. (2004). Neuropeptide Y: A stressful review. Neuropeptides, 38(4), 201-217. [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429-440. [Link]

  • Yang, Z., Han, S., Keller, M., Kaiser, A., Bender, B. J., Bosse, M., Burkert, K., Kögler, L. M., Wifling, D., Bernhardt, G., Plank, N., Dauch, D., Zender, L., Betterman, K., Schihada, H., Fasan, R., Wessjohann, L. A., Kuster, B., & Li, X. (2018). Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Nature, 562(7725), 143-147. [Link]

  • Zernia, S., Mseeh, F., Mörl, K., & Beck-Sickinger, A. G. (2020). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Pharmacology & Translational Science, 4(1), 12-25. [Link]

  • Zhang, X., Qiao, A., Yang, L., Yang, F., Lu, J., Wu, L., Xu, P., Han, S., Zhang, H., Bai, P., & Zhang, H. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. The FASEB Journal, 38(6), e23594. [Link]

  • Michel, M. C., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 4, 16. [Link]

  • Sautel, M., Rudolf, K., Wittneben, H., Herzog, H., Martinez, R., Munoz, M., Eberlein, W., Engel, W., & Beck-Sickinger, A. G. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(2), 285-292. [Link]

  • Abounader, R., Villemure, J. G., & Hamel, E. (1995). Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226. British Journal of Pharmacology, 116(4), 2245-2250. [Link]

  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., Wienen, W., Beck-Sickinger, A. G., & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved February 9, 2026, from [Link]

  • Motulsky, H. J., & Michel, M. C. (1988). Neuropeptide Y mobilizes Ca2+ and inhibits adenylate cyclase in human erythroleukemia cells. The American Journal of Physiology, 255(5 Pt 1), E692-E697. [Link]

  • Friel, D. D., & Miller, R. J. (1989). Neuropeptide Y: a powerful modulator of epithelial ion transport. British Journal of Pharmacology, 97(1), 161-168. [Link]

  • Federation of American Societies for Experimental Biology. (n.d.). Neuropeptide Y (NPY) receptors via G proteins can initiate multiple signaling pathways. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 9, 2026, from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., Quirion, R., Schwartz, T., & Westfall, T. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. [Link]

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Validation

A Researcher's Guide to Validating NPY Y1 Receptor Knockdown Using the Antagonist BIBP 3226

For researchers in neuroscience, cardiovascular studies, and oncology, the Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) of significant interest.[1][2] It plays a crucial role in a variety of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience, cardiovascular studies, and oncology, the Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) of significant interest.[1][2] It plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and blood pressure control.[3][4] Robustly validating the specific knockdown of this receptor is paramount to ensuring the integrity of experimental findings. This guide provides a comprehensive, experience-driven framework for validating NPY Y1 receptor knockdown, with a focus on the strategic use of the selective antagonist, BIBP 3226.

The Central Role of the NPY Y1 Receptor and the Utility of BIBP 3226

The NPY Y1 receptor, a member of the GPCR superfamily, is activated by neuropeptide Y, leading to downstream signaling cascades that influence numerous cellular functions.[5][6] Dysregulation of the NPY system has been implicated in various diseases, making the Y1 receptor a compelling therapeutic target.[7][8]

BIBP 3226 is a potent and selective non-peptide antagonist of the NPY Y1 receptor.[3][9][10] Its high affinity for the receptor (with a Ki value in the nanomolar range) allows for the effective blockade of NPY-mediated signaling.[6][11] This pharmacological tool is indispensable for dissecting the specific contributions of the Y1 receptor in complex biological systems.

The Logic of Validation: A Two-Pronged Approach

Validating the knockdown of the NPY Y1 receptor requires a multi-faceted approach to ensure that the observed effects are genuinely due to the reduction of the target protein and not off-target effects of the knockdown reagent (e.g., siRNA or shRNA). The core principle is to demonstrate both the reduction of the receptor at the molecular level and the consequential loss of its function. BIBP 3226 plays a pivotal role in the functional validation aspect of this process.

Here’s the logical framework:

  • Molecular Validation : Directly measure the reduction in NPY Y1 receptor mRNA and protein levels.

  • Functional Validation : Demonstrate that the cellular response to NPY is diminished and that this diminished response is specifically due to the absence of the Y1 receptor, which can be confirmed by the lack of effect of BIBP 3226 in knockdown cells.

cluster_0 Experimental Workflow Start Start: Cell Culture Transfection Transfection with siRNA/shRNA (Y1 Receptor vs. Scrambled Control) Start->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest1 Harvest for Molecular Validation Incubation->Harvest1 Harvest2 Prepare for Functional Assays Incubation->Harvest2 qPCR RT-qPCR (mRNA levels) Harvest1->qPCR WB Western Blot (Protein levels) Harvest1->WB CaAssay Calcium Imaging Harvest2->CaAssay cAMP cAMP Assay Harvest2->cAMP Analysis Data Analysis & Interpretation qPCR->Analysis WB->Analysis CaAssay->Analysis cAMP->Analysis

Caption: Experimental workflow for NPY Y1 receptor knockdown validation.

Detailed Experimental Protocols

Part 1: Molecular Validation of NPY Y1 Receptor Knockdown

A. siRNA/shRNA Transfection

The first critical step is to efficiently and specifically reduce the expression of the NPY Y1 receptor.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HEK293 cells endogenously or exogenously expressing the NPY Y1 receptor) at a density that will result in 50-70% confluency at the time of transfection.

    • Transfection Reagent Preparation: Prepare separate tubes for the siRNA/shRNA and the lipid-based transfection reagent according to the manufacturer's instructions. Use a validated siRNA or shRNA sequence targeting the NPY Y1 receptor. As a crucial negative control, use a non-targeting or scrambled siRNA sequence.[12]

    • Complex Formation: Combine the siRNA/shRNA and transfection reagent and incubate for the recommended time to allow for complex formation.

    • Transfection: Add the complexes to the cells and incubate for 48-72 hours. The optimal time should be determined empirically for your specific cell line and experimental conditions.

B. Quantitative Real-Time PCR (RT-qPCR) for mRNA Level Assessment

RT-qPCR is a sensitive method to quantify the reduction in NPY Y1 receptor mRNA levels.[13][14][15]

  • Protocol:

    • RNA Isolation: After the incubation period, lyse the cells and isolate total RNA using a commercially available kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers specific for the NPY Y1 receptor and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[16]

    • Data Analysis: Calculate the relative expression of NPY Y1 receptor mRNA in the knockdown cells compared to the scrambled control using the ΔΔCt method.

C. Western Blotting for Protein Level Assessment

Western blotting provides a direct measure of the reduction in NPY Y1 receptor protein levels.[17][18][19]

  • Protocol:

    • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a validated primary antibody specific for the NPY Y1 receptor, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative protein levels.

Part 2: Functional Validation Using NPY and BIBP 3226

The NPY Y1 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] Additionally, Y1 receptor activation can lead to an increase in intracellular calcium concentration.[5][20] These downstream signaling events can be measured to assess receptor function.

cluster_1 NPY Y1 Receptor Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Activates G_protein Gαi/o Protein Y1R->G_protein Activates BIBP3226 BIBP 3226 BIBP3226->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: Simplified NPY Y1 receptor signaling pathway.

A. Calcium Imaging Assay

This assay measures the increase in intracellular calcium upon NPY stimulation.[21][22][23]

  • Protocol:

    • Cell Preparation: Plate cells transfected with either Y1 receptor siRNA or scrambled siRNA in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline Measurement: Measure the baseline fluorescence.

    • Stimulation and Measurement:

      • Scrambled Control Cells:

        • Add NPY and measure the increase in fluorescence.

        • In a separate well, pre-incubate with BIBP 3226 and then add NPY. Measure the fluorescence.

      • Y1 Knockdown Cells:

        • Add NPY and measure the fluorescence.

        • In a separate well, pre-incubate with BIBP 3226 and then add NPY. Measure the fluorescence.

B. cAMP Assay

This assay measures the inhibition of cAMP production upon NPY stimulation.[24][25]

  • Protocol:

    • Cell Preparation: Plate cells transfected with either Y1 receptor siRNA or scrambled siRNA.

    • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

    • Treatment and Measurement:

      • Scrambled Control Cells:

        • Treat with NPY in the presence of forskolin and measure cAMP levels.

        • In a separate well, pre-incubate with BIBP 3226, then add NPY and forskolin. Measure cAMP levels.

      • Y1 Knockdown Cells:

        • Treat with NPY in the presence of forskolin and measure cAMP levels.

        • In a separate well, pre-incubate with BIBP 3226, then add NPY and forskolin. Measure cAMP levels.

    • Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify cAMP levels.

Data Interpretation and Expected Outcomes

The combination of these experiments provides a robust validation of NPY Y1 receptor knockdown. The expected outcomes are summarized in the table below:

Experimental GroupNPY Y1 mRNA Level (RT-qPCR)NPY Y1 Protein Level (Western Blot)NPY-induced Calcium FluxNPY-induced cAMP Inhibition
Scrambled Control HighHighRobust IncreaseRobust Inhibition
Scrambled Control + BIBP 3226 HighHighNo/Minimal IncreaseNo/Minimal Inhibition
Y1 Knockdown LowLowNo/Minimal IncreaseNo/Minimal Inhibition
Y1 Knockdown + BIBP 3226 LowLowNo/Minimal IncreaseNo/Minimal Inhibition

Key Interpretations:

  • A significant reduction in both mRNA and protein levels in the Y1 knockdown group compared to the scrambled control confirms successful molecular knockdown.

  • In the scrambled control group, NPY should elicit a strong functional response (increased calcium, decreased cAMP), which is blocked by pre-treatment with BIBP 3226. This confirms the specificity of the NPY-Y1 receptor interaction in your cell system.

  • In the Y1 knockdown group, the functional response to NPY should be significantly attenuated or absent.

  • Crucially, in the Y1 knockdown group, BIBP 3226 should have no further effect on the already blunted response to NPY. This provides strong evidence that the observed loss of function is specifically due to the absence of the Y1 receptor.

Conclusion

Validating the knockdown of the NPY Y1 receptor is a critical step in ensuring the reliability of your research findings. By combining molecular techniques to confirm the reduction of the receptor with functional assays that utilize the selective antagonist BIBP 3226, researchers can be confident in attributing their observations to the specific role of the NPY Y1 receptor. This rigorous, multi-pronged approach embodies the principles of scientific integrity and provides a solid foundation for advancing our understanding of NPY signaling in health and disease.

References

  • APExBIO. (2026, January 3). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor.
  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429–439. Retrieved from [Link]

  • Choi, H. J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature communications, 13(1), 896. Retrieved from [Link]

  • da Fonseca, B., et al. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Analytical and bioanalytical chemistry, 412(26), 7179–7190. Retrieved from [Link]

  • Herman, J. R., et al. (2001). Neuropeptide Y and peptide YY inhibit excitatory synaptic transmission in the rat dorsal motor nucleus of the vagus. The Journal of physiology, 533(Pt 2), 521–535. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 25). BIBP-3226. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11–R13. Retrieved from [Link]

  • APExBIO. (2026, January 7). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... - Online Inhibitor.
  • National Center for Biotechnology Information. (2025, November 25). NPY1R neuropeptide Y receptor Y1 [ (human)]. Retrieved from [Link]

  • Sautel, M., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular pharmacology, 50(3), 511–519. Retrieved from [Link]

  • Yang, Z., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. Molecular cell, 84(12), 2243–2256.e6. Retrieved from [Link]

  • ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor.... Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways initiated by Y 1 , Y 2 , and Y 4 receptors. Pathways.... Retrieved from [Link]

  • Doods, H. N., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory peptides, 65(1), 71–77. Retrieved from [Link]

  • Begley, D. A., & Lader, E. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Biotechniques, 60(3), 111–114. Retrieved from [Link]

  • Maruyama, T., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of visualized experiments : JoVE, (87), 51433. Retrieved from [Link]

  • El-Andaloussi, S., et al. (2012). Knockdown of a G Protein-Coupled Receptor Through Efficient Peptide-Mediated siRNA Delivery. Current protocols in peptide science, Chapter 14, Unit14.11. Retrieved from [Link]

  • Kupcho, K. R., & Fiacco, G. J. (2013). Measuring RNAi Knockdown Using qPCR. Methods in enzymology, 529, 299–315. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018, December 15). Can siRNA gene knockdown evaluation done via qPCR?. Retrieved from [Link]

  • Lab Manager. (2025, December 2). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2020). The Antagonism of Neuropeptide Y Type I Receptor (Y1R) Reserves the Viability of Bone Marrow Stromal Cells in the Milieu of Osteonecrosis of Femoral Head (ONFH). Medical science monitor : international medical journal of experimental and clinical research, 26, e921319. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of siRNA knockdown by Western blotting and qRT-PCR. (A and.... Retrieved from [Link]

  • Ban, Y. A., et al. (2025). GPCR Antagonism via Antibody-Mediated Rewiring of Receptor Trafficking and Degradation. bioRxiv. Retrieved from [Link]

  • Horizon Discovery. (2025, February 7). Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • Sorensen, G., et al. (2004). Increased brain neuropeptide Y1 and Y2 receptor binding in NPY knock out mice does not represent an increase in G-protein coupled receptors. Brain research. Molecular brain research, 123(1-2), 114–122. Retrieved from [Link]

  • Lin, E. J., et al. (2006). Differential actions of NPY on seizure modulation via Y1 and Y2 receptors. Epilepsia, 47(4), 717–723. Retrieved from [Link]

  • Lock, J. T., & Parker, I. (2013). Using calcium imaging as a readout of GPCR activation. Methods in molecular biology (Clifton, N.J.), 998, 17–33. Retrieved from [Link]

  • protocols.io. (2023, October 13). Confirmation of Gene Knockdown with RT-qPCR. Retrieved from [Link]

  • Reddit. (2023, December 25). Is it better to test siRNA knockdown by western or with RT-qPCR?. Retrieved from [Link]

  • Lee, S. C., et al. (2018). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of medicinal chemistry, 61(1), 229–237. Retrieved from [Link]

  • Uttamapinant, C., et al. (2010). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. Sensors (Basel, Switzerland), 10(2), 1366–1382. Retrieved from [Link]

  • CCPBioSim. (2024, March 27). Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. Retrieved from [Link]

  • Gàlvez, J., & Gàlvez-Llompart, M. (2020). A simple open source bioinformatic methodology for initial exploration of GPCR ligands' agonistic/antagonistic properties. Scientific reports, 10(1), 11520. Retrieved from [Link]

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Comparative

The Critical Role of Stereochemistry in Receptor Antagonism: A Comparative Guide to BIBP 3226 Enantiomers in Negative Control Experiments

In the landscape of pharmacological research, the specificity of molecular interactions is paramount. The differential effects of enantiomers—chiral molecules that are mirror images of each other—offer a powerful tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, the specificity of molecular interactions is paramount. The differential effects of enantiomers—chiral molecules that are mirror images of each other—offer a powerful tool for validating on-target activity and ensuring the scientific rigor of experimental findings. This guide provides an in-depth comparison of the enantiomers of BIBP 3226, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, and illustrates the quintessential role of the inactive enantiomer as a negative control.

The Principle of Enantiomeric Specificity in Drug Action

Many biological targets, such as G-protein coupled receptors (GPCRs), are chiral in nature. This inherent chirality often leads to stereoselective binding of ligands, where one enantiomer exhibits significantly higher affinity and/or efficacy than its mirror image.[1] This principle is fundamental to modern drug development and is a critical consideration in the design of robust and reliable experiments. When a chiral compound demonstrates biological activity, the use of its inactive enantiomer as a negative control is a self-validating mechanism to confirm that the observed effects are due to specific interactions with the intended target and not a result of off-target or non-specific actions.

BIBP 3226: A Case Study in Stereoselectivity

BIBP 3226 is a well-characterized non-peptide competitive antagonist of the NPY Y1 receptor.[2] It is the (R)-enantiomer, specifically (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide, that possesses high affinity for the Y1 receptor.[1] Conversely, its corresponding (S)-enantiomer is practically devoid of activity at this receptor, making it an ideal negative control for in vitro and in vivo studies.

Comparative Binding Affinity of BIBP 3226 Enantiomers

The profound difference in binding affinity between the (R) and (S) enantiomers of BIBP 3226 at the human NPY Y1 receptor provides the scientific basis for their respective roles as the active antagonist and the negative control. Experimental data from radioligand binding assays starkly illustrates this disparity.

EnantiomerChemical NameNPY Y1 Receptor Binding Affinity (Ki)Role in Experimentation
(R)-BIBP 3226 (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide~0.47 nMActive Antagonist
(S)-enantiomer (S)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl)-L-arginine amide>10,000 nM[1]Negative Control

Table 1: Comparison of the binding affinities of BIBP 3226 enantiomers for the human NPY Y1 receptor.

The more than 20,000-fold difference in binding affinity underscores the high degree of stereoselectivity of the NPY Y1 receptor for BIBP 3226.[1] This substantial variance is the cornerstone of a well-controlled experimental design, allowing researchers to confidently attribute the observed effects of (R)-BIBP 3226 to its specific antagonism of the Y1 receptor.

Experimental Design: Leveraging Enantiomers for Validated Results

To ascertain that the biological effects observed with (R)-BIBP 3226 are a direct consequence of NPY Y1 receptor antagonism, a parallel experiment employing the (S)-enantiomer as a negative control is indispensable. Below are detailed protocols for two common experimental paradigms: a competitive radioligand binding assay and a functional calcium mobilization assay.

Experimental Workflow: A Visual Representation

G cluster_0 Experimental Setup cluster_1 Experimental Arms cluster_2 Assay Execution cluster_3 Data Analysis & Interpretation Cell Culture Y1 Receptor-Expressing Cells (e.g., SK-N-MC) Binding Assay Competitive Radioligand Binding Assay Cell Culture->Binding Assay Functional Assay Calcium Mobilization Assay Cell Culture->Functional Assay Ligands Radiolabeled NPY Ligand (e.g., [125I]PYY) Ligands->Binding Assay Active (R)-BIBP 3226 (Active Antagonist) Active->Binding Assay Active->Functional Assay Control (S)-enantiomer (Negative Control) Control->Binding Assay Control->Functional Assay Vehicle Vehicle Control Vehicle->Binding Assay Vehicle->Functional Assay Binding Data Determine Ki values Binding Assay->Binding Data Functional Data Measure inhibition of NPY-induced Ca2+ flux Functional Assay->Functional Data Conclusion Validate on-target action of (R)-BIBP 3226 Binding Data->Conclusion Functional Data->Conclusion

Caption: Experimental workflow for validating the on-target effects of (R)-BIBP 3226 using its (S)-enantiomer as a negative control.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of the BIBP 3226 enantiomers to displace a radiolabeled ligand from the NPY Y1 receptor.

Materials:

  • Membranes from cells expressing the human NPY Y1 receptor (e.g., SK-N-MC cells).

  • Radioligand: [125I]-Peptide YY ([125I]PYY).

  • (R)-BIBP 3226 and its (S)-enantiomer.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1.0 mM MgCl2, and 0.2% bacitracin).[3]

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of (R)-BIBP 3226 and the (S)-enantiomer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]PYY, and varying concentrations of either (R)-BIBP 3226 or the (S)-enantiomer.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled NPY).

  • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[3]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the Ki values for both enantiomers.

Expected Outcome: (R)-BIBP 3226 will displace the radioligand with high potency (low nanomolar Ki), while the (S)-enantiomer will show negligible displacement even at high micromolar concentrations.

Protocol 2: Functional Calcium Mobilization Assay

This assay measures the ability of the BIBP 3226 enantiomers to block the NPY-induced increase in intracellular calcium, a downstream signaling event of Y1 receptor activation.

Materials:

  • Whole cells expressing the human NPY Y1 receptor (e.g., SK-N-MC cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • NPY (agonist).

  • (R)-BIBP 3226 and its (S)-enantiomer.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader or flow cytometer capable of kinetic reads.

Procedure:

  • Culture the Y1 receptor-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of (R)-BIBP 3226, the (S)-enantiomer, or vehicle for a defined period (e.g., 30 minutes).[4]

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a fixed concentration of NPY (e.g., EC80) and immediately begin kinetic fluorescence measurements.

  • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of each enantiomer on the NPY-induced calcium response.

Expected Outcome: (R)-BIBP 3226 will dose-dependently inhibit the NPY-induced calcium mobilization, while the (S)-enantiomer will have no significant effect on the calcium response, even at high concentrations.

G cluster_0 NPY Y1 Receptor Signaling cluster_1 Antagonist Action NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds Gq Gq protein Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release Induces BIBP3226 (R)-BIBP 3226 (Active Antagonist) BIBP3226->Y1R Blocks NPY binding S_enantiomer (S)-enantiomer (Negative Control) S_enantiomer->Y1R No significant binding

Caption: Signaling pathway of NPY Y1 receptor and the differential action of BIBP 3226 enantiomers.

Conclusion

The stark contrast in the pharmacological profiles of the (R) and (S) enantiomers of BIBP 3226 provides a compelling illustration of the principle of stereoselectivity in drug-receptor interactions. For researchers investigating the NPY Y1 receptor, the use of the biologically inactive (S)-enantiomer as a negative control is not merely good practice but a fundamental component of a rigorously validated experimental design. This approach ensures that the observed effects of the active (R)-enantiomer, BIBP 3226, can be unequivocally attributed to its specific antagonism of the Y1 receptor, thereby upholding the integrity and reliability of the scientific findings.

References

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 557-564. [Link]

  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., ... & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11-R13. [Link]

  • Sjödin, P., Holmberg, S. K., Akerberg, H., Berglund, M. M., Mohell, N., & Larhammar, D. (2006). Re-evaluation of receptor–ligand interactions of the human neuropeptide Y receptor Y1: a site-directed mutagenesis study. Biochemical Journal, 393(1), 161-169. [Link]

  • Doods, H. N., Wienen, W., Entzeroth, M., Rudolf, K., Eberlein, W., Engel, W., & Wieland, H. A. (1995). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 136-142. [Link]

  • Pons, J., Cuber, J. C., Chariot, J., Vaysse, N., & Rozé, C. (1996). Effects of the neuropeptide Y (NPY)-receptor antagonist BIBP3226 on vascular NPY-receptors with different ligand requirements. Pharmacology & toxicology, 79(5), 263-269. [Link]

  • Cox, H. M., & Tough, I. R. (1996). Selective Inhibition of Neuropeptide Y Y1 Receptors by BIBP3226 in Rat and Human Epithelial Preparations. British journal of pharmacology, 119(8), 1743-1748. [Link]

  • Kask, A., Rägo, L., & Harro, J. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European journal of pharmacology, 317(2-3), R3-R4. [Link]

  • Sautel, M., Rudolf, K., Wittneben, H., Herzog, H., Martinez, R., Munoz, M., ... & Beck-Sickinger, A. G. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular pharmacology, 50(2), 285-292. [Link]

  • Yang, Z., Li, C., Schober, D. A., & Gehlert, D. R. (2018). Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Nature, 562(7727), 443-447. [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in endocrinology, 4, 10. [Link]

  • Aiglstorfer, I., Hendrich, I., Moser, C., Bernhardt, G., Dove, S., & Buschauer, A. (2000). Structure-activity relationships of neuropeptide Y Y1 receptor antagonists related to BIBP 3226. Bioorganic & medicinal chemistry letters, 10(14), 1597-1600. [Link]

  • González, N., Moreno, A., Elorriaga, A., & Prieto, M. (1998). Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries. British journal of pharmacology, 124(8), 1739-1746. [Link]

  • Rist, B., Zerbe, O., Ingenhoven, N., Scapozza, L., Folkers, G., & Beck-Sickinger, A. G. (2000). Activation of the Y1 receptor by neuropeptide Y regulates the growth of prostate cancer cells. The Prostate, 42(4), 281-291. [Link]3.0.CO%3B2-K)

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Validation

A Comparative Guide to BIBP 3226 and GR231118 for Neuropeptide FF Receptor Assays

For researchers navigating the intricate landscape of neuropeptidergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth, objective comparison of two widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate landscape of neuropeptidergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth, objective comparison of two widely utilized compounds in the study of Neuropeptide FF (NPFF) receptors: BIBP 3226 and GR231118. Herein, we dissect their performance in NPFF receptor assays, supported by experimental data, to empower researchers in making informed decisions for their specific experimental paradigms.

The Neuropeptide FF System: A Brief Overview

The NPFF system, comprising the peptides NPFF and NPAF, and their cognate G protein-coupled receptors, NPFF1 (GPR147) and NPFF2 (GPR74), plays a crucial role in a myriad of physiological processes.[1][2] These include pain modulation, opioid tolerance, cardiovascular regulation, and feeding behavior.[1][3] The NPFF receptors are primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Understanding the pharmacology of these receptors is critical for elucidating their physiological roles and for the development of novel therapeutics.

BIBP 3226 and GR231118: A Tale of Two Ligands

Initially developed as ligands for the Neuropeptide Y (NPY) receptor system, both BIBP 3226 and GR231118 have been found to exhibit significant affinity for NPFF receptors.[6][7] However, their pharmacological profiles at these receptors are markedly different, a crucial distinction for experimental design and data interpretation.

BIBP 3226: A Mixed NPY Y1/NPFF Receptor Antagonist

BIBP 3226, a non-peptide molecule, was the first selective antagonist identified for the NPY Y1 receptor.[8][9] Subsequent research revealed its significant antagonistic activity at NPFF receptors as well.[10][11] This dual antagonism necessitates careful experimental design, particularly when studying systems where both NPY Y1 and NPFF receptors are expressed.

Mechanism of Action: In the context of NPFF receptor assays, BIBP 3226 acts as a competitive antagonist.[8][12][13] It binds to the NPFF receptors, thereby blocking the binding of endogenous agonists like NPFF and preventing the initiation of downstream signaling cascades.[14] This antagonistic action has been demonstrated in vitro by its ability to prevent the NPFF-induced inhibition of forskolin-stimulated cAMP production.[14] In vivo studies have further confirmed its ability to block NPFF-mediated effects such as hypothermia and anti-morphine actions.[10][11]

GR231118: A Potent NPY Y1 Antagonist and NPFF Receptor Agonist

GR231118 is a peptide-based compound that also potently antagonizes the NPY Y1 receptor.[15][16] However, in stark contrast to BIBP 3226, GR231118 exhibits agonist activity at NPFF receptors.[6] This means that upon binding to NPFF receptors, it activates the receptor and initiates the same downstream signaling events as the endogenous NPFF peptides.

Mechanism of Action: Functional assays have shown that GR231118 acts as a full agonist at the human NPFF2 receptor, albeit with lower potency compared to the endogenous ligand NPFF.[6] It mimics the effect of NPFF by inhibiting forskolin-induced cAMP production in cells expressing NPFF2 receptors.[6] This agonistic activity at NPFF receptors is a critical consideration, as it can lead to confounding results if the intended use is solely for NPY Y1 receptor blockade in a system where NPFF receptors are also functional.

Quantitative Comparison of Binding Affinities

The selection of a pharmacological tool is often guided by its binding affinity (Ki) or potency (IC50/EC50). The following table summarizes the reported binding affinities of BIBP 3226 and GR231118 for various NPFF and NPY receptors, providing a clear quantitative comparison.

CompoundReceptorSpeciesBinding Affinity (Ki)Functional ActivityReference
BIBP 3226 rNPY Y1Rat1.1 nMAntagonist[14][17]
hNPFF2Human79 nMAntagonist[14][17]
rNPFFRat108 nMAntagonist[14][17]
GR231118 hNPY Y1HumanpKi 10.4Antagonist[15]
hNPY Y4HumanpKi 9.6Agonist[15]
hNPFF2Human~50-100 nMAgonist[6][7]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Design Considerations: Choosing the Right Tool

The distinct pharmacological profiles of BIBP 3226 and GR231118 dictate their appropriate experimental applications.

  • For selective antagonism of NPFF receptors: BIBP 3226 can be a valuable tool, provided that the contribution of NPY Y1 receptor antagonism is accounted for or ruled out in the experimental system.[10][11] Its antagonist properties make it suitable for studies aiming to block the effects of endogenous or exogenously applied NPFF.[14]

  • For investigating the effects of NPFF receptor activation: GR231118 can be utilized as an agonist, particularly in systems with low or no expression of NPY Y1 and Y4 receptors, to avoid off-target effects.[6]

NPFF Signaling Pathway and Points of Intervention

The following diagram illustrates the canonical NPFF signaling pathway and the distinct points of intervention for BIBP 3226 and GR231118.

NPFF_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects NPFF NPFF NPFFR NPFF Receptor (NPFF1/NPFF2) NPFF->NPFFR Binds G_protein Gαi/o NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Physiological_Response Physiological Response cAMP->Physiological_Response Modulates BIBP3226 BIBP 3226 BIBP3226->NPFFR Blocks GR231118 GR231118 GR231118->NPFFR Activates

Caption: NPFF signaling pathway and compound intervention points.

Experimental Protocol: Radioligand Binding Assay for NPFF Receptors

To empirically determine the binding affinities of compounds like BIBP 3226 and GR231118, a competitive radioligand binding assay is a gold-standard method.[18] The following protocol provides a detailed, step-by-step methodology.

Objective: To determine the inhibitory constant (Ki) of a test compound for an NPFF receptor.

Materials:

  • Cell membranes expressing the NPFF receptor of interest (e.g., from transfected cell lines like CHO or HEK293).

  • Radioligand: A high-affinity NPFF receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Y8Fa or [¹²⁵I]-1DMe).

  • Test compounds: BIBP 3226, GR231118, and a known non-specific binding control.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing NPFF Receptor start->prep_membranes prep_reagents Prepare Reagents: Radioligand, Test Compounds, Buffers prep_membranes->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation filtration Separate Bound from Free Ligand via Rapid Filtration incubation->filtration washing Wash Filters to Remove Non-specifically Bound Radioligand filtration->washing counting Quantify Radioactivity on Filters washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the NPFF receptor in a cold lysis buffer and pellet the membranes by centrifugation.[19] Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation. The rationale for using isolated membranes is to enrich the sample for the receptor of interest and remove soluble cellular components that could interfere with the assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled, high-affinity ligand (e.g., 1 µM cold NPFF). This is crucial to determine the amount of radioligand that binds to non-receptor components.

    • Competition: Membranes + Radioligand + varying concentrations of the test compound (e.g., BIBP 3226 or GR231118, typically in a 10-point dilution series).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of incubation time and temperature is critical and should be optimized to ensure that binding has reached a steady state.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand. The washes must be quick and with cold buffer to minimize dissociation of the specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and competition counts.

    • Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[20] This equation corrects for the influence of the radioligand concentration on the apparent inhibitory potency of the test compound.

Conclusion and Recommendations

The choice between BIBP 3226 and GR231118 for NPFF receptor assays is not a matter of one being superior to the other, but rather a question of selecting the appropriate tool for the specific scientific question.

  • BIBP 3226 is the compound of choice for antagonizing NPFF receptors, with the important caveat of its potent NPY Y1 receptor antagonism that must be considered in the experimental design and interpretation.

  • GR231118 , on the other hand, serves as a useful agonist for activating NPFF receptors, particularly in systems where its activity at NPY receptors will not be a confounding factor.

A thorough understanding of their distinct mechanisms of action is essential for the design of robust and interpretable experiments. Researchers are strongly encouraged to perform thorough characterization of their experimental systems and to validate the activity of these compounds in their specific assays.

References

  • Fang, Q., et al. (2006). In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist. Peptides, 27(9), 2207-2213.
  • Doods, H., et al. (1999). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties.
  • An, S., & Li, X. (2024). An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Simonin, F., et al. (2006). RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia. Proceedings of the National Academy of Sciences, 103(2), 466-471. [Link]

  • Sautel, M., et al. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular Pharmacology, 50(4), 937-943. [Link]

  • Wikipedia. (2023, October 26). BIBP-3226. In Wikipedia. [Link]

  • Online Inhibitor. (2026, January 7). BIBP 3226 trifluoroacetate: Non-peptide NPY Y1 & NPFF Ant... Retrieved February 9, 2026, from [Link]

  • Malmström, R. E., & Lundberg, J. M. (1996). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British Journal of Pharmacology, 118(4), 867–874. [Link]

  • Online Inhibitor. (2026, January 9). BIBP 3226 trifluoroacetate: Advancing Arrhythmia Models v... Retrieved February 9, 2026, from [Link]

  • Entzeroth, M., et al. (1995). Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226. The Journal of pharmacology and experimental therapeutics, 274(3), 1127-1133. [Link]

  • Malmström, R. E., & Lundberg, J. M. (1996). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British journal of pharmacology, 118(4), 867–874. [Link]

  • Mollereau, C., et al. (2001). Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226. British Journal of Pharmacology, 133(1), 1-4. [Link]

  • Ji, X., & Li, X. (2022). Neuropeptide FF and its receptors: therapeutic applications and ligand development. RSC medicinal chemistry, 13(1), 20–32. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide FF/neuropeptide AF receptors. Retrieved February 9, 2026, from [Link]

  • Fang, Q., et al. (2006). In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist. Peptides, 27(9), 2207-2213. [Link]

  • Mollereau, C., et al. (2001). Agonist and antagonist activities on human NPFF(2) receptors of the NPY ligands GR231118 and BIBP3226. British journal of pharmacology, 133(1), 1–4. [Link]

  • Wang, Q., et al. (2023). Differential activation of neuropeptide FF receptors by gonadotropin-inhibitory hormone peptides in the European sea bass. Frontiers in Endocrinology, 14, 1205367. [Link]

  • Bonini, J. A., et al. (2000). Identification and characterization of two G protein-coupled receptors for neuropeptide FF. Journal of Biological Chemistry, 275(50), 39324-39331. [Link]

  • Zucchini, S., et al. (1998). Pharmacological characterization and selectivity of the NPY antagonist GR231118 (1229U91) for different NPY receptors. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 563-570. [Link]

  • Rutters, M. D., et al. (2003). Functional properties of Pfr(Tic)amide and BIBP3226 at human neuropeptide FF2 receptors. European journal of pharmacology, 481(2-3), 263–267. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of NPFF and its receptors' signaling pathways. Retrieved February 9, 2026, from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

  • Wikipedia. (2023, November 28). Neuropeptide FF receptor. In Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 9, 2026, from [Link]

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Comparative

A Researcher's Guide to Confirming Y1 Receptor Specificity of BIBP 3226 Utilizing Knockout Mice

For researchers in pharmacology and drug development, establishing the precise mechanism of action of a compound is paramount. This guide provides an in-depth technical comparison and experimental framework for unequivoc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, establishing the precise mechanism of action of a compound is paramount. This guide provides an in-depth technical comparison and experimental framework for unequivocally confirming the Neuropeptide Y (NPY) Y1 receptor specificity of the antagonist BIBP 3226. By leveraging the power of Y1 receptor knockout (Y1-/-) mouse models, we can dissect the on-target effects of BIBP 3226 from potential off-target activities, a critical step in validating its utility as a selective pharmacological tool.

The Imperative of Specificity in NPY Receptor Research

The NPY system, with its array of receptor subtypes (Y1, Y2, Y4, Y5), plays a complex role in regulating a wide range of physiological processes, including cardiovascular function, appetite, and anxiety.[1] BIBP 3226 was the first potent and selective non-peptide antagonist developed for the Y1 receptor, exhibiting nanomolar affinity.[2][3] While initial biochemical and pharmacological studies have demonstrated its high selectivity for the Y1 receptor over other NPY receptor subtypes and a host of other receptors, the ultimate validation of its specificity in a complex biological system necessitates a self-validating experimental design.[4] The use of Y1 receptor knockout mice provides this definitive validation by offering a biological system devoid of the intended target.

Experimental Strategy: A Multi-pronged Approach to Validation

To rigorously confirm the Y1 receptor specificity of BIBP 3226, a two-tiered approach is recommended, combining in vivo behavioral and physiological assessments with in vitro cellular and molecular assays. This strategy allows for the correlation of whole-organism responses with direct receptor-level interactions.

In Vivo Validation: Unmasking On-Target Effects in Y1 Knockout Mice

The core principle of this validation is straightforward: a truly Y1-selective antagonist will elicit a biological response in wild-type (WT) animals that is absent in Y1 knockout (Y1-/-) mice.

Neuropeptide Y is a potent vasoconstrictor, an effect largely mediated by the Y1 receptor.[5] Administration of a Y1 agonist or NPY itself will induce a pressor response in WT mice. Pre-treatment with BIBP 3226 should attenuate this response in WT mice. In contrast, Y1-/- mice are expected to show a blunted or absent pressor response to a Y1-selective agonist, and BIBP 3226 should have no effect on the residual response to NPY in these animals.

Experimental Workflow: Cardiovascular Response

cluster_WT Wild-Type Mice cluster_KO Y1 Knockout Mice WT_baseline Baseline Blood Pressure Recording WT_NPY Administer NPY or Y1 Agonist WT_baseline->WT_NPY WT_BIBP Pre-treat with BIBP 3226 WT_baseline->WT_BIBP WT_BP_increase Observe Pressor Response WT_NPY->WT_BP_increase WT_NPY_challenge Administer NPY or Y1 Agonist WT_BIBP->WT_NPY_challenge WT_attenuation Attenuated Pressor Response WT_NPY_challenge->WT_attenuation KO_baseline Baseline Blood Pressure Recording KO_NPY Administer NPY or Y1 Agonist KO_baseline->KO_NPY KO_BIBP Pre-treat with BIBP 3226 KO_baseline->KO_BIBP KO_no_response Blunted/Absent Pressor Response KO_NPY->KO_no_response KO_NPY_challenge Administer NPY or Y1 Agonist KO_BIBP->KO_NPY_challenge KO_no_effect No Effect of BIBP 3226 KO_NPY_challenge->KO_no_effect

Caption: In vivo validation of BIBP 3226 cardiovascular effects.

Expected Outcomes:

Animal GroupTreatmentExpected Change in Blood PressureInterpretation
Wild-TypeNPY/Y1 AgonistSignificant IncreaseFunctional Y1 receptor pathway
Wild-TypeBIBP 3226 + NPY/Y1 AgonistAttenuated IncreaseBIBP 3226 antagonizes Y1 receptor
Y1 KnockoutNPY/Y1 AgonistBlunted or No IncreaseAbsence of Y1 receptor-mediated effect
Y1 KnockoutBIBP 3226 + NPY/Y1 AgonistBlunted or No IncreaseBIBP 3226 has no target to act upon

The NPY system is implicated in the regulation of anxiety, with Y1 receptor activation generally producing anxiolytic-like effects.[6] Conversely, blockade of Y1 receptors can be anxiogenic.[2][7] This can be assessed using behavioral paradigms such as the elevated plus-maze (EPM) and the open field test.

Experimental Workflow: Behavioral Assessment

cluster_WT Wild-Type Mice cluster_KO Y1 Knockout Mice WT_vehicle Vehicle Administration WT_EPM_OFT_vehicle Baseline Anxiety-like Behavior (EPM/OFT) WT_vehicle->WT_EPM_OFT_vehicle WT_BIBP BIBP 3226 Administration WT_EPM_OFT_BIBP Increased Anxiety-like Behavior WT_BIBP->WT_EPM_OFT_BIBP KO_vehicle Vehicle Administration KO_EPM_OFT_vehicle Baseline Anxiety-like Behavior KO_vehicle->KO_EPM_OFT_vehicle KO_BIBP BIBP 3226 Administration KO_EPM_OFT_BIBP No Change in Anxiety-like Behavior KO_BIBP->KO_EPM_OFT_BIBP

Caption: In vivo validation of BIBP 3226 anxiogenic effects.

Expected Outcomes:

Animal GroupTreatmentExpected Behavioral Change (EPM/Open Field)Interpretation
Wild-TypeVehicleNormal explorationBaseline behavior
Wild-TypeBIBP 3226Decreased time in open arms/centerAnxiogenic effect via Y1 blockade
Y1 KnockoutVehicleMay exhibit baseline anxiety phenotypeGenotype effect
Y1 KnockoutBIBP 3226No significant change from vehicleLack of Y1 target for BIBP 3226
In Vitro Confirmation: Cellular and Molecular Specificity

To complement the in vivo data, in vitro assays using tissues and cells from both WT and Y1-/- mice provide a direct measure of BIBP 3226's interaction with its target.

Competitive radioligand binding assays are a cornerstone of receptor pharmacology. By using a radiolabeled Y1 receptor agonist (e.g., [¹²⁵I]-PYY) and membranes prepared from the brains of WT and Y1-/- mice, we can directly assess the ability of BIBP 3226 to displace the radioligand.

Expected Outcomes:

Membrane SourceCompetitorExpected Radioligand DisplacementInterpretation
Wild-Type BrainBIBP 3226Dose-dependent displacementBIBP 3226 binds to the Y1 receptor
Y1 Knockout BrainBIBP 3226No specific displacementAbsence of the Y1 receptor binding site

Y1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[8] This can be measured in primary cell cultures (e.g., neurons or smooth muscle cells) from WT and Y1-/- mice.

NPY/Y1 Agonist Signaling Pathway

NPY NPY or Y1 Agonist Y1R Y1 Receptor NPY->Y1R Gq Gq Protein Y1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Simplified NPY Y1 receptor signaling cascade.

Expected Outcomes:

Cell SourceTreatmentExpected [Ca²⁺]i ChangeInterpretation
Wild-TypeNPY/Y1 AgonistIncreaseFunctional Y1 receptor signaling
Wild-TypeBIBP 3226 + NPY/Y1 AgonistNo or attenuated increaseBIBP 3226 blocks Y1 receptor activation
Y1 KnockoutNPY/Y1 AgonistNo increaseAbsence of functional Y1 receptors
Y1 KnockoutBIBP 3226 + NPY/Y1 AgonistNo increaseNo target for BIBP 3226 to antagonize

Comparison with Alternative Y1 Receptor Antagonists

While BIBP 3226 was a pioneering Y1 antagonist, other compounds have since been developed. A notable example is BIBO 3304, which exhibits even higher affinity and selectivity for the Y1 receptor.[9][10] When designing experiments, it is beneficial to include a well-characterized alternative like BIBO 3304 as a positive control for Y1 receptor-mediated effects. Studies have shown BIBO 3304 to be effective in Y1 knockout models for confirming its on-target actions.[11]

Selectivity Profile of Y1 Receptor Antagonists:

CompoundY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)
BIBP 3226 ~0.5-7>10,000>1000>1000
BIBO 3304 ~0.4-0.7>1000>1000>1000

Note: Ki values can vary depending on the species and assay conditions.

Detailed Experimental Protocols

In Vivo: Elevated Plus-Maze Test
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[12]

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the trial.[9]

  • Procedure: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5-10 minutes.[12][13]

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.[12]

  • Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A lower percentage indicates higher anxiety-like behavior.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

In Vitro: Calcium Mobilization Assay
  • Cell Preparation: Plate primary cells from WT and Y1-/- mice in a 96-well plate and culture until confluent.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[8][14]

  • Assay:

    • Establish a baseline fluorescence reading.

    • For antagonist testing, pre-incubate cells with BIBP 3226 or vehicle for 15-30 minutes.[15]

    • Add the Y1 agonist and immediately begin recording fluorescence intensity over time using a microplate reader with a fluidics module.[15]

  • Data Analysis: Quantify the change in fluorescence intensity from baseline to the peak response.

Conclusion: A Self-Validating System for Unquestionable Specificity

References

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226. European journal of pharmacology, 353(1), 131-137. [Link]

  • Doods, H. N., Wienen, W., Entzeroth, M., Rudolf, K., Eberlein, W., Engel, W., & Wieland, H. A. (1995). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Canadian journal of physiology and pharmacology, 73(7), 1031-1037. [Link]

  • Michel, M. C., & Rascher, W. (1995). Neuropeptide Y: a possible role in hypertension. Journal of hypertension, 13(4), 385-392. [Link]

  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., ... & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11-R13. [Link]

  • Komatsu, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • St-Pierre, D. H., & Dumont, Y. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International journal of molecular sciences, 22(16), 8885. [Link]

  • Kask, A., Rägo, L., & Harro, J. (1998). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam. European journal of pharmacology, 341(2-3), 275-280. [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167. [Link]

  • Lundberg, J. M., Modin, A., & Malmström, R. E. (1996). The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo. British journal of pharmacology, 118(1), 89-96. [Link]

  • Tai, A. P., & Hokfelt, T. (2011). Y1 receptor knockout increases nociception and prevents the anti-allodynic actions of NPY. Peptides, 32(12), 2494-2501. [Link]

  • Sautel, M., Rudolf, K., W., W., & Doods, H. N. (1996). Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor. Molecular pharmacology, 50(2), 285-292. [Link]

  • Zhang, W., & Li, Y. (2018). The Antagonism of Neuropeptide Y Type I Receptor (Y1R) Reserves the Viability of Bone Marrow Stromal Cells in the Milieu of Osteonecrosis of Femoral Head (ONFH). Medical science monitor : international medical journal of experimental and clinical research, 24, 8137-8146. [Link]

  • Tichelaar, J., Richir, M. C., & Thijs, A. (2016). A 'SMART' way to determine treatment goals in pharmacotherapy education. British journal of clinical pharmacology, 82(1), 289-294. [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(15), e2429. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. [Link]

  • Personal Best. (2015). Start With SMART Goals Rx for Medication Safety. [Link]

  • Ward, R. J., & Milligan, G. (2014). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 1175, 145-154. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]

  • Tichelaar, J., Richir, M. C., & Thijs, A. (2016). A 'SMART' way to determine treatment goals in pharmacotherapy education. British journal of clinical pharmacology, 82(1), 289-294. [Link]

  • Bowdish Lab. (n.d.). SOP: Open Field Test. [Link]

  • Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., ... & Quirion, R. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143-150. [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549-555. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Personal Best. (2015). Start With SMART Goals Rx for Medication Safety. [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), e1088. [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549-555. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Tye, K. M., Mirzabekov, J. J., Warden, M. R., Ferenczi, E. A., Tsai, H. C., Finkelstein, J., ... & Deisseroth, K. (2013). Dopamine neurons modulate neural encoding and expression of depression-related behaviour. Nature, 493(7433), 537-541. [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(15), e2429. [Link]

  • Jessica's Nursing Journey. (n.d.). Smart Goals. Open Library Publishing Platform. [Link]

  • opnMe, Boehringer Ingelheim. (n.d.). NPY1 Receptor Antagonist. [Link]

  • Heilig, M., McLeod, S., Koob, G. F., & Britton, K. T. (1992). Anxiolytic-like action of neuropeptide Y: mediation by Y1 receptors in amygdala, and dissociation from food intake effects. Neuropsychopharmacology, 7(2), 93-101. [Link]

  • Southern, C., Cook, J. M., Neet, K. E., & Holton, D. E. (2013). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments : JoVE, (78), e50608. [Link]

  • Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British journal of pharmacology, 125(3), 549-555. [Link]

Sources

Validation

A Researcher's Guide to NPY Receptor Antagonists: A Comparative Analysis of BIBP 3226 and BIIE 0246

In the nuanced field of neuroscience and pharmacology, the precise dissection of signaling pathways is paramount. The neuropeptide Y (NPY) system, with its multiple receptors (Y1, Y2, Y4, Y5), governs a wide array of phy...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of neuroscience and pharmacology, the precise dissection of signaling pathways is paramount. The neuropeptide Y (NPY) system, with its multiple receptors (Y1, Y2, Y4, Y5), governs a wide array of physiological processes, from appetite and anxiety to cardiovascular homeostasis. The key to unlocking the specific roles of each receptor subtype lies in the use of highly selective pharmacological tools. This guide offers an in-depth, objective comparison of two cornerstone antagonists in NPY research: BIBP 3226 trifluoroacetate and BIIE 0246, providing the experimental data and foundational logic necessary for informed experimental design.

The NPY System: A Tale of Two Receptors

The NPY family of peptides exerts its influence through a family of G protein-coupled receptors (GPCRs). Among these, the Y1 and Y2 receptors are the most extensively studied and are often implicated in distinct, sometimes opposing, physiological functions.

  • The Y1 Receptor: Primarily located postsynaptically, the Y1 receptor is a key mediator of NPY's effects on food intake, vasoconstriction, and anxiolysis. Its activation often leads to an increase in intracellular calcium.

  • The Y2 Receptor: Often found presynaptically, the Y2 receptor functions as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. This feedback mechanism is crucial for regulating synaptic transmission.

The development of subtype-selective antagonists was a watershed moment, allowing researchers to isolate and study the individual contributions of these receptors. BIBP 3226 was the first potent and selective non-peptide antagonist for the Y1 receptor, while BIIE 0246 later emerged as the gold standard for Y2 receptor blockade.[1][2][3]

Head-to-Head Selectivity Profile: BIBP 3226 vs. BIIE 0246

The utility of a pharmacological antagonist is defined by its selectivity. An ideal antagonist exhibits high affinity for its target receptor while showing negligible affinity for other related receptors. Both BIBP 3226 and BIIE 0246 excel in this regard, but for different targets.

BIBP 3226 Trifluoroacetate is a highly potent and selective competitive antagonist for the NPY Y1 receptor .[1][4][5] It allowed for the definitive characterization of Y1-mediated physiological effects.[4]

BIIE 0246 is a potent, selective, and competitive non-peptide antagonist for the NPY Y2 receptor .[6][7] It demonstrates exceptional selectivity, making it an invaluable tool for studying the presynaptic inhibitory roles of NPY.[2]

Quantitative Data: A Clear Distinction

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of both compounds across the major NPY receptor subtypes. Lower values denote higher affinity and potency.

CompoundTarget ReceptorY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
BIBP 3226 Y1 Ki: ~1.1 nM [8][9]Ki: >1000 nM[9]Ki: >1000 nM[9]Ki: >1000 nM[9]
BIIE 0246 Y2 >650-fold lower affinity than for Y2[6]IC50: ~15 nM [6][7][10]>650-fold lower affinity than for Y2[6]>650-fold lower affinity than for Y2[6]

Noteworthy Off-Target Activity: It is critical to acknowledge that BIBP 3226 also acts as an antagonist at Neuropeptide FF (NPFF) receptors, with Ki values of 79 nM for hNPFF2 and 108 nM for rNPFF.[8][9] Researchers must consider this in their experimental design, particularly when working with systems where NPFF signaling is relevant. BIIE 0246, conversely, shows excellent selectivity, with no significant bioactivity reported in a panel of 60 other receptors.[11]

G cluster_antagonists Antagonists cluster_receptors NPY Receptors BIBP BIBP 3226 Y1 Y1 BIBP->Y1 High Affinity (Ki ~1.1 nM) Y2 Y2 BIBP->Y2 >1000 nM Y4_Y5 Y4 / Y5 BIBP->Y4_Y5 >1000 nM BIIE BIIE 0246 BIIE->Y1 >650-fold lower BIIE->Y2 High Affinity (IC50 ~15 nM) BIIE->Y4_Y5 >650-fold lower

Figure 1: Comparative selectivity profiles of BIBP 3226 and BIIE 0246 for NPY receptor subtypes.

Experimental Causality: Choosing the Right Tool for the Question

The choice between these antagonists is dictated entirely by the scientific question.

  • Investigating Postsynaptic NPY Effects? If your research focuses on NPY's role in feeding, anxiety, or blood pressure regulation, BIBP 3226 is the logical choice. For example, to test if a novel anorexigenic drug works via the NPY system, one could assess if its effects are blocked by pre-treatment with BIBP 3226.[1]

  • Probing Presynaptic Neuromodulation? If your experiment aims to understand how NPY regulates neurotransmitter release, BIIE 0246 is the indispensable tool. For example, in electrophysiological recordings, applying BIIE 0246 would block presynaptic Y2 autoreceptors, potentially increasing neurotransmitter release and revealing the tonic level of NPYergic inhibition.[7][12]

Protocol Validation: The Competitive Radioligand Binding Assay

The selectivity data presented above is typically generated using a self-validating system: the competitive radioligand binding assay. This technique quantifies the ability of an unlabeled compound (the "competitor," e.g., BIBP 3226) to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human Y1 receptor) in a cold buffer. Isolate the membrane fraction, which contains the receptors, via centrifugation.

  • Assay Incubation: In a multi-well plate, combine the membranes with a fixed concentration of a selective radioligand (e.g., [125I]PYY for Y1) and serial dilutions of the unlabeled competitor compound (BIBP 3226 or BIIE 0246).

  • Control Wells:

    • Total Binding: Membranes + Radioligand only.

    • Non-specific Binding (NSB): Membranes + Radioligand + a saturating concentration of an unlabeled agonist (e.g., NPY). This determines the amount of radioligand that binds to non-receptor components.

  • Equilibrium & Separation: Incubate the plate to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a filter mat. This crucial step separates the large, membrane-bound radioligand from the small, unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data with a sigmoidal dose-response curve to derive the IC50 value (the concentration of competitor that displaces 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G A 1. Prepare Membranes (from cells expressing target receptor) B 2. Incubate (Membranes + Radioligand + Competitor) A->B C 3. Separate Bound/Unbound (Rapid Filtration) B->C D 4. Quantify Radioactivity (Gamma Counting) C->D E 5. Analyze Data (Calculate IC50 and Ki) D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Summary and Authoritative Recommendations

The high selectivity of BIBP 3226 and BIIE 0246 has been instrumental in advancing our understanding of the NPY system.

  • Choose BIBP 3226 to specifically antagonize Y1 receptor-mediated processes. Be mindful of its potential interaction with NPFF receptors and include appropriate controls if necessary.

  • Choose BIIE 0246 for highly selective antagonism of Y2 receptor-mediated functions, particularly in studies of presynaptic modulation. Its clean selectivity profile makes it a highly reliable tool.[11]

Ultimately, the integrity of your research depends on selecting the right tool and understanding its specific properties. By leveraging the distinct selectivity profiles of BIBP 3226 and BIIE 0246, researchers can confidently and accurately probe the complex biology of the neuropeptide Y system.

References

  • Doods, H. N., Wieland, H. A., Engel, W., Eberlein, W., Willim, K. D., Entzeroth, M., Wienen, W., & Rudolf, K. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties.
  • Frontiers in Pharmacology. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology.
  • Jacques, D., Cadieux, A., Dumont, Y., & Quirion, R. (1995). Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226. British journal of pharmacology, 115(8), 1356–1362.
  • Dumont, Y., Jacques, D., St-Pierre, J. A., & Quirion, R. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British journal of pharmacology, 129(7), 1075–1088.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Structure-activity relationships of neuropeptide Y Y1 receptor antagonists related to BIBP 3226. Peptides, 21(7), 1037–1047.
  • Rudolf, K., Eberlein, W., Engel, W., Wieland, H. A., Willim, K. D., Entzeroth, M., Wienen, W., Beck-Sickinger, A. G., & Doods, H. N. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European journal of pharmacology, 271(2-3), R11–R13.
  • Dumont, Y., Jacques, D., St-Pierre, J. A., & Quirion, R. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British Journal of Pharmacology, 129(7), 1075–1088.
  • Boehringer Ingelheim. (n.d.). NPY2R antagonist BIIE0246. opnMe. Retrieved from [Link]

  • Jacques, D., Cadieux, A., Dumont, Y., & Quirion, R. (1995). Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226. British Journal of Pharmacology, 115(8), 1356–1362.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Structure-activity relationships of neuropeptide Y Y1 receptor antagonists related to BIBP 3226. Peptides, 21(7), 1037–1047.
  • Pinto, C., Ribeiro, J., Bessa, C., Arsequell, G., Valentão, P., Sottomayor, M. J., & Segundo, M. A. (2020). Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry. Analytical and bioanalytical chemistry, 412(26), 7175–7186.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: BIBP 3226 Trifluoroacetate

Part 1: Executive Safety Summary BIBP 3226 Trifluoroacetate is a high-affinity, non-peptide antagonist for the Neuropeptide Y Y1 receptor ( ).[1][2][3] Unlike standard laboratory reagents, the primary risk profile of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

BIBP 3226 Trifluoroacetate is a high-affinity, non-peptide antagonist for the Neuropeptide Y Y1 receptor (


).[1][2][3] Unlike standard laboratory reagents, the primary risk profile of this compound is its biological potency , not just its chemical toxicity.

Critical Directive: Treat all pure solids and solutions


 as High-Hazard Bioactive Materials .[4] The trifluoroacetate (TFA) salt form introduces a fluorinated component, mandating specific segregation from standard organic waste streams to ensure proper high-temperature incineration and prevent environmental persistence.
Core Hazard Profile
PropertySpecificationOperational Implication
CAS No. 1068148-47-9Use for specific waste manifests.[4][5]
Molecular Formula

Contains Fluorine (Halogenated).[1][4][5]
Bioactivity NPY Y1 AntagonistPotent: Absorbs through mucous membranes.[4][5]
Physical State Off-white SolidDust inhalation risk.[4][5]
Acidity TFA SaltMildly acidic in aqueous solution.[4][5]

Part 2: Pre-Disposal Containment & Handling

The "Double-Barrier" Protocol

For all solid handling (weighing, transfer), utilize a Static-Dissipative Weighing Funnel to prevent aerosolization.[4]

  • Primary Containment: The compound must never directly touch the waste container surfaces.

  • Secondary Containment: All waste bags must be sealed within a rigid secondary container (e.g., a screw-top jar) before leaving the fume hood.

Deactivation Strategy

Do NOT attempt chemical neutralization (e.g., bleach/acid) in the lab.

  • Reasoning: Complex pharmacophores like BIBP 3226 may form unknown, potentially toxic byproducts upon partial oxidation.

  • Correct Action: The only validated destruction method is high-temperature incineration (

    
    ) provided by a licensed waste facility.
    

Part 3: Disposal Workflow & Decision Logic

The following diagram illustrates the decision matrix for segregating BIBP 3226 waste. This logic ensures compliance with EPA standards for halogenated organics.

Waste_Segregation Start Waste Generation: BIBP 3226 TFA State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, contaminated gloves, weighing boats) State_Check->Solid Dry Liquid Liquid Waste (Stock solutions, cell media) State_Check->Liquid Wet Bin_Solid Stream A: Solid Biohazardous/Toxic (Incineration) Solid->Bin_Solid Double Bagged Solvent_Check Identify Solvent Base Liquid->Solvent_Check Organic Organic Solvent (DMSO, Ethanol, DCM) Solvent_Check->Organic Aqueous Aqueous Solution (Buffers, Media) Solvent_Check->Aqueous Bin_Halo Stream B: Halogenated Organic Waste (Due to TFA content) Organic->Bin_Halo Contains Fluorine (TFA) Halogen_Check Is Total Halogen > 1000 ppm? Aqueous->Halogen_Check Halogen_Check->Bin_Halo High Conc. (>10 mM) Bin_Aq Stream C: Aqueous Toxic Waste (No Drain Disposal) Halogen_Check->Bin_Aq Trace/Wash (<1 mM)

Figure 1: Decision Logic for BIBP 3226 Waste Segregation. Note the default to Halogenated streams for organic solutions due to the trifluoroacetate moiety.

Part 4: Detailed Procedural Protocols

Stream A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, pipette tips.

  • Segregation: Do not mix with general lab trash or glass waste.

  • Containment:

    • Place items into a clear, 4-mil polyethylene bag.[4]

    • Twist and tape the neck of the bag (gooseneck seal).

    • Place this bag inside a rigid, wide-mouth container (e.g., HDPE jar) labeled "Solid Toxic Waste."

  • Labeling:

    • Constituents: "BIBP 3226 Trifluoroacetate (Solid), Trace debris."

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Fluorine - Incinerate Only."[4]

Stream B: Organic Liquid Waste (High Concentration)

Applicability: Stock solutions in DMSO, Ethanol, or reaction mixtures.

  • Container Selection: Use an amber glass bottle or HDPE carboy compatible with the solvent.

  • Classification:

    • Even if the solvent is non-halogenated (e.g., DMSO), the presence of the Trifluoroacetate salt technically introduces halogens.

    • Best Practice: Dispose of in the Halogenated Solvent stream. This guarantees the waste is sent to a facility capable of scrubbing hydrofluoric acid (HF) byproducts during combustion.

  • Self-Validation Step:

    • Check pH. If BIBP 3226 was used in acidic conditions, ensure pH is > 5 before capping to prevent pressure buildup, or use a vented cap.

Stream C: Aqueous Waste (Cell Media/Buffers)

Applicability: Supernatants, wash buffers.

  • Prohibition: NEVER pour down the sink. Bioactive antagonists can affect aquatic life even at nanomolar concentrations.

  • Collection: Collect in a dedicated "Aqueous Toxic" carboy.

  • Stabilization: If the solution contains biological material (cells), add bleach to 10% final concentration only if the chemical safety officer approves mixing bleach with the specific media components. Otherwise, treat as "Chemical/Biological Mixed Waste."

Part 5: Regulatory Compliance & Environmental Logic

Why "Halogenated" Matters

While BIBP 3226 is not a solvent, the trifluoroacetate (TFA) moiety contains three fluorine atoms per molecule.

  • Incineration Physics: Standard medical waste incinerators often operate at lower temperatures. Fluorinated compounds require temperatures

    
     and specific scrubbers to prevent the release of HF gas or the formation of persistent fluorinated byproducts.
    
  • EPA/RCRA Context: While BIBP 3226 is not explicitly P-listed or U-listed (EPA 40 CFR 261.33), it meets the characteristic of Toxic (due to bioactivity) and requires handling as a Halogenated Organic to ensure complete destruction.

Emergency Spill Response
  • Solid Spill:

    • Do not sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Wipe up and place all materials into Stream A .

  • Skin Exposure:

    • Wash immediately with soap and water for 15 minutes.

    • The TFA salt can cause irritation; monitor for redness.

    • Medical Note: Inform medical personnel this is a Neuropeptide Y antagonist; systemic absorption could theoretically alter vascular tone or stress responses.

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][4]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BIBP 3226 Trifluoroacetate

Welcome, researchers and innovators. In the pursuit of novel therapeutics, our most critical asset is our team's well-being.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the pursuit of novel therapeutics, our most critical asset is our team's well-being. The compounds we handle, like BIBP 3226 trifluoroacetate, are keys to unlocking new biological understanding, but they demand our utmost respect and caution. BIBP 3226 is a potent, high-affinity antagonist for the neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors, with a Ki value as low as 1.1 nM for the rat NPY Y1 receptor.[1][2] This high biological activity means that even minute, inadvertent exposure could have physiological effects.

This guide is designed to provide a clear, actionable framework for the safe handling of BIBP 3226 trifluoroacetate. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you and the integrity of your research.

The Precautionary Principle: Beyond the Safety Data Sheet

A Safety Data Sheet (SDS) for BIBP 3226 trifluoroacetate may indicate that the compound is not classified for specific health or environmental hazards.[3] However, this often reflects a lack of comprehensive toxicological data rather than a confirmed absence of risk. Given its potent biological activity at the nanomolar level, we must operate under the precautionary principle . This means treating BIBP 3226 as a highly potent active pharmaceutical ingredient (HPAPI) where the primary risks are exposure via inhalation of airborne powder, dermal contact, and eye contact.[4]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For BIBP 3226, this is non-negotiable.

    • Weighing Powders: All handling of the solid compound must occur within a containment device, such as a powder-containment balance enclosure or a glove box.[4][5] This prevents the generation of airborne dust.

    • Handling Solutions: Work should be conducted in a certified chemical fume hood to contain any aerosols or vapors.[6]

  • Administrative Controls: These are the procedures and work practices you follow.

    • Designate a specific area for handling potent compounds.

    • Restrict access to authorized and trained personnel only.

    • Always wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Core Personal Protective Equipment (PPE) Ensemble

The appropriate PPE creates a necessary barrier between you and the compound.[8] The following components represent the minimum required ensemble when handling BIBP 3226 trifluoroacetate in any form.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[9] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended for Powder Handling: A full-face shield worn over chemical splash goggles to protect the entire face from splashes or airborne particles.

Hand Protection

The skin is a primary route of exposure. A single pair of gloves is not adequate protection against potent compounds due to the risk of tears and permeation.

  • Minimum Requirement: Double gloving with two pairs of nitrile gloves.[10]

    • Rationale: This practice provides redundancy. The outer gloves take the primary contamination and are removed immediately after the task, while the inner gloves protect you during the de-gowning process.

    • Procedure: Inspect gloves for any signs of damage before use. Change the outer gloves every 30 minutes during extended procedures or immediately if you suspect contamination.[10]

Body Protection

Your personal clothing can become a source of secondary exposure.

  • Minimum Requirement (for dilute solutions): A disposable, long-sleeved gown with tight-fitting knit cuffs.[10] This should be worn over your lab coat, not in place of it.

  • Required for Powder Handling: A disposable "bunny suit" or coverall provides head-to-toe protection.[10] Gowns and coveralls used for potent compound work must be removed and disposed of before leaving the designated work area.[10]

Respiratory Protection

Inhalation of potent powders is a critical risk. Surgical masks provide no protection from chemical dusts.[10]

  • Required for Powder Handling: When working outside of a containment isolator (not recommended), a NIOSH-approved respirator is mandatory. An N95 respirator is the minimum, but a powered air-purifying respirator (PAPR) offers a higher protection factor and is strongly recommended.[5][11]

  • For Solutions: Respiratory protection is generally not required when handling solutions within a certified chemical fume hood.

The following diagram outlines the decision-making process for selecting the appropriate engineering controls and PPE.

PPE_Workflow start Start: Handling BIBP 3226 Trifluoroacetate form_q What is the physical form? start->form_q solid Solid Powder form_q->solid Solid liquid Dilute Solution (<1 mg/mL) form_q->liquid Liquid eng_control_solid Primary Engineering Control: Use Powder Containment Enclosure or Glove Box solid->eng_control_solid eng_control_liquid Primary Engineering Control: Use Chemical Fume Hood liquid->eng_control_liquid ppe_solid Required PPE Ensemble: - Full Face Shield & Goggles - Double Nitrile Gloves - Disposable Coverall ('Bunny Suit') - N95 Respirator (minimum) or PAPR eng_control_solid->ppe_solid ppe_liquid Required PPE Ensemble: - Chemical Splash Goggles - Double Nitrile Gloves - Disposable Gown w/ Knit Cuffs eng_control_liquid->ppe_liquid

Caption: PPE selection workflow for BIBP 3226 Trifluoroacetate.

Operational and Disposal Plans

Protocol 1: Weighing Solid BIBP 3226 Trifluoroacetate
  • Preparation: Don the full PPE ensemble for solids (coverall, double gloves, face shield, goggles, respirator).

  • Containment: Perform all weighing activities inside a powder containment enclosure or glove box.

  • Handling: Use dedicated spatulas and weigh boats. Place the sealed primary container, tools, and waste bag inside the enclosure before starting.

  • Weighing: Carefully transfer the desired amount of powder. Avoid any actions that could create dust.

  • Cleanup: After weighing, carefully clean all surfaces inside the enclosure with a solvent-wetted wipe (e.g., 70% ethanol) to remove any residual powder. Place all disposable items (weigh boats, wipes, outer gloves) into a clearly labeled hazardous waste bag before removing them from the enclosure.

  • Removal: Seal the waste bag. Remove the sealed bag and your final containerized product. Decontaminate the exterior of these items before removing them from the enclosure.

Protocol 2: Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Assess: Do not attempt to clean a large spill or any spill of powder outside of a hood without a PAPR and specialized training. Contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Cleanup (Small Liquid Spill in Hood):

    • Ensure you are wearing the appropriate PPE ensemble.

    • Cover the spill with an absorbent material.

    • Gently apply a deactivating solution (e.g., 10% bleach solution, followed by a water rinse and then a 70% ethanol rinse) or collect the absorbed material. Work from the outside of the spill inward.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Thoroughly decontaminate the area and any affected equipment.

Disposal Plan

All waste contaminated with BIBP 3226 trifluoroacetate, including disposable PPE, weigh boats, pipette tips, and cleaning materials, must be treated as hazardous chemical waste.[7]

  • Segregation: Use dedicated, clearly labeled, and sealed waste containers.

  • Collection: Do not mix this waste with general lab trash or other waste streams.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EH&S department for guidance.

By integrating these controls and procedures into your daily workflow, you build a robust culture of safety. This allows you to focus on the science, confident that you have taken the necessary steps to protect yourself and your colleagues from the potent biological effects of BIBP 3226 trifluoroacetate.

Summary of PPE Recommendations

TaskRisk LevelRequired Engineering ControlMinimum PPE Ensemble
Weighing/Handling Solid HighPowder Containment Enclosure / Glove BoxChemical Splash Goggles & Face Shield, Double Nitrile Gloves, Disposable Coverall, N95 Respirator or PAPR
Preparing Stock Solutions MediumChemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Disposable Gown with Knit Cuffs
Handling Dilute Solutions LowChemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Disposable Gown with Knit Cuffs

References

  • Carl ROTH. (n.d.). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sentry. (n.d.). Material Safety Data Sheet Information.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • R&D Systems. (n.d.). BIBP 3226 trifluoroacetate | NPY Receptor Antagonists: Tocris Bioscience.
  • APExBIO. (n.d.). BIBP 3226 trifluoroacetate - NPY1-R and NPFF Receptor Inhibitor.
  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Tocris Bioscience. (n.d.). BIBP 3226 trifluoroacetate | NPY Receptors.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds.
  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • PubMed. (n.d.). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • BioCrick. (2024, July 4). BIBP 3226 trifluoroacetate-MSDS.

Sources

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